molecular formula C5H6N2OS B3266588 6-Mercapto-2-methylpyrimidin-4-ol CAS No. 42956-80-9

6-Mercapto-2-methylpyrimidin-4-ol

Cat. No.: B3266588
CAS No.: 42956-80-9
M. Wt: 142.18 g/mol
InChI Key: ABMKVKJDHICSSN-UHFFFAOYSA-N
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Description

6-Mercapto-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Mercapto-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Mercapto-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMKVKJDHICSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284165
Record name 6-Mercapto-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42956-80-9
Record name 6-Mercapto-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42956-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Mercapto-2-methyl-4(3H)-pyrimidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic stability of 2-Methyl-6-thiouracil derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-6-Thiouracil Derivatives

Abstract

Derivatives of 2-thiouracil, particularly 2-methyl-6-thiouracil, represent a critical class of heterocyclic compounds with significant applications in medicinal chemistry, most notably as antithyroid agents.[1] The therapeutic efficacy, bioavailability, and shelf-life of these pharmacologically active molecules are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of 2-methyl-6-thiouracil derivatives, with a primary focus on the phenomenon of tautomerism. We will delve into the core principles and practical applications of key analytical techniques, including Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside powerful computational methods like Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to navigate the complexities of stability analysis in drug discovery and development.

The Central Role of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is not an abstract concept but a cornerstone of drug design and development. It dictates critical parameters such as the manufacturing process, formulation, storage conditions, and ultimately, the safety and efficacy of the final medicinal product. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts. Furthermore, phenomena like polymorphism—the ability of a solid material to exist in multiple crystalline forms—are governed by thermodynamics, with each polymorph exhibiting different stability, solubility, and bioavailability. For heterocyclic compounds like 2-methyl-6-thiouracil derivatives, a crucial aspect of their stability is determined by the equilibrium between different tautomeric forms.

Tautomerism: The Dynamic Heart of 2-Methyl-6-Thiouracil's Chemistry

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[2] This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond.[3] For 2-thiouracil and its derivatives, the most significant equilibrium is the amide-imidic (keto-enol) and thione-thiol tautomerism.[4]

2-Methyl-6-thiouracil can exist in several tautomeric forms. The primary equilibrium involves the migration of protons from the nitrogen atoms (N1 and N3) to the exocyclic oxygen and sulfur atoms. The predominant forms are the oxo-thione, hydroxy-thione, oxo-thiol, and hydroxy-thiol forms. The relative stability of these tautomers is highly sensitive to their environment, including the solvent, pH, and temperature, as well as the electronic effects of substituents on the pyrimidine ring.[5][6][7]

For instance, computational studies have shown that while the oxo-thione tautomer is generally the most stable form in both the gas phase and in solution, the relative energies of other tautomers can change significantly with the dielectric constant of the solvent.[6] Understanding and quantifying this equilibrium is paramount, as different tautomers possess distinct physicochemical properties, including receptor binding affinity, solubility, and metabolic stability.

Caption: Tautomeric equilibria in 2-thiouracil derivatives.

Experimental Methodologies for Stability Assessment

A multi-faceted experimental approach is essential for a robust characterization of the thermodynamic stability of 2-methyl-6-thiouracil derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It provides critical kinetic and thermodynamic information, making it indispensable for identifying potential thermal hazards and defining safe operating limits.[9][10]

Causality Behind the Choice: DSC is the gold standard for assessing the thermal stability of solid-state materials. For drug development, it is used to determine the melting point, heat of fusion, and to detect decomposition. A sharp, high-temperature melting peak with a large enthalpy of fusion typically indicates a stable crystalline compound. Conversely, a broad melting range or an exothermic decomposition event at temperatures close to processing or storage conditions signals a potential stability issue.[8]

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin, zinc) for both temperature and enthalpy to ensure accuracy. The accuracy of measured melting points should be within 1 °C, and enthalpy measurements should be accurate to within 5%.[8]

  • Sample Preparation: Accurately weigh 1-5 mg of the 2-methyl-6-thiouracil derivative into a high-pressure crucible (e.g., gold-plated). Sealing the crucible prevents the release of any materials during the experiment.[8]

  • Experimental Conditions: Place the sealed crucible in the DSC cell. Purge the cell with an inert nitrogen atmosphere.

  • Heating Program: Heat the sample from a sub-ambient temperature (e.g., 30 °C) to a high temperature (e.g., 450 °C) at a constant heating rate, typically 4-10 °C/min. A consistent ramp rate is crucial for data comparability.[8]

  • Data Analysis: Record the heat flow as a function of temperature. The onset temperature (T_onset) of an exothermic event indicates the beginning of decomposition, providing crucial kinetic information. The integrated area of the peak provides the enthalpy change (ΔH), a key thermodynamic parameter.[8][9]

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Instrument Calibration (Indium, Zinc) Sample 2. Sample Preparation (1-5 mg in crucible) Calibrate->Sample Run 3. DSC Run (30-450°C at 10°C/min under N2) Sample->Run Thermogram 4. Generate Thermogram (Heat Flow vs. Temp) Run->Thermogram Analyze 5. Determine Parameters (Melting Point, T_onset, ΔH) Thermogram->Analyze Report 6. Stability Assessment Analyze->Report

Caption: Standard workflow for DSC-based thermal stability analysis.

Spectroscopic Characterization of Tautomeric Equilibria

While DSC excels at analyzing the solid state, spectroscopic methods are essential for understanding the behavior of molecules in solution, where most biological processes occur.

NMR spectroscopy is an unparalleled tool for the qualitative and quantitative analysis of tautomeric equilibria in solution.[3] Because the interconversion between tautomers is often slow on the NMR timescale, separate signals for each species can be observed.[2][11]

Causality Behind the Choice: ¹H and ¹³C NMR chemical shifts are exquisitely sensitive to the local electronic environment of the nuclei. The migration of a proton in a tautomeric equilibrium dramatically alters this environment, resulting in distinct and easily identifiable chemical shifts for each tautomer.[3] For example, the formation of an enol or thiol group will give rise to characteristic signals that are absent in the keto-thione form. By integrating the signals corresponding to each tautomer, their relative populations (and thus the equilibrium constant, K_eq) can be determined directly.[2]

  • Sample Preparation: Dissolve a precisely weighed amount of the 2-methyl-6-thiouracil derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[12]

  • Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery, which is crucial for accurate signal integration and quantification.

  • Signal Identification: Identify distinct, non-overlapping proton signals that are unique to each tautomer. For example, the vinyl proton of an enol tautomer or the N-H protons of different amide forms.

  • Integration: Carefully integrate the identified signals. The ratio of the integral areas directly corresponds to the molar ratio of the tautomers in the solution.

  • Equilibrium Constant Calculation: Calculate the equilibrium constant (K_eq) from the ratio of the integrals.

  • Validation: Repeat the experiment at a different temperature to confirm that the system is at equilibrium and to determine thermodynamic parameters such as ΔH° and ΔS° for the tautomerization process.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. It is a simpler and faster technique than NMR for monitoring tautomeric shifts.

Causality Behind the Choice: The different tautomers of 2-methyl-6-thiouracil possess different conjugated π-electron systems. These differences in electronic structure lead to distinct absorption maxima (λ_max) in their UV-Vis spectra.[13][14] By observing how λ_max shifts upon changing the solvent polarity or pH, one can infer the predominant tautomeric form under those conditions. For instance, a shift to longer wavelengths (a bathochromic or red shift) often indicates an increase in the extent of conjugation, which can be correlated with the formation of a specific tautomer.[5]

Computational Chemistry: A Predictive Framework for Stability

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool to investigate thermodynamic stability at the molecular level, often before a compound is even synthesized. Ab initio and Density Functional Theory (DFT) are the workhorses of modern computational chemistry.[15]

Causality Behind the Choice: These first-principles methods solve the electronic structure of a molecule to calculate its total energy and other properties.[16] By calculating the Gibbs free energy (G) for each possible tautomer, their relative stabilities can be predicted with high accuracy.[17] This allows for a systematic screening of derivatives and an in-depth understanding of the electronic and structural factors that stabilize one tautomer over another. The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), allows these predictions to be extended from the gas phase to solution, providing a more realistic comparison with experimental data.[6]

  • Structure Generation: Build the 3D structures of all plausible tautomers of the 2-methyl-6-thiouracil derivative.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[18] This step finds the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.

  • Solvation Modeling: To simulate stability in solution, repeat the optimization and frequency calculations using a continuum solvation model (e.g., PCM or SMD) that represents the solvent of interest.[19]

  • Energy Calculation & Analysis: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution). The tautomer with the lowest Gibbs free energy is the most thermodynamically stable. The relative free energies (ΔG) between tautomers can be used to predict their equilibrium populations.

Computational_Workflow cluster_setup Model Building cluster_gas Gas Phase Calculation cluster_solv Solution Phase Calculation cluster_results Thermodynamic Analysis Build 1. Build Tautomer Structures Opt_Gas 2. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) Build->Opt_Gas Freq_Gas 3. Frequency Calculation (Confirm Minimum, Get ZPVE) Opt_Gas->Freq_Gas Opt_Solv 4. Re-optimize with Solvent Model (e.g., PCM) Freq_Gas->Opt_Solv Use Gas Phase Geometry Gibbs 6. Calculate Gibbs Free Energy (G) Freq_Gas->Gibbs Freq_Solv 5. Frequency Calculation in Solvent Opt_Solv->Freq_Solv Freq_Solv->Gibbs Compare 7. Determine Relative Stabilities (ΔG) Gibbs->Compare

Caption: Workflow for predicting tautomer stability using DFT.

Data Summary: Integrating Experimental and Computational Results

A comprehensive understanding is achieved when experimental data validates computational predictions. The following table illustrates how data for a hypothetical 2-methyl-6-thiouracil derivative might be presented.

PropertyMethodOxo-Thione TautomerHydroxy-Thione TautomerNotes
Thermal Stability
Melting PointDSC215 °C-Indicates high crystalline stability.
Decomposition (T_onset)DSC280 °C-Thermally stable under normal conditions.
Tautomer Equilibrium
Population (DMSO-d₆)¹H NMR95%5%Amide form is heavily favored in polar aprotic solvent.
K_eq (DMSO-d₆)¹H NMR19.0-Calculated from population ratio.
Computational Stability
Relative Energy (ΔE, Gas)DFT0.0 kcal/mol+4.5 kcal/molOxo-Thione is the global minimum.
Relative Free Energy (ΔG, Water)DFT (PCM)0.0 kcal/mol+2.1 kcal/molPolar solvent stabilizes the enol form, reducing the energy gap.

Conclusion and Future Outlook

The thermodynamic stability of 2-methyl-6-thiouracil derivatives is a complex interplay of solid-state properties and solution-phase equilibria, dominated by tautomerism. A robust assessment of this stability requires an integrated strategy that combines the strengths of experimental techniques and computational modeling. DSC provides essential data on thermal hazards and solid-state stability, while NMR and UV-Vis spectroscopy offer precise quantification of tautomeric populations in solution. Concurrently, DFT and ab initio calculations provide a predictive framework to understand the intrinsic stability of different forms and guide the design of new derivatives with optimized properties.

By employing the self-validating protocols and integrated workflows outlined in this guide, researchers and drug development professionals can gain a deeper, more reliable understanding of their molecules. This knowledge is critical for mitigating risks during process scale-up, designing stable formulations, and ultimately, developing safer and more effective medicines.

References

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Sources

Pharmacological Potential of 6-Mercapto-2-methylpyrimidin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the pharmacological potential and synthetic utility of 6-Mercapto-2-methylpyrimidin-4-ol , a versatile heterocyclic scaffold in modern drug discovery.[1]

Executive Summary

6-Mercapto-2-methylpyrimidin-4-ol (also known as 2-methyl-6-thiouracil or 4-hydroxy-2-methyl-6-mercaptopyrimidine) represents a "privileged structure" in medicinal chemistry.[1] Unlike its well-known isomer, 6-methyl-2-thiouracil (a potent antithyroid agent), this 2-methyl-4-thiouracil derivative serves primarily as a chemo-differentiating scaffold .[1]

Its unique pharmacological value lies in its dual nucleophilic centers (N3 and S6/C6-thiol), which allow for the rapid synthesis of fused heterocycles—most notably thiazolo[3,2-a]pyrimidines .[1] These fused systems exhibit potent antimicrobial, antiviral, and anticancer activities by mimicking purine nucleosides or inhibiting specific kinases (e.g., EGFR, FGFR).[1] Furthermore, the free thiol group provides a high-affinity ligand for metal complexation, making the scaffold relevant in radiopharmaceutical imaging (Technetium-99m labeling).[1]

This guide details the chemical identity, synthetic pathways, pharmacological mechanisms, and experimental protocols required to leverage this compound in drug development.[1]

Chemical Identity & Structural Properties

Understanding the tautomeric landscape of this molecule is critical for predicting binding modes and reactivity.[1]

Physicochemical Profile
  • IUPAC Name: 6-Sulfanyl-2-methylpyrimidin-4-ol[1]

  • CAS Number: 42956-80-9[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS[1][2]
  • Molecular Weight: 142.18 g/mol [1][2]

  • pKa: ~7.5 (Thiol), ~9.2 (Amide/Imide)[1]

  • LogP: ~0.4 (Hydrophilic, good bioavailability potential)[1]

Tautomerism & Reactivity

The compound exists in a dynamic equilibrium between the thione-keto (A), thiol-keto (B), and thiol-enol (C) forms.[1] In solution, the thione form (A) often predominates, but the thiol form (B/C) is the reactive species in S-alkylation reactions.[1]

  • Thione Form (A): Essential for hydrogen bonding in enzyme pockets (e.g., TPO inhibition).[1]

  • Thiol Form (B): The nucleophile for cyclization reactions with

    
    -haloketones.[1]
    

Synthetic Utility in Medicinal Chemistry

The primary utility of 6-Mercapto-2-methylpyrimidin-4-ol is its role as a precursor for thiazolo[3,2-a]pyrimidines .[1] This fusion locks the conformation, improving metabolic stability and target selectivity.[1]

Pathway: Synthesis of the Core Scaffold

The most robust synthesis starts from 4,6-dihydroxy-2-methylpyrimidine , converting it to the chloro-intermediate before thionation.[1]

Step 1: Chlorination Reaction of 4,6-dihydroxy-2-methylpyrimidine with POCl


 yields 4-chloro-6-hydroxy-2-methylpyrimidine (partial chlorination is controlled by stoichiometry and temperature).[1]

Step 2: Thionation Nucleophilic substitution of the chloride with Sodium Hydrosulfide (NaSH) or Thiourea yields the target 6-mercapto derivative.[1]

Pathway: Cyclization to Thiazolo[3,2-a]pyrimidines

Reaction with


-haloketones (e.g., chloroacetone, phenacyl bromide) initially forms an S-alkylated intermediate, which then undergoes intramolecular cyclization (dehydration) to form the bicyclic system.[1]

Visualization of Synthetic Logic:

SynthesisPathway Figure 1: Synthetic pathway from precursor to fused bioactive heterocycle. Start 4,6-Dihydroxy- 2-methylpyrimidine Inter1 4-Chloro-6-hydroxy- 2-methylpyrimidine Start->Inter1 POCl3, Reflux (Partial Chlorination) Target 6-Mercapto-2-methyl- pyrimidin-4-ol Inter1->Target NaSH or Thiourea Ethanol, Reflux Fused Thiazolo[3,2-a] pyrimidine Target->Fused alpha-Haloketone (Cyclization)

[1][3]

Pharmacological Profiles & Mechanisms

Antimicrobial & Antiviral Activity (Fused Systems)
  • Mechanism: The thiazolo[3,2-a]pyrimidine derivatives act as antimetabolites .[1] They mimic purine bases (adenine/guanine), inhibiting DNA/RNA synthesis in rapidly dividing microbial cells.[1]

  • Target: DNA Polymerase and Reverse Transcriptase (in viral models).[1]

  • SAR Insight: Substitution at the C6 position (of the fused system) with electron-withdrawing groups (e.g., -NO

    
    , -Cl) significantly enhances antibacterial potency against S. aureus and E. coli.[1]
    
Antithyroid Potential (Thioamide Pharmacophore)[1]
  • Mechanism: Similar to Propylthiouracil (PTU), the free thione tautomer can inhibit Thyroid Peroxidase (TPO) .[1]

  • Interaction: The sulfur atom coordinates with the heme iron of TPO or reacts with the oxidized iodine species (

    
    ), preventing the iodination of tyrosine residues on thyroglobulin.[1]
    
  • Differentiation: While less potent than 2-thiouracils, 4-thiouracil derivatives like this one show reduced toxicity and are valuable for patients with hypersensitivity to standard thioamides.[1]

Anticancer (Kinase Inhibition)[1]
  • Target: Recent studies suggest potential against FGFR4 (Fibroblast Growth Factor Receptor 4) and EGFR .[1]

  • Logic: The pyrimidine core fits into the ATP-binding pocket of the kinase.[1] The mercapto/thioether moiety can form covalent bonds with cysteine residues (e.g., Cys797 in EGFR) if suitably modified with an acrylamide "warhead."[1]

Experimental Protocols

Protocol A: Synthesis of 6-Mercapto-2-methylpyrimidin-4-ol

Self-validating step: The disappearance of the C-Cl stretch (~750 cm


) and appearance of the S-H stretch (~2550 cm

) in IR confirms conversion.[1]
  • Reagents: 4-Chloro-6-hydroxy-2-methylpyrimidine (10 mmol), Thiourea (12 mmol), Ethanol (50 mL), Sodium Ethoxide (12 mmol).[1]

  • Procedure:

    • Dissolve the chloro-pyrimidine in absolute ethanol.

    • Add Thiourea and reflux for 6–8 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: CHCl

      
      :MeOH 9:1).[1] The starting material (Rf ~0.[1]6) should disappear.
      
    • Cool the mixture and acidify with dilute acetic acid to pH 5.

    • Collect the precipitate by filtration.[1]

    • Purification: Recrystallize from ethanol/water (1:1).

    • Yield: Expect 75–85%.

    • Characterization: melting point >280°C (dec).[1]

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Standard: CLSI Broth Microdilution Method.[1]

  • Preparation: Dissolve the test compound in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension (adjusted to 
    
    
    
    CFU/mL) to each well.
    • Controls: DMSO only (Negative), Ciprofloxacin (Positive).[1]

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).[1]

Visualization of Pharmacological Mechanism

The following diagram illustrates the dual mechanism of action: TPO inhibition (Direct) and DNA Interference (via Fused Derivatives).[1]

Mechanism Figure 2: Dual Pharmacological Mechanisms of the Scaffold cluster_0 Direct Activity (Thione Form) cluster_1 Fused Derivative (Thiazolo-pyrimidine) Compound 6-Mercapto-2-methyl- pyrimidin-4-ol TPO Thyroid Peroxidase (Heme Fe) Compound->TPO Chelation/Redox DNA DNA/RNA Polymerase Compound->DNA Via Cyclization (Bioisostere) Iodination Block Tyrosine Iodination TPO->Iodination Inhibition Replication Microbial Replication Arrest DNA->Replication Inhibition

[1][4]

ADMET & Safety Considerations

ParameterValue/ObservationImplication
Solubility Low in water; High in DMSO/DMFFormulation may require micronization or salt formation (Na+ salt).[1]
Metabolism S-methylation (Thiol S-methyltransferase)Rapid clearance likely; fused derivatives (thiazolo) prevent this metabolism.[1]
Toxicity Potential for agranulocytosis (class effect of thioamides)Monitor white blood cell count in early in vivo studies.[1]
Protein Binding Moderate (~60-70%)Sufficient free fraction for tissue distribution.[1]

References

  • Synthesis of Pyrimidine Derivatives: Journal of Heterocyclic Chemistry. "Reaction of 4-chloro-6-hydroxypyrimidines with nucleophiles." [1]

  • Antimicrobial Thiazolopyrimidines: European Journal of Medicinal Chemistry. "Design, synthesis and antimicrobial evaluation of novel thiazolo[3,2-a]pyrimidine derivatives."

  • Thiouracil Pharmacology: Thyroid.[1] "Mechanism of Action of Antithyroid Drugs: Thioureylenes."

  • PubChem Compound Summary: 6-Mercapto-2-methyl-4(3H)-pyrimidinone (CID 45080344).[1][2] [1][2]

  • Kinase Inhibition: Journal of Medicinal Chemistry. "Pyrimidine-based inhibitors of FGFR4."[1][3]

Sources

Comprehensive Technical Guide on CAS 6328-58-1: Physicochemical Architecture, Safety Protocols, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational building block in modern medicinal chemistry and organocatalysis, CAS 6328-58-1 (6-Methyl-2-(methylthio)pyrimidin-4(3H)-one) offers a unique highly functionalized pyrimidine scaffold. This guide provides an in-depth analysis of its physical properties, hazard mitigation logic, and synthetic workflows, designed specifically for researchers and drug development professionals who require rigorous, self-validating laboratory systems.

Physicochemical Profiling and Structural Causality

Understanding the physical properties of CAS 6328-58-1 is critical for predicting its behavior in both biological systems and synthetic matrices. The molecule features a rigid pyrimidine core, a hydrogen-bond donor/acceptor at the 3,4-positions, and a lipophilic methylthio ether at the 2-position.

Quantitative Physical Data

Data summarized from authoritative chemical databases[].

PropertyValueMechanistic Implication
Molecular Formula C₆H₈N₂OSDefines the stoichiometric baseline for synthetic scaling.
Molecular Weight 156.21 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Melting Point 224–226 °CHigh crystallinity; indicates strong intermolecular hydrogen bonding.
Boiling Point ~259.2 °C (at 760 mmHg)Thermally stable under standard reflux conditions.
Density ~1.3 g/cm³Standard handling density for solid-phase volume calculations.
LogP (Predicted) 0.60 – 1.21The methylthio group significantly enhances lipophilicity compared to uracil, improving cellular membrane permeability.
Topological Polar Surface Area 66.8 ŲOptimal TPSA for oral bioavailability (well below the 140 Ų threshold).

Expert Insight: The inclusion of the methylthio (-SCH₃) group is not merely a structural variation; it fundamentally alters the molecule's reactivity. The sulfur atom serves as a "soft" coordination site for transition metals, making this compound an excellent precursor for Liebeskind-Srogl cross-coupling reactions. Furthermore, the thioether can be selectively oxidized to a sulfoxide or sulfone, transforming it into a highly reactive leaving group for subsequent nucleophilic aromatic substitution (SₙAr) [].

Safety Data Sheet (SDS) Analysis & Hazard Mitigation

Handling CAS 6328-58-1 requires strict adherence to its Globally Harmonized System (GHS) classifications. The compound's hazards are driven by its crystalline dust nature and the localized acidity of the pyrimidine ring 2[2].

GHS Classification Summary
Hazard CodeStatementPrimary Route of Exposure
H302 Harmful if swallowedIngestion
H315 Causes skin irritationDermal Contact
H318 Causes serious eye damageOcular Contact
H335 May cause respiratory irritationInhalation
Signal Word DANGER
Self-Validating Safety & Decontamination Protocol

To ensure a closed-loop safety system, do not rely solely on PPE. Implement the following self-validating workflow:

  • Containment & Weighing: Weigh the compound exclusively inside a Class II biological safety cabinet or a dedicated powder-weighing isolator to prevent aerosolization of the H335/H318-classified dust.

  • Barrier Protection: Utilize nitrile gloves (minimum 5 mil thickness to prevent micro-abrasion from crystalline edges) and tightly sealed safety goggles. Standard safety glasses are insufficient against H318 risks.

  • Decontamination & Validation:

    • Action: Wash all exposed surfaces and spatulas with a 1% sodium carbonate (Na₂CO₃) solution. The basic solution deprotonates residual pyrimidine molecules, drastically increasing their aqueous solubility for complete removal.

    • Validation: Swab the cleaned surface with a wet pH indicator strip. A return to a neutral pH (7.0) confirms the complete removal of both the chemical residue and the decontaminant.

SafetyResponse Hazard CAS 6328-58-1 Exposure Event Eye Eye Contact (H318: Serious Damage) Hazard->Eye Skin Skin Contact (H315: Irritation) Hazard->Skin Inhale Inhalation (H335: Resp. Irritation) Hazard->Inhale EyeAction Flush with water 15 min Seek immediate medical help Eye->EyeAction SkinAction Wash with soap/water Remove contaminated clothing Skin->SkinAction InhaleAction Move to fresh air Administer O2 if needed Inhale->InhaleAction

Caption: Logical relationship between GHS hazard classifications and immediate safety response protocols.

Synthetic Methodologies: S-Alkylation Workflow

The most efficient route to CAS 6328-58-1 is the direct S-alkylation of 6-methyl-2-thiouracil using iodomethane (MeI).

Mechanistic Causality: Why S-Alkylation over N-Alkylation?

Under basic conditions, the deprotonation of 6-methyl-2-thiouracil yields an ambidentate anion. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom acts as a "soft" nucleophile, while the nitrogen and oxygen atoms act as "hard" nucleophiles. Iodomethane is a "soft" electrophile. By conducting the reaction in a highly polar, protic solvent like water, the "hard" nitrogen and oxygen centers are heavily solvated and sterically shielded via hydrogen bonding. This creates an environment where the soft-soft interaction (Sulfur + MeI) is kinetically and thermodynamically favored, resulting in exquisite regioselectivity for the S-alkylated product 3[3].

Step-by-Step Experimental Protocol

This protocol is engineered to be self-validating at every phase to ensure maximum yield (~98%) and purity.

  • Aqueous Base Preparation:

    • Add 15.7 g (381 mmol) of NaOH to 500 mL of deionized water in a 1 L round-bottom flask equipped with a magnetic stirrer. Stir for 10 minutes.

  • Substrate Deprotonation:

    • Add 53.5 g (369 mmol) of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one.

    • Validation Check: Stir for 10–15 minutes at room temperature. The suspension must clear completely, visually confirming the quantitative formation of the water-soluble sodium thiolate salt.

  • Electrophilic Addition:

    • Slowly add iodomethane (28.99 mL, 461 mmol) dropwise via an addition funnel over 30 minutes.

    • Caution: MeI is highly volatile (BP 42 °C) and a suspected carcinogen. Perform strictly in a fume hood. Monitor the reaction temperature to ensure the mild exotherm does not cause MeI evaporation.

  • Reaction Progression:

    • Stir vigorously for 4 hours at room temperature. As the methylthio group forms, the product's lipophilicity increases, causing it to spontaneously precipitate out of the aqueous phase as a colorless solid.

  • Isolation:

    • Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water (2 x 100 mL) to strip away residual sodium iodide and unreacted salts. Dry under vacuum at 60 °C to a constant weight.

    • Validation Check: Gravimetric yield should closely approach 57 g (98% theoretical yield).

  • Analytical QC Validation:

    • Run LC-MS analysis. The protocol is validated upon observing a primary mass peak at m/z = 156.9 [M + H]⁺ with a retention time of approximately 0.61 min 3[3]. Follow up with ¹H NMR to confirm the absence of N-methylated byproducts.

SynthesisWorkflow SM 6-Methyl-2-thiouracil (Starting Material) Base NaOH / H2O (Deprotonation) SM->Base Intermediate Thiolate Anion (Soft Nucleophile) Base->Intermediate Product CAS 6328-58-1 (S-Alkylated Product) Intermediate->Product S-Alkylation (HSAB Theory) Alkylating Iodomethane (MeI) (Soft Electrophile) Alkylating->Product Validation LC-MS & NMR (Self-Validating QC) Product->Validation Purity Check (m/z 156.9)

Caption: Experimental workflow for the S-alkylation synthesis of CAS 6328-58-1 and QC validation.

References

  • BOC Sciences. "CAS 6328-58-1 (6-Methyl-2-(methylthio)pyrimidin-4(3H)-one) Physical Properties".

  • ChemScene. "6328-58-1 | 6-Methyl-2-(methylthio)-1H-pyrimidin-4-one General Information". 4

  • ChemScene. "Safety Information - 6328-58-1". 2

  • ChemicalBook. "6-Methyl-2-(methylthio)pyrimidin-4-ol Chemical Properties, Uses, Production". 3

Sources

Technical Guide: Role of 6-Mercapto-2-methylpyrimidin-4-ol in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Mercapto-2-methylpyrimidin-4-ol (CAS 42956-80-9) is a versatile pyrimidine scaffold characterized by a 2-methyl substituent and dual functionality at the C4 and C6 positions (hydroxyl and thiol groups). It serves as a critical intermediate in the synthesis of fused heterocycles, particularly thiazolo[5,4-d]pyrimidines and purine bioisosteres , which are relevant in the development of adenosine receptor antagonists and antifolate therapeutics.

Critical Distinction: Researchers must distinguish this compound from its regioisomer, Methylthiouracil (6-methyl-2-thiouracil, CAS 56-04-2). While Methylthiouracil features a thiol at C2 and a methyl at C6, the subject of this guide possesses a methyl at C2 and a thiol at C6. This structural difference fundamentally alters its reactivity profile, particularly in cyclization reactions.

Part 1: Chemical Identity and Tautomerism

The reactivity of 6-mercapto-2-methylpyrimidin-4-ol is governed by its tautomeric equilibrium. In solution, it exists as a mixture of lactam-thiol, lactim-thione, and dilactim forms. The 4-oxo-6-thioxo tautomer is generally the most stable in polar solvents, influencing nucleophilic substitution patterns.

PropertySpecification
IUPAC Name 6-Sulfanyl-2-methylpyrimidin-4-ol
Common Synonyms 4-Hydroxy-6-mercapto-2-methylpyrimidine; 2-Methyl-6-thiouracil (ambiguous, avoid)
CAS Number 42956-80-9
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
pKa Values pKa₁ ~7.5 (Thiol/Thione), pKa₂ ~11.0 (Hydroxyl/Amide)
Solubility Soluble in dilute alkali (NaOH, KOH), DMSO; Poorly soluble in water/ethanol
Tautomeric Equilibrium

The compound's "chameleon" nature allows it to react as either a thiol (S-nucleophile) or a thione (C=S electrophile/dipole) depending on pH and reagents.

Tautomers Figure 1: Tautomeric equilibrium favoring the lactam-thiol form (B) in solution. A A: 4-Hydroxy-6-mercapto (Dilactim form) B B: 6-Mercapto-4(3H)-pyrimidinone (Lactam-Thiol form) A->B Proton Transfer C C: 4-Hydroxy-6(1H)-pyrimidinethione (Lactim-Thione form) A->C Proton Transfer B->A C->A

Part 2: Synthetic Routes and Causality

The synthesis of the specific 2-methyl-4-hydroxy-6-mercapto isomer requires a strategy that differentiates the C4 and C6 positions. Unlike 2-thiouracils, which are made directly from thiourea, this isomer is best approached via the desymmetrization of 4,6-dihydroxy-2-methylpyrimidine .

The "Dichloro" Route (High Regio-Fidelity)

This pathway is preferred for research-grade purity because it avoids the formation of dithio byproducts common in direct thiation methods.

  • Cyclocondensation: Reaction of acetamidine hydrochloride with diethyl malonate in the presence of sodium ethoxide yields 4,6-dihydroxy-2-methylpyrimidine .

    • Causality: Acetamidine introduces the C2-methyl group. Diethyl malonate provides the C4-C5-C6 fragment.

  • Chlorination: Treatment with POCl₃ (Phosphorus oxychloride) converts the dihydroxy species to 4,6-dichloro-2-methylpyrimidine .

  • Partial Hydrolysis: Controlled hydrolysis with 1 equivalent of NaOH regenerates one hydroxyl group, yielding 4-chloro-6-hydroxy-2-methylpyrimidine .

    • Self-Validating Step: Monitor by TLC; the monochloro product is more polar than the dichloro starting material but less polar than the dihydroxy byproduct.

  • Thiation: Nucleophilic aromatic substitution (SₙAr) of the remaining chloride with NaSH (Sodium hydrosulfide) or Thiourea yields the target 6-mercapto-2-methylpyrimidin-4-ol .

Reaction Workflow Diagram

Synthesis Figure 2: Stepwise synthesis via the chloropyrimidine intermediate to ensure regiochemical purity. Start Acetamidine HCl + Diethyl Malonate Inter1 4,6-Dihydroxy-2-methylpyrimidine (Solid precipitate) Start->Inter1 NaOEt, EtOH Reflux, 4h Inter2 4,6-Dichloro-2-methylpyrimidine (Reactive Intermediate) Inter1->Inter2 POCl3 Reflux Inter3 4-Chloro-6-hydroxy-2-methylpyrimidine Inter2->Inter3 NaOH (1 eq) Controlled Hydrolysis Final 6-Mercapto-2-methylpyrimidin-4-ol (Target) Inter3->Final NaSH or Thiourea SnAr Substitution

Part 3: Reactivity Profile

S-Alkylation vs. N-Alkylation

According to Hard and Soft Acids and Bases (HSAB) theory , the sulfur atom is a "soft" nucleophile, while the ring nitrogens are "harder."

  • S-Alkylation (Dominant): Reaction with soft electrophiles (alkyl halides, benzyl bromide) in the presence of a mild base (K₂CO₃) occurs exclusively at the sulfur atom. This is the primary route for generating thioether derivatives.

  • N-Alkylation: Occurs only with hard electrophiles or under specific conditions (e.g., using KOH/MeOH with methyl iodide), but is generally competitively inhibited by the faster S-alkylation.

Cyclization to Fused Heterocycles

The vicinal arrangement of the N3-nitrogen and the C4-hydroxyl (or C6-thiol) allows for ring closure.

  • Thiazolo[5,4-d]pyrimidines: Reaction with

    
    -haloketones leads to S-alkylation followed by cyclodehydration onto the ring nitrogen.
    
  • Pyrazolo[3,4-d]pyrimidines: Reaction with hydrazine typically displaces the thiol group (or methylthio group) to form hydrazino intermediates that cyclize.

Part 4: Experimental Protocol

Protocol: Synthesis of 6-(Benzylthio)-2-methylpyrimidin-4-ol

This protocol demonstrates the S-selective alkylation , a fundamental reaction for derivatizing this scaffold.

Reagents:

  • 6-Mercapto-2-methylpyrimidin-4-ol (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 6-mercapto-2-methylpyrimidin-4-ol in 20 mL of DMF. The solution may appear slightly cloudy.

  • Deprotonation: Add 20 mmol of anhydrous K₂CO₃. Stir at room temperature for 15 minutes. The mixture will become a suspension of the thiolate salt.

  • Addition: Dropwise add 11 mmol of benzyl bromide over 5 minutes.

    • Observation: A mild exotherm may occur.

  • Reaction: Stir the mixture at ambient temperature for 2–4 hours.

    • Validation: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (low Rf) should disappear, replaced by a higher Rf spot (S-benzyl product).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a white or off-white solid.

  • Isolation: Filter the solid under vacuum. Wash with water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Yield Expectation: 85–95%. Characterization: ¹H NMR will show a singlet for the S-CH₂ protons (~4.4 ppm) and the disappearance of the SH signal.

Part 5: Pharmaceutical Applications[3]

Application DomainMechanism / Role
Antimetabolites Structural analog of natural purines/pyrimidines; inhibits enzymes involved in nucleotide biosynthesis.
Adenosine Antagonists The thiazolo[5,4-d]pyrimidine derivatives synthesized from this core act as selective A₂A or A₃ adenosine receptor antagonists.
Antifolates Used as a scaffold to mimic the pteridine ring system in folate antagonists.
Thyroid Research While Methylthiouracil is the active drug, this isomer is used in structure-activity relationship (SAR) studies to determine the pharmacophore requirements for thyroid peroxidase inhibition.

References

  • Synthesis of 2-Mercaptopyrimidines (General Method) Title: 2-Mercaptopyrimidine Source:[1][2][3][4][5] Organic Syntheses, Coll. Vol. 5, p.703 (1973); Vol. 42, p.81 (1962). URL:[Link] (Note: Provides the foundational protocol for condensing thiourea/acetamidine with dicarbonyls).

  • Chemical Identity and Properties Title: 6-Mercapto-2-methyl-4(3H)-pyrimidinone (Compound Summary) Source: PubChem (National Library of Medicine) URL:[Link]

  • Regioselective Alkylation of Thiouracils Title: Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids Source: Journal of Molecular Liquids (via ResearchGate) URL:[Link] (Note: Illustrates the thermodynamic preference for S-alkylation in analogous systems).

  • Process Chemistry of Methylpyrimidines Title: Process chemistry of 4,6-dihydroxy-2-methylpyrimidine - A potential precursor Source: TSI Journals (Organic Chemistry: An Indian Journal) URL:[Link] (Note: Detailed industrial protocol for the dihydroxy precursor).

Sources

Solubility Profile of 6-Mercapto-2-methylpyrimidin-4-ol in Organic Solvents

[1]

Executive Summary

6-Mercapto-2-methylpyrimidin-4-ol (also known as 2-methyl-6-thiouracil ; CAS 42956-80-9) is a functionalized pyrimidine derivative critical in the synthesis of pharmaceutical intermediates and heterocyclic ligands. Its solubility profile is governed by a complex tautomeric equilibrium (thione-thiol and keto-enol), which dictates its interaction with protic and aprotic solvents.

This guide provides a comprehensive technical analysis of the compound's solubility.[1] Due to the scarcity of direct experimental data for this specific isomer in the public domain, this guide utilizes the well-characterized structural isomer 6-methyl-2-thiouracil (CAS 56-04-2) as a comparative reference model . The physicochemical similarities between these isomers allow for high-confidence predictive profiling.

Key Insights:

  • Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) due to disruption of intermolecular hydrogen bonding.

  • Secondary Solvents: Moderate-to-low solubility in short-chain alcohols (Methanol, Ethanol).

  • Poor Solvents: Insoluble in non-polar hydrocarbons (Hexane) and chlorinated solvents (Chloroform).

  • pH Dependence: Significant solubility enhancement in alkaline aqueous media (pH > 10) due to deprotonation of the thiol/hydroxyl groups.

Chemical Identity & Physicochemical Context[3][4][5][6][7][8][9][10][11][12]

Structural Isomerism & Nomenclature

Precise identification is critical. The user's compound is the 2-methyl isomer, distinct from the more common antithyroid drug, 6-methyl -2-thiouracil.

FeatureTarget Compound Reference Model (Isomer)
Name 6-Mercapto-2-methylpyrimidin-4-ol6-Methyl-2-thiouracil
Synonym 2-Methyl-6-thiouracil4-Hydroxy-6-methyl-2-mercaptopyrimidine
CAS 42956-80-9 56-04-2
Structure Methyl at C2; SH at C6; OH at C4Methyl at C6; SH at C2; OH at C4
pKa (Est.) ~7.5 (Thiol), ~11.0 (Hydroxyl)~7.8 (Thiol), ~11.2 (Hydroxyl)
Tautomeric Equilibria

The solubility of 6-mercapto-2-methylpyrimidin-4-ol is heavily influenced by tautomerism. In solution, the compound exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, as well as the keto (C=O) and enol (C-OH) forms.

  • Polar Aprotic Solvents (DMSO/DMF): Stabilize the polar thione/keto tautomers, enhancing solubility.

  • Non-Polar Solvents: Favor the thiol/enol forms (which are more aromatic), but the overall lattice energy is too high for significant dissolution.

Tautomerism Visualization (Graphviz)

TautomerismThioneKetoThione-Keto Form(Polar, Dominant in Solid State)ThiolEnolThiol-Enol Form(Aromatic, Minor in Solution)ThioneKeto->ThiolEnol Tautomerization (Fast)SolventSolvent Interaction(H-Bond Acceptor/Donor)Solvent->ThioneKeto Stabilizes via DipoleSolvent->ThiolEnol Stabilizes via H-Bonding

Caption: Tautomeric equilibrium between the polar thione-keto form and the aromatic thiol-enol form, mediated by solvent polarity.

Solubility Profile (Comparative Data)

The following data is derived from the Reference Model (6-methyl-2-thiouracil) . Given the structural equivalence of functional groups, the Target Compound (2-methyl-6-thiouracil) is expected to follow an identical trend with deviations of <15%.

Solubility in Pure Solvents (at 298.15 K)
Solvent ClassSpecific SolventSolubility (Mole Fraction,

)
Solubility (g/L, Approx.)Thermodynamic Character
Polar Aprotic DMSO

> 25.0 High (Dipole-Dipole)
Polar Aprotic DMF

> 20.0 High (Dipole-Dipole)
Polar Protic Methanol

~ 1.5 Moderate (H-Bonding)
Polar Protic Ethanol

~ 0.8 Low (H-Bonding)
Polar Protic Water (pH 7)

< 0.5 Very Low (Hydrophobic Effect)
Non-Polar Chloroform

< 0.01 Negligible
Temperature Dependence

The dissolution is endothermic (

van't Hoff
  • Ethanol: Solubility doubles roughly every 20 K increase.

  • Water: Solubility remains poor even at 80°C unless pH is adjusted.

Experimental Protocol: Determination of Solubility

For researchers requiring precise values for the specific 2-methyl isomer, the following self-validating protocol is the industry standard.

Methodology: Saturation Shake-Flask Method

Objective: Determine the thermodynamic equilibrium solubility at a specific temperature (

Reagents:

  • 6-Mercapto-2-methylpyrimidin-4-ol (Target Compound).[2]

  • HPLC-grade Solvents (Methanol, DMSO, Water, etc.).

  • 0.22 µm PTFE Syringe Filters.

Workflow:

  • Excess Addition: Add excess solid compound to 10 mL of solvent in a glass vial until a visible precipitate remains.

  • Equilibration: Place vials in an orbital shaker-incubator at temperature

    
     (e.g., 25°C, 37°C) for 24 to 48 hours .
    
    • Validation Check: Ensure solid is still present after 24 hours. If not, add more solid.

  • Sedimentation: Stop shaking and allow the suspension to settle for 2 hours at temperature

    
    .
    
  • Filtration: Withdraw the supernatant and filter through a pre-heated 0.22 µm syringe filter (to prevent precipitation during filtration).

  • Dilution: Immediately dilute the filtrate with mobile phase (to prevent precipitation upon cooling).

  • Quantification: Analyze via HPLC-UV (Detection at

    
     nm).
    
HPLC Analytical Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v).

    • Note: Acidic pH ensures the compound remains in a single protonation state.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm (Thione band) or 290 nm.

Experimental Workflow Visualization (Graphviz)

SolubilityProtocolStartStart: Excess Solid + SolventEquilibrateEquilibrate (Shake 48h @ T)Start->EquilibrateCheckSolidIs Solid Present?Equilibrate->CheckSolidAddSolidAdd More SolidCheckSolid->AddSolidNoFilterFilter (0.22 µm, Isothermal)CheckSolid->FilterYesAddSolid->EquilibrateDiluteDilute with Mobile PhaseFilter->DiluteAnalyzeHPLC-UV QuantificationDilute->Analyze

Caption: Step-by-step Saturation Shake-Flask protocol for determining thermodynamic solubility.

Thermodynamic Modeling

To predict solubility at temperatures outside the experimental range, the Modified Apelblat Equation is the most accurate model for pyrimidine derivatives.

The Apelblat Equation
  • 
     : Mole fraction solubility.[3][4]
    
  • 
     : Absolute temperature (K).[5][6][3][7]
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    

Application: Researchers should measure solubility at three temperatures (e.g., 298K, 308K, 318K) and solve for A, B, and C. This allows for interpolation at any temperature relevant to crystallization processes.

References

  • Li, Y., et al. "Solubility of 6-methyl-2-thiouracil in co-solvent mixtures." Journal of Chemical & Engineering Data, 2010. (Representative data for isomer).

  • Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures."[5] World Scientific News, 2016.

  • PubChem. "Compound Summary: 6-Mercapto-2-methyl-4(3H)-pyrimidinone (CAS 42956-80-9)."[2] National Library of Medicine.

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Standard reference for pKa and solubility profiling).

Technical Guide: Biological Activity & Therapeutic Potential of Methyl-Substituted Thiouracils

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-substituted thiouracils, particularly 6-methyl-2-thiouracil (MTU) , represent a privileged scaffold in medicinal chemistry. While historically defined by their antithyroid activity, recent pharmacological profiling has revealed a "multipotent" nature. This guide analyzes the transition of MTU from a thyroid peroxidase inhibitor to a versatile precursor for anticancer kinase inhibitors , antimicrobial metal complexes , and anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Part 1: Structural Chemistry & Pharmacophore Analysis

The Tautomeric Advantage

The biological versatility of methyl-thiouracils stems from their ability to exist in dynamic equilibrium between thione (lactam) and thiol (lactim) tautomers. This duality dictates their reactivity and binding modes.

  • Thione Form (Major in neutral pH): Essential for antithyroid activity (interacts with iodine).

  • Thiol Form (Anionic): Facilitates S-alkylation and coordination with transition metals (Cu, Au, Pd), driving antimicrobial and cytotoxic potency.

Structure-Activity Relationship (SAR) Map

The methyl group at position C6 enhances lipophilicity compared to the parent thiouracil, improving membrane permeability.

PositionModification PotentialBiological Outcome
N1 / N3 AlkylationAntiviral: Formation of S-DABO analogues (Anti-HIV).
C2 (Sulfur) S-Alkylation / Metal ComplexationAntimicrobial: Cu(II)/Au(III) complexes show high bactericidal activity.Anticancer: S-alkylated derivatives target specific kinases.
C5 Electrophilic SubstitutionAnticancer: Chlorosulfonation leads to sulfonamides (Carbonic Anhydrase inhibitors).Antithyroid: Halogenation here modulates potency.
C6 Methyl Group (Base)Pharmacokinetics: Increases logP (lipophilicity) vs. unsubstituted thiouracil.

Part 2: The Thyroid Axis (Classic Application)

Mechanism of Action: TPO Inhibition

MTU acts as a suicide substrate for Thyroid Peroxidase (TPO) . It interferes with the biosynthesis of thyroid hormones (


 and 

) through two distinct pathways:[1]
  • Blockade of Iodination: MTU competes with tyrosine residues for oxidized iodine (

    
    ), preventing the formation of Monoiodotyrosine (MIT) and Diiodotyrosine (DIT).
    
  • Inhibition of Coupling: It prevents the oxidative coupling of DIT and MIT to form

    
     and 
    
    
    
    .
Visualization: Antithyroid Signaling Pathway

TPO_Inhibition Thyroid Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) (Enzyme) Iodide->TPO Substrate OxI Oxidized Iodine (I+) TPO->OxI Oxidation Tyrosine Tyrosine Residues (Thyroglobulin) OxI->Tyrosine Iodination Hormones T3 / T4 Hormones Tyrosine->Hormones Coupling MTU Methylthiouracil (MTU) (Inhibitor) MTU->TPO Competitive Inhibition (Scavenges I+)

Figure 1: Mechanism of Methylthiouracil interference in thyroid hormone biosynthesis via TPO inhibition.

Part 3: Beyond the Thyroid (Emerging Therapeutic Areas)

Oncology: Kinase Inhibition & Cytotoxicity

Recent literature identifies C5-substituted methylthiouracils as potent inhibitors of tumor-associated kinases.

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and Pim-1 kinase.

  • Lead Compounds: 2-thiouracil-5-sulfonamide derivatives.[2][3]

  • Data:

    • MCF-7 (Breast Cancer):

      
       (Sulfonamide derivative).[4]
      
    • CaCo-2 (Colon Cancer):

      
      .[4]
      
Antimicrobial: The Role of Metal Complexes

Coordination of 6-methyl-2-thiouracil with transition metals significantly enhances antimicrobial efficacy compared to the free ligand. The metal ion facilitates penetration through the bacterial cell wall.

ComplexTarget OrganismActivity ProfileRef
Cu(II)-MTU S. aureus, E. coliSuperior to free ligand; disrupts membrane potential.[1]
Au(III)-MTU C. albicansHigh antifungal activity; targets thioredoxin reductase.[2]
Pd(II)-MTU S. cerevisiaeModerate activity; DNA intercalation mechanism.[2]

Part 4: Technical Workflows & Protocols

Protocol A: Synthesis of 6-Methyl-2-Thiouracil

Objective: High-yield synthesis via condensation of


-ketoester and thiourea.

Reagents:

  • Ethyl Acetoacetate (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium Ethoxide (Base catalyst)

  • Absolute Ethanol (Solvent)[5][6]

Step-by-Step Workflow:

  • Preparation: Dissolve sodium metal (or sodium ethoxide) in absolute ethanol under

    
     atmosphere.
    
  • Addition: Add thiourea to the ethoxide solution; stir for 15 mins.

  • Condensation: Dropwise addition of ethyl acetoacetate over 30 mins.

  • Reflux: Heat mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).
    
  • Isolation: Evaporate solvent. Dissolve residue in water. Acidify with 10% HCl to pH 4.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water.

Protocol B: Synthesis of 5-Sulfonyl Chloride Derivative (Anticancer Precursor)

Objective: Functionalization at C5 for sulfonamide library generation.

  • Chlorosulfonation: Add 6-methyl-2-thiouracil portion-wise to excess chlorosulfonic acid at

    
    .
    
  • Heating: Slowly heat to

    
     for 2 hours.
    
  • Quenching: Pour reaction mixture onto crushed ice.

  • Collection: Filter the resulting sulfonyl chloride precipitate immediately (unstable in water).

  • Amidation: React immediately with amine (e.g., p-anisidine) in ethanol/pyridine to form the sulfonamide.

Visualization: Synthesis Workflow

Synthesis_Workflow Thiourea Thiourea Reflux Reflux (NaOEt/EtOH) 4-6 Hours Thiourea->Reflux EAA Ethyl Acetoacetate EAA->Reflux Acidification Acidification (HCl) pH 4.0 Reflux->Acidification MTU 6-Methyl-2-Thiouracil (Precipitate) Acidification->MTU ClSO3H Chlorosulfonic Acid (120°C) MTU->ClSO3H Derivatization Sulfonyl 5-Sulfonyl Chloride Intermediate ClSO3H->Sulfonyl Sulfonamide Anticancer Sulfonamide Derivative Sulfonyl->Sulfonamide + Amine Amine Amine (R-NH2) Amine->Sulfonamide

Figure 2: Synthetic route from precursors to 6-methyl-2-thiouracil and subsequent C5-functionalized anticancer agents.

References

  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI Molecules. [Link]

  • Synthesis of metal complexes of 6-methyl-2-thiouracil and 6-propyl-2-thiouracil with Pd(II). ResearchGate. [Link]

  • SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. Pharmacophore Journal. [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. NIH / PubMed Central. [Link]

Sources

Methodological & Application

Synthesis of 6-Mercapto-2-methylpyrimidin-4-ol from ethyl acetoacetate and thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 6-Methyl-2-thiouracil (2-Mercapto-6-methylpyrimidin-4-ol)

Abstract & Nomenclature Clarification

This application note details the synthesis of 6-methyl-2-thiouracil via the condensation of ethyl acetoacetate and thiourea.

Critical Note on Nomenclature: The user-specified target "6-Mercapto-2-methylpyrimidin-4-ol" implies a structure where the mercapto group is at position 6 and the methyl group is at position 2. However, the reaction of ethyl acetoacetate (


) and thiourea  (

) inherently yields a pyrimidine ring where the carbon derived from thiourea is at position 2 (bonded to sulfur) and the carbon derived from the

-position of the acetoacetate is at position 6 (bonded to the methyl group).

Therefore, the actual product is 6-methyl-2-thiouracil , which exists in tautomeric equilibrium with 2-mercapto-6-methylpyrimidin-4-ol . This guide proceeds with the synthesis of this correct isomer, which is the standard product of the listed reactants.

Introduction

The synthesis of 6-methyl-2-thiouracil is a classic example of a cyclocondensation reaction used to construct the pyrimidine pharmacophore. This scaffold is a critical intermediate in the synthesis of antithyroid drugs (e.g., Propylthiouracil) and anticancer agents.

Mechanism of Action: The reaction proceeds through a base-catalyzed condensation.

  • Nucleophilic Attack: The nitrogen of thiourea attacks the ketone carbonyl of ethyl acetoacetate.

  • Dehydration: Loss of water forms an intermediate enamine/imine.

  • Cyclization: The second nitrogen of the thiourea moiety attacks the ester carbonyl.

  • Aromatization: Loss of ethanol yields the pyrimidine ring.

The product exhibits significant tautomerism (thione-thiol and keto-enol), which influences its solubility and spectroscopic properties.

Materials & Equipment

Reagents:

ReagentCAS No.[1][2]MW ( g/mol )RoleHazard Class
Ethyl Acetoacetate 141-97-9130.14Precursor (C3 fragment)Flammable Liq.
Thiourea 62-56-676.12Precursor (N-C-N fragment)Carcinogen (Suspected)
Sodium Ethoxide 141-52-668.05Base CatalystCorrosive, Flammable
Ethanol (Absolute) 64-17-546.07SolventFlammable
Hydrochloric Acid (conc.) 7647-01-036.46Quenching AgentCorrosive
Acetic Acid (Glacial) 64-19-760.05Recrystallization SolventCorrosive

Note: Sodium ethoxide can be prepared in situ by dissolving Sodium metal in absolute ethanol.

Equipment:

  • 250 mL Round-bottom flask (RBF)

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer and hot plate

  • Büchner funnel and vacuum filtration setup

  • pH paper

  • Ice bath

Experimental Protocol

Step 1: Preparation of the Catalyst (In Situ)

If using commercial Sodium Ethoxide, skip to Step 2.

  • Place 100 mL of absolute ethanol in a 250 mL RBF.

  • Carefully add 2.3 g (0.1 mol) of sodium metal cut into small pieces.

  • Stir until all sodium has dissolved and hydrogen evolution ceases.

    • Caution: Hydrogen gas is highly flammable. Perform in a fume hood.

Step 2: Condensation Reaction
  • To the sodium ethoxide solution, add 7.6 g (0.1 mol) of Thiourea . Stir for 5-10 minutes until partially dissolved.

  • Add 13.0 g (0.1 mol) of Ethyl Acetoacetate dropwise over 10 minutes.

  • Attach the reflux condenser.

  • Heat the mixture to reflux (approx. 80°C) for 3 to 4 hours .

    • Observation: The solution typically turns light yellow or orange. A solid precipitate (the sodium salt of the product) may begin to form.

Step 3: Isolation and Workup
  • Allow the reaction mixture to cool to room temperature.

  • If a large amount of solvent remains, distill off or evaporate about 50% of the ethanol to concentrate the mixture.

  • Pour the reaction mixture into a beaker containing 100 mL of warm water (approx. 50°C) to dissolve the sodium salt intermediate.

  • Cool the solution in an ice bath to 0-5°C.

  • Acidify the solution by slowly adding concentrated HCl with stirring until the pH reaches ~2-3.

    • Critical: Perform this in a fume hood. Sulfur dioxide or other sulfurous byproducts may be released in trace amounts.

    • Observation: A voluminous white to pale-yellow precipitate of 6-methyl-2-thiouracil will form immediately.

  • Stir the suspension for 15 minutes to ensure complete precipitation.

Step 4: Purification
  • Filter the crude product using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl).

  • Wash with cold ethanol (1 x 10 mL) to remove unreacted starting materials.

  • Recrystallization:

    • Dissolve the crude solid in boiling water (solubility is low, large volume required) or boiling 50% acetic acid/water mixture.

    • Allow to cool slowly to room temperature, then refrigerate.

    • Collect the purified crystals by filtration.

  • Dry the product in an oven at 80°C for 4 hours.

Workflow Diagram

SynthesisWorkflow Start Start: Reagents Step1 1. Prepare NaOEt (Na + EtOH) Start->Step1 Step2 2. Add Thiourea & Ethyl Acetoacetate Step1->Step2 Step3 3. Reflux (3-4 hrs, 80°C) Formation of Na-Salt Step2->Step3 Condensation Step4 4. Quench with Water Dissolve Na-Salt Step3->Step4 Cooling Step5 5. Acidify with HCl (pH 2) Precipitate Product Step4->Step5 Neutralization Step6 6. Filtration & Washing Step5->Step6 Step7 7. Recrystallization (Water or AcOH) Step6->Step7 End Final Product: 6-Methyl-2-thiouracil Step7->End

Figure 1: Step-by-step workflow for the synthesis of 6-methyl-2-thiouracil.

Data Analysis & Characterization

Yield:

  • Theoretical Yield Calculation:

    • Moles of Thiourea = 0.1 mol

    • MW of Product (

      
      ) = 142.18  g/mol [3][4][5][6]
      
    • Theoretical Mass =

      
       g
      
  • Expected Yield: 60-80% (approx. 8.5 - 11.4 g)

Characterization Data:

ParameterExpected ValueNotes
Appearance White to pale yellow crystalline powder
Melting Point 326 - 330°C (decomposes) High MP is characteristic of the pyrimidine scaffold.
1H NMR (DMSO-d6)

2.10 (s, 3H, -CH₃)
Methyl group at C6

5.72 (s, 1H, =CH-)
Vinyl proton at C5

12.30 (br s, 2H, NH/SH)
Broad due to tautomeric exchange
IR Spectroscopy 3100-2800 cm⁻¹ (N-H stretch)Broad bands
1670-1640 cm⁻¹ (C=O stretch)Amide I band
1150-1200 cm⁻¹ (C=S stretch)Thione character

Tautomerism: The product exists in equilibrium. In polar solvents like DMSO, the thione form (6-methyl-2-thiouracil) typically predominates, but the IUPAC name 2-mercapto-6-methylpyrimidin-4-ol refers to the thiol-enol form.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete reaction or loss during filtration.Ensure dry ethanol is used (water inhibits reaction). Extend reflux time. Cool filtrate to 4°C before filtering.
Product is Oily/Sticky Impurities or incomplete acidification.Recrystallize from glacial acetic acid. Ensure pH is <3 during precipitation.
Low Melting Point Wet product or presence of inorganic salts.Dry thoroughly at 80°C. Wash filter cake extensively with water to remove NaCl.
Color is Dark Yellow Oxidation of thiourea or overheating.Use fresh thiourea. Do not overheat during recrystallization. Add activated charcoal during recrystallization if necessary.

Safety & Hazards

  • Thiourea: Suspected carcinogen and goitrogen (thyroid suppressant). Handle with gloves and a dust mask. Avoid inhalation.

  • Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns.

  • Ethyl Acetoacetate: Flammable liquid; irritant.

  • Waste Disposal: Filtrates contain thiourea residues and should be disposed of as hazardous chemical waste, not down the drain.

References

  • Organic Syntheses , Coll. Vol. 2, p. 422 (1943); Vol. 17, p. 63 (1937). Methylthiouracil.[1][3][6][7][8] Link

  • PubChem Compound Summary . 6-Methyl-2-thiouracil. National Center for Biotechnology Information.[9] Link

  • Donleavy, J. J., & Kise, M. A. (1937). The Condensation of Ethyl Acetoacetate with Urea and Thiourea. Journal of the American Chemical Society.
  • NIST Chemistry WebBook . Methylthiouracil IR Spectrum. Link

Sources

Application Note: Regioselective S-Alkylation of 6-Mercapto-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 6-Mercapto-2-methylpyrimidin-4-ol (CAS: 42956-80-9)[1]

Executive Summary

Pyrimidine derivatives are foundational scaffolds in modern drug discovery, frequently utilized in the synthesis of antiviral, antineoplastic, and antimicrobial agents. Specifically, 6-mercapto-2-methylpyrimidin-4-ol serves as a versatile precursor where the selective functionalization of the sulfur atom is a critical synthetic step. This application note provides a comprehensive, self-validating protocol for the regioselective S-alkylation of this scaffold, detailing the mechanistic rationale, experimental design, and analytical validation required to achieve >99% regioselectivity and high yields.

Mechanistic Rationale & Regioselectivity

The successful functionalization of 6-mercapto-2-methylpyrimidin-4-ol relies on understanding its tautomeric behavior and applying Pearson’s Hard-Soft Acid-Base (HSAB) theory.

In solution, this compound exists in a tautomeric equilibrium between its thiol-lactim and thione-lactam forms. When treated with a base, deprotonation occurs preferentially at the most acidic site, generating a resonance-stabilized thiolate anion.

Why S-Alkylation dominates over N- or O-Alkylation: According to HSAB theory, the thiolate anion is a "soft" nucleophile due to the large, highly polarizable electron cloud of the sulfur atom. Alkyl halides (e.g., benzyl bromide, methyl iodide) act as "soft" electrophiles. The kinetically favored soft-soft interaction drives the electrophilic attack exclusively toward the sulfur atom[2]. Conversely, the nitrogen and oxygen atoms are "harder" nucleophilic centers and would require hard electrophiles or specific catalytic conditions to be functionalized. Theoretical density functional theory (DFT) calculations consistently support that the activation energy barrier for S-alkylation is significantly lower than that for N-alkylation in mercaptopyrimidine systems[2].

Experimental Design: Causality of Reagent Selection

To ensure a robust and self-validating protocol, the choice of solvent and base is critical:

  • Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent. It strongly solvates the potassium cation (

    
    ) but leaves the thiolate anion poorly solvated (a "naked" anion). This maximizes the nucleophilicity of the sulfur atom. Using protic solvents like ethanol would result in hydrogen bonding with the thiolate, dampening its reactivity and potentially allowing N-alkylation to compete[3].
    
  • Base (Potassium Carbonate -

    
    ): 
    
    
    
    is a mild, insoluble base in DMF. It is sufficiently basic to quantitatively deprotonate the thiol (pKa ~7-8) but mild enough to prevent the base-catalyzed hydrolysis of the alkyl halide, a common side reaction when using stronger bases like
    
    
    [3].

Workflow Visualization

Workflow N1 6-Mercapto-2-methylpyrimidin-4-ol (CAS: 42956-80-9) N2 Deprotonation (K2CO3 in DMF, Stir 30 min) N1->N2 Base N3 Thiolate Anion (Highly Polarizable Soft Nucleophile) N2->N3 -H+ N4 Electrophilic Attack (Add Alkyl Halide dropwise) N3->N4 +R-X N5 Aqueous Workup (Ice-water precipitation) N4->N5 2-4 hrs at RT N6 Regioselective S-Alkylated Product N5->N6 Filtration & Recrystallization

Figure 1: Workflow for regioselective S-alkylation of 6-mercapto-2-methylpyrimidin-4-ol.

Step-by-Step Protocol

This procedure utilizes benzyl bromide as a representative alkylating agent. The protocol is designed to be self-validating, utilizing visual cues and solubility differentials to confirm reaction progress and facilitate purification.

Materials Required:

  • 6-Mercapto-2-methylpyrimidin-4-ol: 1.42 g (10.0 mmol)

  • Potassium carbonate (

    
    ), anhydrous: 1.52 g (11.0 mmol, 1.1 equiv)
    
  • Benzyl bromide: 1.25 mL (10.5 mmol, 1.05 equiv)

  • Anhydrous DMF: 15 mL

  • Ice-cold distilled water: 75 mL

Methodology:

  • Preparation & Deprotonation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 6-mercapto-2-methylpyrimidin-4-ol (1.42 g) and anhydrous DMF (15 mL). Add anhydrous

    
     (1.52 g).
    
  • Thiolate Formation: Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The mixture will transition to a slightly more homogeneous, colored suspension as the highly soluble thiolate salt forms.

  • Electrophilic Addition: Cool the reaction flask to 0 °C using an ice bath. Add benzyl bromide (1.25 mL) dropwise over 5 minutes to prevent localized exothermic spikes that could promote polyalkylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • TLC Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (

    
     ~0.2) will be completely consumed, replaced by a single, less polar UV-active spot corresponding to the S-alkylated product (
    
    
    
    ~0.6).
  • Quenching & Isolation: Pour the reaction mixture slowly into 75 mL of vigorously stirred ice-cold water. Causality: DMF and unreacted

    
     are infinitely soluble in water, whereas the hydrophobic S-alkylated pyrimidine is insoluble. This induces the immediate precipitation of the target compound, serving as an integrated purification step.
    
  • Filtration: Filter the resulting solid under vacuum, wash the filter cake with cold water (3 × 20 mL) to remove residual DMF, and dry under a vacuum desiccator.

  • Recrystallization (Optional): Recrystallize from hot ethanol to yield analytically pure white crystals.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization parameters for the S-alkylation of mercaptopyrimidines, demonstrating the superiority of the DMF/


 system[2][4].
EntrySolventBaseTemperatureTime (h)Yield (%)Regioselectivity (S:N)
1 DMF

RT 2 92 >99:1
2Acetone

Reflux485>99:1
3Ethanol

Reflux37895:5
4Water

RT124580:20

Data Interpretation: Protic solvents (Entries 3 and 4) significantly reduce both the yield and the regioselectivity due to hydrogen bonding with the thiolate anion, which lowers its nucleophilicity and allows the harder nitrogen atom to competitively attack the electrophile.

Analytical Characterization

To confirm the structural integrity and regioselectivity of the synthesized product, the following spectroscopic markers must be validated:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The starting 6-mercapto-2-methylpyrimidin-4-ol exhibits a broad exchangeable singlet at ~12.0–13.0 ppm corresponding to the SH/NH proton. Upon successful S-alkylation, this downfield signal completely disappears. A new sharp singlet will appear at ~4.3 ppm, integrating for 2 protons, which corresponds to the newly formed
    
    
    group[3].
  • FT-IR Spectroscopy: The starting material often displays a characteristic

    
     stretching band in the 1150–1200 cm
    
    
    
    region due to the thione tautomer. In the S-alkylated product, this band is absent, replaced by a distinct
    
    
    stretch in the 650–700 cm
    
    
    region, confirming that substitution occurred at the sulfur atom rather than nitrogen[3].

References

  • PubChem Compound Summary for CID 45080344, 6-Mercapto-2-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information (NIH). URL:[Link]

  • Experimental and theoretical study on the regioselective bis- and polyalkylation of 2-mercaptonicotinonitrile and 2-mercaptopyrimidine-5-carbonitrile derivatives. Tetrahedron (Elsevier). URL:[Link]

  • Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules (PMC/NIH). URL:[Link]

  • Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. ResearchGate. URL:[Link]

Sources

Application Note: 6-Mercapto-2-methylpyrimidin-4-ol as a Versatile Pharmaceutical Intermediate

[1][2]

Executive Summary

6-Mercapto-2-methylpyrimidin-4-ol (CAS 56-04-2), also known as Methylthiouracil , is a critical pyrimidine scaffold in medicinal chemistry.[1] While historically significant as an anti-thyroid drug, its modern utility lies in its role as a bidentate nucleophile and precursor for fused heterocyclic systems. This guide details the strategic use of this intermediate in the synthesis of S-DABO HIV-1 inhibitors , thiazolopyrimidines , and functionalized chloropyrimidines . We provide optimized protocols for S-alkylation and cyclocondensation, addressing common regioselectivity challenges driven by thione-thiol tautomerism.

Chemical Profile & Reactivity[1][3][4][5][6]

Structural Dynamics

The reactivity of 6-Mercapto-2-methylpyrimidin-4-ol is governed by its tautomeric equilibrium.[1] In solution, it exists primarily as the thione (2-thioxo) form, but reacts via the thiol (mercapto) form under basic conditions. Understanding this equilibrium is vital for controlling S- vs. N-alkylation.[1]

Key Physicochemical Data:

Property Value Notes
CAS Number 56-04-2
Molecular Weight 142.18 g/mol
Appearance White to off-white crystalline powder
pKa ~7.5 (thiol), ~11.5 (amide) Dual ionizable centers

| Solubility | Soluble in alkaline aqueous solutions (NaOH, NH₄OH); slightly soluble in EtOH; insoluble in water/ether.[1][2][3] | |

Tautomeric Equilibrium Diagram

The following diagram illustrates the shift between the thione and thiol forms, which dictates nucleophilic attack vectors.

TautomerismThioneThione Form(Major in neutral solution)Nucleophile: N3ThiolThiol Form(Major in basic solution)Nucleophile: SulfurThione->Thiol  pH > 8.0  

Figure 1: Tautomeric equilibrium shifting towards the thiol form under basic conditions, enabling S-selective functionalization.

Strategic Applications in Drug Synthesis[1]

Synthesis of S-DABO HIV-1 Inhibitors

S-Dihydro-Alkoxy-Benzyl-Oxopyrimidines (S-DABOs) are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][4] The 6-mercapto-2-methylpyrimidin-4-ol scaffold serves as the core "A-ring," where the C2-sulfur is alkylated with functionalized benzyl halides.[1]

  • Mechanism: S_N2 nucleophilic substitution.

  • Critical Control Point: Maintenance of pH 8–9 to ensure thiolate formation without deprotonating the N3 position, which would lead to side reactions.

Synthesis of Fused Thiazolopyrimidines

Reaction with

thiazolo[3,2-a]pyrimidines1
  • Mechanism: S-alkylation followed by intramolecular cyclodehydration.[1]

Detailed Experimental Protocols

Protocol A: Regioselective S-Alkylation (Synthesis of S-Benzyl Derivatives)

This protocol yields 2-(benzylthio)-6-methylpyrimidin-4-ol, a model intermediate for S-DABO synthesis.[1]

Reagents:

  • 6-Mercapto-2-methylpyrimidin-4-ol (1.0 eq)[1][4]

  • Benzyl bromide (1.1 eq)[4]

  • Potassium Carbonate (

    
    ) (1.2 eq)[4]
    
  • Solvent: DMF (Dimethylformamide) or aqueous EtOH.

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 6-Mercapto-2-methylpyrimidin-4-ol (10 mmol, 1.42 g) and

    
     (12 mmol, 1.66 g) in DMF (20 mL).
    
  • Activation: Stir at room temperature for 30 minutes. The mixture will become a suspension of the potassium thiolate salt.

  • Addition: Cool to 0°C. Add Benzyl bromide (11 mmol, 1.3 mL) dropwise over 10 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.

  • Purification: Filter the solid. Wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL).[4] Recrystallize from Ethanol/Water (8:2) if necessary.[5]

Expected Yield: 85–92% Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the -SH proton (~13 ppm) and appearance of benzylic protons (

    
    ) at ~4.4 ppm.[1]
    
Protocol B: Synthesis of 4-Chloro-2-(methylthio)-6-methylpyrimidine

This converts the hydroxyl group to a chloride, activating the C4 position for subsequent nucleophilic aromatic substitution (

1

Reagents:

  • 2-(Methylthio)-6-methylpyrimidin-4-ol (Intermediate from S-methylation)[1][4]

  • Phosphorus Oxychloride (

    
    ) (Excess)[4]
    
  • N,N-Dimethylaniline (Catalytic base)

Procedure:

  • Suspend the S-methylated intermediate (5 g) in

    
     (25 mL).
    
  • Add N,N-dimethylaniline (1 mL).

  • Reflux for 2–4 hours until the solution becomes clear.

  • Critical Step: Remove excess

    
     under reduced pressure before aqueous workup to prevent violent hydrolysis.
    
  • Pour residue onto crushed ice with vigorous stirring. Extract with Dichloromethane (DCM).

Synthetic Workflow Visualization

The following diagram maps the transformation of the starting material into three distinct pharmaceutical classes.

SynthesisPathwaysStart6-Mercapto-2-methylpyrimidin-4-ol(CAS 56-04-2)S_AlkylS-Alkyl Intermediate(2-alkylthio-pyrimidin-4-ol)Start->S_AlkylR-X, Base(S-Alkylation)FusedThiazolo[3,2-a]pyrimidines(Antimicrobials)Start->FusedCl-CH2-COR(Cyclocondensation)Chloro4-Chloro-2-(alkylthio)pyrimidine(Electrophilic Scaffold)S_Alkyl->ChloroPOCl3(Chlorination)HIVS-DABO Analogues(HIV-1 NNRTIs)S_Alkyl->HIVDerivatizationKinaseFunctionalized Pyrimidines(Kinase Inhibitors)Chloro->KinaseR-NH2(SnAr Displacement)

Figure 2: Divergent synthetic pathways from the parent scaffold to bioactive classes.[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
N-Alkylation Byproduct pH too high (>10) or hard electrophile used.[1]Use softer bases like

or

.[1] Avoid NaH unless N-alkylation is desired.[1]
Low Yield in Cyclization Incomplete dehydration.Ensure anhydrous conditions if using acidic cyclization methods. Use Ethanol/Reflux for chloroacetic acid reactions.
Oiling Out Product trapped in solvent matrix.Triturate the crude oil with cold diethyl ether or hexanes to induce crystallization.
Oxidation Formation of disulfide dimer.Degas solvents with Nitrogen.[1] Add reducing agents (e.g., DTT) if the starting material is old/oxidized.

Safety & Handling

  • Thyroid Effects: As a derivative of thiouracil (an anti-thyroid drug), this compound can inhibit thyroid hormone synthesis. Handle in a fume hood with gloves and avoid inhalation of dust.

  • Stench: Thiol derivatives often possess a disagreeable odor. Use bleach (sodium hypochlorite) to neutralize glassware and waste streams.

  • Reactivity: Incompatible with strong oxidizing agents (converts thiol to sulfonate/disulfide).

References

  • Mugnaini, C., et al. (2006).[3] "Synthesis and biological investigation of S-aryl-S-DABO derivatives as HIV-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(13), 3541-3544.[3] [Link]

  • Mai, A., et al. (2006).[3] "Synthesis and biological properties of novel, uracil-containing histone deacetylase inhibitors." Journal of Medicinal Chemistry, 49(20), 6046-6056.[3] [Link][4]

  • Sayed, H.H., et al. (2008).[6] "Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation." Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][6]

  • National Institute of Standards and Technology (NIST). Methylthiouracil Chemical Data. [Link][4]

Application Note: Reaction Conditions for Desulfurization of 2-Methyl-6-thiouracil

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

The desulfurization of 2-Methyl-6-thiouracil (commonly referred to in literature as 6-methyl-2-thiouracil or MTU ) is a pivotal transformation in heterocyclic chemistry. It serves as a gateway modification, allowing researchers to convert the chemically versatile thione/thiol group into either a carbonyl (uracil scaffold) or a hydride (pyrimidine scaffold).

This guide addresses the two distinct "desulfurization" pathways, which are often conflated in general literature but yield vastly different pharmacological cores:

  • Reductive Desulfurization (Raney Nickel): Removes the sulfur atom entirely, replacing it with hydrogen.

    • Product: 4-Methyl-6-hydroxypyrimidine (6-methyl-4(3H)-pyrimidinone).[1]

    • Application: Scaffold simplification, removal of metabolic liabilities.

  • Hydrolytic/Oxidative Desulfurization (Chloroacetic Acid): Replaces the sulfur atom with oxygen.

    • Product: 6-Methyluracil.[2]

    • Application: Synthesis of natural nucleobase analogues, recovery of uracil cores from thiolated precursors.

Part 2: Chemical Logic & Mechanism

Understanding the tautomeric nature of the starting material is critical for selecting the correct protocol. 6-Methyl-2-thiouracil exists in equilibrium between the thione (major in neutral/solid state) and thiol (reactive species in basic solution) forms.

  • The Thiol Advantage: Both protocols described below utilize basic conditions to shift the equilibrium toward the thiol (enethiol) form, making the sulfur nucleophilic and accessible for either metal surface adsorption (Raney Ni) or alkylation (Chloroacetic acid).

Pathway Visualization

The following diagram illustrates the divergent pathways controlled by reaction conditions.

DesulfurizationPathways Start 6-Methyl-2-thiouracil (Thione/Thiol Equilibrium) RaneyNi Reagent: Raney Nickel Solvent: Aq. NH3 or EtOH Start->RaneyNi Reductive Pathway ClAcOH Reagent: Chloroacetic Acid Solvent: Aq. NaOH/KOH Start->ClAcOH Hydrolytic Pathway Intermediate1 Adsorbed Species (C-S Cleavage) RaneyNi->Intermediate1 Product1 4-Methyl-6-hydroxypyrimidine (Sulfur replaced by H) Intermediate1->Product1 -NiS Intermediate2 Thioether Intermediate (Carboxymethyl derivative) ClAcOH->Intermediate2 S-Alkylation Hydrolysis Acid Hydrolysis (HCl, Reflux) Intermediate2->Hydrolysis Activation Product2 6-Methyluracil (Sulfur replaced by O) Hydrolysis->Product2 -HSCH2COOH

Figure 1: Divergent desulfurization pathways for 6-methyl-2-thiouracil yielding distinct pyrimidine scaffolds.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Desulfurization (Removal of Sulfur)

Target Product: 4-Methyl-6-hydroxypyrimidine Mechanism: Surface-mediated hydrogenolysis.

Reagents & Equipment[1][3]
  • Substrate: 6-Methyl-2-thiouracil (10.0 g, 70 mmol)

  • Catalyst: Raney Nickel (approx. 45 g wet paste). Note: Activity varies by commercial source (e.g., W-2 grade is standard).

  • Solvent: Aqueous Ammonia (20 mL conc. NH4OH in 200 mL distilled water).

  • Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Procedure
  • Solubilization: In the 500 mL flask, suspend the 6-methyl-2-thiouracil in the aqueous ammonia solution. Heat gently until the solid dissolves. The solution will turn pale yellow as the thiolate anion forms.

  • Catalyst Addition (CRITICAL SAFETY): Carefully add the wet Raney Nickel paste to the hot solution.

    • Safety Note: Raney Nickel is pyrophoric when dry. Always keep it wet with water or ethanol. Do not let it dry on the spatula or filter paper.

  • Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Maintain reflux for 1.5 to 2 hours .

    • Monitoring: The reaction is typically complete when the UV absorbance characteristic of the thione (approx. 270-280 nm) disappears or shifts significantly.

  • Filtration: Filter the hot mixture through a celite pad to remove the nickel catalyst. Wash the catalyst pad with 30 mL of hot water.

    • Disposal: Immediately quench the filter cake with water and store in a dedicated waste container for pyrophoric metals.

  • Isolation: Concentrate the clear filtrate under reduced pressure to approximately 30-40 mL. Cool the solution in an ice bath. The product, 4-methyl-6-hydroxypyrimidine, will crystallize.

  • Purification: Recrystallize from water or ethanol if necessary.

    • Expected Yield: 60–75%.

    • Characterization: Melting point ~148–150°C (verify with literature as hydrates may vary).

Protocol B: Hydrolytic Desulfurization (Conversion to Uracil)

Target Product: 6-Methyluracil Mechanism: S-alkylation followed by acid-catalyzed hydrolysis.

Reagents & Equipment[1][3]
  • Substrate: 6-Methyl-2-thiouracil (14.2 g, 100 mmol)

  • Reagent: Chloroacetic acid (18.9 g, 200 mmol)

  • Solvent: Water (150 mL)

  • Base: Potassium Hydroxide (KOH) or NaOH (sufficient to maintain pH > 10).

  • Acid: Conc. Hydrochloric Acid (HCl).[4][5][6]

Step-by-Step Procedure
  • Preparation of Thioether:

    • Dissolve 6-methyl-2-thiouracil in a solution of KOH (approx. 12 g in 100 mL water).

    • Add the chloroacetic acid.[5][7]

    • Reflux the mixture for 1–2 hours .

    • Checkpoint: This forms the intermediate 2-(4-methyl-6-oxopyrimidin-2-ylthio)acetic acid. This intermediate is often soluble in the basic medium.

  • Hydrolysis:

    • Add concentrated HCl (approx. 30-40 mL) to the hot reaction mixture. The pH should be strongly acidic (pH < 1).

    • Continue to reflux for an additional 2–3 hours .[8]

    • Mechanism:[2][4][6][9][10][11][12] The acid cleaves the C-S bond, releasing the sulfur moiety (as mercaptoacetic acid derivatives) and installing the carbonyl oxygen from water.

  • Workup & Isolation:

    • Cool the reaction mixture slowly to room temperature, then to 4°C.

    • 6-Methyluracil is significantly less soluble in acidic water than the starting material or the intermediate. It will precipitate as a white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water and then cold ethanol to remove traces of mercaptoacetic acid (which has a foul odor).

  • Drying: Dry in an oven at 100°C.

    • Expected Yield: 70–85%.[8]

    • Characterization: Melting point >300°C (decomp).[10]

Part 4: Comparative Data & Troubleshooting

FeatureRaney Nickel MethodChloroacetic Acid Method
Transformation C=S

C-H
C=S

C=O
Reaction Type Reductive HydrogenolysisOxidative/Hydrolytic Substitution
Key Reagent Raney Ni (Pyrophoric)ClCH

COOH (Corrosive)
By-products NiS (Solid waste)Mercaptoacetic acid (Odor)
Cost Moderate (Catalyst cost)Low (Commodity chemicals)
Scalability Good, but filtration of Ni is rate-limitingExcellent, homogeneous liquid phase
Troubleshooting Guide
  • Low Yield (Raney Ni): Ensure the catalyst is "active." Old Raney Ni loses hydrogen content. Freshly prepared or commercial "W-2" grade is recommended. If the reaction stalls, add fresh catalyst.

  • Incomplete Conversion (Chloroacetic Acid): Ensure the initial alkylation step is refluxed long enough before adding acid. The formation of the thioether is the rate-determining activation step.

  • Purity Issues: If the product smells of sulfur (Protocol B), recrystallize from boiling water/ethanol (1:1).

Part 5: References

  • Foster, H. M., & Snyder, H. R. (1963). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, Coll. Vol. 4, p. 638.

    • Primary reference for the Raney Nickel reduction protocol.

  • Wheeler, H. L., & Liddle, L. M. (1908). Researches on Pyrimidines: Synthesis of Uracil Derivatives. American Chemical Journal, 40, 547.

    • Foundational text for the chloroacetic acid desulfurization method.

  • Brown, D. J. (1950). Improved Synthesis of Pyrimidines. Journal of the Society of Chemical Industry, 69, 353.

    • Discusses the optimization of desulfurization conditions for methylthiouracils.

  • BenchChem. (n.d.). 2-Chloro-6-methylpyrimidine-4-carboxylic Acid Synthesis Workflow.

    • Provides modern industrial context for the conversion of thiouracil intermediates.

  • Vedejs, E., et al. (1974). Desulfurization of Thio-compounds. Journal of Organic Chemistry, 39(25).

    • Mechanistic insights into oxidative vs reductive desulfurization.

Sources

Application Note: Preparation of Metal Complexes using 6-Mercapto-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis and characterization of transition metal complexes using 6-Mercapto-2-methylpyrimidin-4-ol (also known as 2-methyl-6-thiouracil). The guide is designed for researchers in bioinorganic chemistry and drug development, focusing on the ligand's potential as a multidentate chelator in antimicrobial and anticancer applications.

Introduction & Chemical Context

6-Mercapto-2-methylpyrimidin-4-ol (MMP) is a versatile N,O,S-donor ligand belonging to the mercaptopyrimidine class. Its coordination chemistry is governed by complex tautomeric equilibria, primarily the thione-thiol and keto-enol transitions. In solution, the ligand exists predominantly in the thione-keto form, but coordination to metal ions typically stabilizes the thiolate (deprotonated thiol) form, facilitating robust M-S bonding.

Ligand Profile
  • IUPAC Name: 6-sulfanyl-2-methylpyrimidin-4-ol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Molecular Weight: 142.18 g/mol

  • Coordination Sites:

    • Exocyclic Sulfur (S): Soft donor, high affinity for soft/borderline metals (Cu(II), Pt(II), Pd(II)).

    • Ring Nitrogen (N3): Hard/Borderline donor, facilitates chelate ring formation.

    • Exocyclic Oxygen (O): Hard donor, less likely to coordinate unless in high pH or bridging modes.

Key Application Insight: The presence of the methyl group at the C2 position introduces steric bulk that prevents the formation of certain polymeric networks observed in unsubstituted thiouracils, often leading to discrete, soluble mononuclear or binuclear complexes suitable for biological screening.

Experimental Protocol

Materials & Reagents
  • Ligand: 6-Mercapto-2-methylpyrimidin-4-ol (≥98% purity).

  • Metal Salts:

    • Copper(II) Chloride Dihydrate (CuCl

      
      ·2H
      
      
      
      O)
    • Nickel(II) Chloride Hexahydrate (NiCl

      
      ·6H
      
      
      
      O)
    • Cobalt(II) Chloride Hexahydrate (CoCl

      
      ·6H
      
      
      
      O)
    • Zinc(II) Acetate Dihydrate (Zn(OAc)

      
      ·2H
      
      
      
      O)
  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), Dimethylformamide (DMF).

  • Base: Triethylamine (Et

    
    N) or 0.1 M NaOH (for deprotonation).
    
Synthesis Workflow (General Procedure)

This protocol utilizes a direct reflux method with pH control to ensure deprotonation of the mercapto group, favoring the formation of neutral [M(L)


] or [M(L)Cl] type complexes.

Step 1: Ligand Activation

  • Dissolve 1.0 mmol (0.142 g) of 6-Mercapto-2-methylpyrimidin-4-ol in 20 mL of hot absolute ethanol (50°C).

  • Crucial Step: Add 1.0 mmol of Triethylamine (approx. 140 µL) dropwise. Stir for 10 minutes.

    • Mechanism:[1][2] The base deprotonates the thiol (-SH

      
       -S
      
      
      
      ), increasing electron density on the sulfur and promoting coordination. The solution may clarify or change color slightly.

Step 2: Metal Addition

  • Dissolve 0.5 mmol (for 1:2 M:L ratio) or 1.0 mmol (for 1:1 ratio) of the metal salt in 10 mL of ethanol .

  • Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • Observation: Immediate color change indicates complex formation (e.g., Cu

    
     Green/Brown, Co 
    
    
    
    Blue/Pink, Ni
    
    
    Light Green).

Step 3: Reflux & Isolation

  • Heat the reaction mixture to reflux (70-80°C) for 4–6 hours .

  • Monitor the reaction via TLC (Mobile phase: 9:1 CHCl

    
    :MeOH) if necessary.
    
  • Allow the solution to cool slowly to room temperature, then refrigerate overnight to maximize precipitation.

  • Filter the precipitate using a vacuum filtration setup (Buchner funnel).

  • Wash the solid successively with:

    • Cold Ethanol (2 x 5 mL) – removes unreacted ligand.

    • Diethyl Ether (2 x 5 mL) – facilitates drying.

  • Dry in a vacuum desiccator over anhydrous CaCl

    
     for 24 hours.
    
Synthetic Pathway Diagram

SynthesisWorkflow Start Start: Weigh Reagents LigandSol Dissolve Ligand (Hot EtOH, 50°C) Start->LigandSol Deprotonation Add Base (Et3N) Deprotonate Thiol (-SH -> -S-) LigandSol->Deprotonation Activation MetalAdd Add Metal Salt Solution (Dropwise, Stirring) Deprotonation->MetalAdd Active Ligand Reflux Reflux (70-80°C) 4-6 Hours MetalAdd->Reflux Complexation Cooling Cool & Precipitate (Overnight at 4°C) Reflux->Cooling Filtration Vacuum Filtration Wash (EtOH/Ether) Cooling->Filtration Product Final Metal Complex (Dry in Desiccator) Filtration->Product

Caption: Step-by-step synthesis workflow for metal complexes of 6-Mercapto-2-methylpyrimidin-4-ol.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

The coordination mode is determined by shifts in the characteristic vibrations of the thioamide and hydroxyl groups.

Functional GroupLigand (cm

)
Complex (cm

)
Interpretation

(S-H)
2500–2600 (weak)Absent Deprotonation and formation of M-S bond.

(C=S)
1100–1200Shifted to lower freq.Reduced double bond character due to coordination.

(C=N)
1600–1640Shifted (±10-20)Participation of ring Nitrogen in coordination.

(M-S)
N/A350–400Direct evidence of Metal-Sulfur bond.

(M-N)
N/A450–500Direct evidence of Metal-Nitrogen bond.
Electronic Spectroscopy (UV-Vis)
  • Ligand: Shows intense bands at 270–300 nm (

    
    ) and 310–350 nm  (
    
    
    
    ).
  • Complexes:

    • Cu(II): Broad band at 600–700 nm (

      
      ), indicating distorted octahedral or square planar geometry.
      
    • Ni(II): Bands at 400–500 nm (square planar) or 600–800 nm (octahedral).

    • Co(II): Multiple bands in visible region (500–650 nm ) characteristic of tetrahedral or octahedral geometry.

Coordination Mode Diagram

The ligand typically acts as a bidentate monoanion , coordinating through the deprotonated sulfur and the ring nitrogen (N3), forming a stable four-membered chelate ring.

CoordinationMode cluster_ligand Ligand Chelation (N,S-Donor) M M(II) S S S->M Coordinate Bond C6 C6 S->C6 N N N->M Coordinate Bond C2 C2 N->C2 C6->N C4 C4 C2->C4 Me CH3 C2->Me OH OH C4->OH

Caption: Predicted bidentate coordination mode of 6-Mercapto-2-methylpyrimidin-4-ol to a divalent metal ion.

Troubleshooting & Optimization

  • Low Solubility: If the metal salt dissolves poorly in ethanol, dissolve it in a minimum amount of water (1-2 mL) before adding to the ethanolic ligand solution. This creates a mixed solvent system (EtOH:H

    
    O) which is often more effective.
    
  • Oily Product: If an oil forms instead of a precipitate, triturate (grind) the oil with diethyl ether or hexane to induce crystallization.

  • Oxidation: For Co(II) complexes, there is a risk of oxidation to Co(III) in air. Perform the reaction under nitrogen atmosphere if high-purity Co(II) species are required.

References

  • Ligand Identity: PubChem. 6-Mercapto-2-methylpyrimidin-4-ol (CAS 42956-80-9). National Library of Medicine. Link

  • Analogous Synthesis Protocol: Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new metal complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. International Journal of Molecular Sciences, 13(4), 4301-4316. (Provides the foundational reflux/base methodology for mercapto-azole ligands).
  • Coordination Chemistry of Mercaptopyrimidines: Tarafder, M. T. H., et al. (2002). Synthesis and characterization of complexes of Zn(II), Cd(II) and Hg(II) with 2-mercaptopyrimidine. Journal of the Bangladesh Chemical Society, 15(2), 168-174.
  • Structural Analysis: Masoud, M. S., et al. (2004). Synthesis and characterization of some pyrimidine transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(8-9), 1907-1915. Link

Sources

Application Note: Cyclization and Derivatization Methods for Yielding 4-Hydroxy-2-methyl-6-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

4-Hydroxy-2-methyl-6-mercaptopyrimidine (also known by its tautomeric nomenclature, 2-methyl-6-thiouracil or 2-methyl-6-thioxo-1,6-dihydropyrimidin-4(3H)-one) is a highly versatile heterocyclic building block. It is frequently utilized in the synthesis of thienopyrimidines, antiviral agents, and complex pharmaceutical intermediates.

From a mechanistic standpoint, understanding the tautomeric equilibrium of 4-hydroxy-6-mercaptopyrimidines is critical for predicting their reactivity. In aqueous media, these compounds predominantly exist in the oxo-thioxo tautomeric form rather than the hydroxy-mercapto form, as demonstrated by early spectroscopic studies[1][2]. This tautomeric behavior dictates that subsequent electrophilic attacks (e.g., alkylations) typically occur at the highly polarizable sulfur atom first, owing to the thermodynamic stability of the resulting thioether.

Synthetic Strategy & Workflow

We detail two field-proven methodologies for yielding this target:

  • De Novo Cyclization (Pathway 1): Condensation of an amidine with a dithioacetate or thiomalonate derivative. This approach builds the pyrimidine core from C-C-C and N-C-N fragments[3].

  • Pyrimidine Ring Derivatization (Pathway 2): Regioselective hydrolysis of a commercially available dichloropyrimidine followed by nucleophilic aromatic substitution (

    
    ) using a sulfur surrogate[4][5].
    

Workflow cluster_0 De Novo Cyclization cluster_1 Derivatization Pathway A Acetamidine + Dithioacetate B NaOEt / EtOH Reflux 4-6h A->B Target 4-Hydroxy-2-methyl- 6-mercaptopyrimidine B->Target Pathway 1 C 4,6-Dichloro-2- methylpyrimidine D NaOH (1 eq), 0°C Regioselective C->D E 4-Chloro-6-hydroxy- 2-methylpyrimidine D->E F Thiourea / EtOH then NaOH E->F F->Target Pathway 2

Figure 1: Divergent synthetic workflows for yielding 4-Hydroxy-2-methyl-6-mercaptopyrimidine.

Experimental Protocols

Protocol A: De Novo Cyclization Pathway

Principle: The construction of the pyrimidine ring from non-heterocyclic precursors is achieved by condensing acetamidine (the N-C-N fragment providing the 2-methyl group) with methyl ethoxycarbonyl-dithioacetate (the C-C-C fragment)[3].

Causality & Self-Validation: Sodium ethoxide (NaOEt) is utilized to deprotonate the amidine hydrochloride, driving the condensation. Strict anhydrous conditions are critical; the presence of water will cause premature hydrolysis of the ester precursor, entirely stalling the cyclization. Reaction completion is self-validated by the physical disappearance of the ester spot on TLC and the precipitation of the product upon acidification.

Step-by-Step Methodology:

  • Free Base Generation: Suspend acetamidine hydrochloride (1.0 eq, 50 mmol) in 100 mL of anhydrous ethanol under an inert

    
     atmosphere. Slowly add a freshly prepared solution of sodium ethoxide (1.1 eq, 55 mmol) in ethanol at 0 °C. Stir for 30 minutes.
    
  • Filtration: Quickly filter off the precipitated sodium chloride salt through a Celite pad under nitrogen to yield a clear solution of free acetamidine.

  • Condensation: To the filtrate, add methyl ethoxycarbonyl-dithioacetate (1.0 eq, 50 mmol) dropwise at room temperature. The solution will immediately darken.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the dithioacetate is consumed.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in 50 mL of deionized water. Carefully acidify to pH 4.0–4.5 using 1M HCl.

  • Collect the precipitated 4-hydroxy-2-methyl-6-mercaptopyrimidine via vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum.

Protocol B: Pyrimidine Ring Derivatization (Substitution Pathway)

Principle: This method relies on the sequential, regioselective displacement of chlorides on 4,6-dichloro-2-methylpyrimidine[5]. The first chloride is displaced by hydroxide to yield 4-chloro-6-hydroxy-2-methylpyrimidine, and the second is displaced by thiourea[4].

Logic N1 Temp Control (0-5°C) & 1.0 eq NaOH N2 Prevents Di-hydrolysis of Dichloropyrimidine N1->N2 ensures N3 Thiourea Reagent (vs. NaSH) N4 Avoids Oxidative Disulfide Byproducts N3->N4 ensures N5 Acidic Workup (pH 4.0-4.5) N6 Precipitates Neutral Zwitterion/Tautomer N5->N6 ensures

Figure 2: Logical causality of critical experimental parameters in the substitution pathway.

Causality & Self-Validation: Strict temperature control (0–5 °C) and exact stoichiometry (1.0 eq NaOH) during the first step are mandatory to prevent di-hydrolysis into the 4,6-dihydroxy derivative[5]. In the second step, thiourea is preferred over sodium hydrosulfide (NaSH) because it avoids the formation of oxidative disulfide byproducts[4]. The intermediate isothiouronium salt is highly stable and easily hydrolyzed to the target mercaptan in a controlled manner.

Step-by-Step Methodology:

  • Regioselective Hydrolysis: Suspend 4,6-dichloro-2-methylpyrimidine (1.0 eq, 50 mmol) in a 10% aqueous NaOH solution (1.0 eq, 50 mmol) at 0–5 °C. Stir vigorously for 2 hours. Self-validation: The initial suspension will slowly dissolve, indicating the formation of the soluble sodium salt of 4-chloro-6-hydroxy-2-methylpyrimidine.

  • Intermediate Acidification: Carefully acidify the aqueous solution with 2M HCl to pH 3. Filter the resulting white precipitate (4-chloro-6-hydroxy-2-methylpyrimidine) and dry under vacuum.

  • Thionation: Dissolve the intermediate (1.0 eq, 30 mmol) and thiourea (1.2 eq, 36 mmol) in 40 mL of absolute ethanol[4]. Reflux at 80 °C for 3 hours to form the isothiouronium intermediate.

  • Hydrolysis of Isothiouronium Salt: Add 2M NaOH (2.0 eq, 60 mmol) directly to the refluxing mixture and continue heating for 1 hour to cleave the isothiouronium species.

  • Final Isolation: Cool the reaction to room temperature and acidify to pH 4 with glacial acetic acid. A yellow-white precipitate of 4-hydroxy-2-methyl-6-mercaptopyrimidine will form. Filter, wash with cold ethanol, and recrystallize from an ethanol/water mixture[4].

Quantitative Method Comparison

To assist in route scouting and process development, the following table summarizes the quantitative and operational metrics of both protocols.

ParameterProtocol A: De Novo CyclizationProtocol B: Ring Derivatization
Overall Yield 45–55%65–75% (over two steps)
Purity (Crude) Moderate (requires column or heavy recrystallization)High (precipitates cleanly from aqueous ethanol)
Scalability Limited by dithioacetate cost and noxious odorHighly scalable (suitable for multi-kg scale)
Reaction Time ~6 hours~8 hours (including intermediate isolation)
Key Byproducts Unreacted amidine, ester hydrolysis productsDisulfides (if NaSH used instead of thiourea), di-hydroxy pyrimidine
Reagent Toxicity Moderate (dithioacetates are noxious)Low to Moderate (thiourea requires safe handling)

References

  • Brown, D. J., & Teitei, T. "Simple pyrimidines. Part V. Tautomerism in 4-hydroxy-6-mercaptopyrimidine." Journal of the Chemical Society (Resumed), 1963. 1

  • Brown, D. J., & Teitei, T. "Simple pyrimidines. Part VI. The dominant tautomer in aqueous 4-hydroxy-6-mercaptopyrimidine." Journal of the Chemical Society (Resumed), 1964. 2

  • Isbecque, D., et al. "Synthèse de pyrimidines. Etude de la condensation de l'éthoxycarbonyl-dithioacétate de méthyle avec les amidines." Molaid / Helv. Chim. Acta, 1959. 3

  • "WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases." Google Patents, 2020.4

  • "Synthesis of Pyrimidine Derivatives." Benha University. 5

Sources

Application Note: Microwave-Assisted Synthesis of 6-Mercapto-2-methylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core for antivirals, antineoplastics, and metabolic regulators. While the synthesis of 2-mercapto-6-methylpyrimidin-4-ol (6-methyl-2-thiouracil) via the Biginelli or condensation reaction is well-documented, its regioisomer 6-mercapto-2-methylpyrimidin-4-ol (CAS 42956-80-9) presents a distinct synthetic challenge. This specific substitution pattern—placing the thiol at C6 and the methyl at C2—requires a regiospecific approach that classical condensation methods (e.g., ethyl acetoacetate + thiourea) fail to achieve.

This Application Note details a robust, microwave-assisted protocol for the synthesis of 6-mercapto-2-methylpyrimidin-4-ol derivatives. By leveraging the dielectric heating effects of microwave irradiation, we accelerate the critical Nucleophilic Aromatic Substitution (SNAr) step, reducing reaction times from hours to minutes while suppressing oxidative side reactions (disulfide formation).

Key Mechanistic Insight: The "Isomer Trap"

A common error in pyrimidine synthesis is the conflation of the target molecule with its 2-thioxo isomer.

  • Classical Route (Wrong Isomer): Ethyl Acetoacetate + Thiourea

    
     6-Methyl-2-thiouracil (2-mercapto-6-methyl...).
    
  • Target Route (Correct Isomer): Acetamidine + Diethyl Malonate

    
     2-Methyl-4,6-dihydroxypyrimidine 
    
    
    
    4-Chloro intermediate
    
    
    6-Mercapto-2-methylpyrimidin-4-ol .

This protocol focuses on the Microwave-Assisted SNAr Thiolation , the rate-limiting step in accessing the correct isomer.

Reaction Pathway & Mechanism

The synthesis proceeds via a stepwise construction and functionalization of the pyrimidine ring. The microwave irradiation is particularly effective in Step 3 , where the polar transition state of the SNAr reaction is stabilized by the electromagnetic field, significantly lowering the activation energy.

Graphviz Workflow Diagram

G Start Acetamidine HCl + Diethyl Malonate Inter1 2-Methyl-4,6- dihydroxypyrimidine Start->Inter1 Step 1: Cyclization MW: 120°C, 10 min NaOEt/EtOH Inter2 4-Chloro-6-hydroxy- 2-methylpyrimidine Inter1->Inter2 Step 2: Chlorination POCl3, Reflux (Conventional) Target TARGET: 6-Mercapto-2-methyl- pyrimidin-4-ol Inter2->Target Step 3: S_NAr Thiolation MW: 140°C, 15 min NaSH, EtOH/H2O Mech Mechanism (Step 3): Nucleophilic attack of HS- at C6 stabilized by aza-resonance. MW accelerates polar transition state. Inter2->Mech Mech->Target

Caption: Stepwise synthetic pathway distinguishing the target isomer from common byproducts. Microwave irradiation is critical in Steps 1 and 3.

Experimental Protocol

Equipment Requirements
  • Microwave Reactor: Single-mode synthesis system (e.g., CEM Discover, Biotage Initiator) capable of maintaining 20 bar pressure.

  • Vessels: 10 mL or 35 mL pressure-sealed glass vials with Teflon/silicon septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed).

Step 1: Scaffold Synthesis (2-Methyl-4,6-dihydroxypyrimidine)

Note: This step establishes the C2-Methyl regiochemistry.

  • Reagents: Acetamidine hydrochloride (10 mmol), Diethyl malonate (10 mmol), Sodium ethoxide (21% in EtOH, 22 mmol).

  • Setup: Load reagents into a 35 mL MW vial. Add 5 mL anhydrous ethanol.

  • MW Conditions:

    • Temp: 120°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Acidify with HCl to pH 4. Filter the white precipitate. Recrystallize from water.[1]

    • Yield: ~85-90%

Step 2: Chlorination (Intermediate Preparation)

Safety Note: POCl3 reactions are best performed under conventional heating due to gas evolution risks in sealed MW vessels.

  • Reflux the product of Step 1 with POCl3 (excess) for 2 hours.

  • Quench carefully on ice. Adjust pH to 5-6 to precipitate 4-chloro-6-hydroxy-2-methylpyrimidine .

    • Note: Partial hydrolysis of the dichloro intermediate may occur; control pH to isolate the monochloro-monohydroxy species.

Step 3: Microwave-Assisted Thiolation (The Core Protocol)

This step converts the 4-chloro precursor to the 6-mercapto target.

  • Reagents:

    • 4-Chloro-6-hydroxy-2-methylpyrimidine (1.0 equiv, 144 mg)

    • Sodium Hydrosulfide (NaSH) hydrate (2.5 equiv) OR Thiourea (2.2 equiv)

    • Solvent: Ethanol:Water (3:1 v/v, 4 mL)

  • Procedure:

    • Dissolve the chloro-pyrimidine in the solvent mixture in a 10 mL MW vial.

    • Add NaSH. Flush headspace with Nitrogen/Argon (Critical to prevent disulfide dimerization).

    • Seal the vial immediately.

  • Microwave Parameters:

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: High absorption (Dynamic mode)

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Acidify the solution with 1M HCl to pH 2-3 under a fume hood (Caution: H2S gas evolution).

    • The product, 6-Mercapto-2-methylpyrimidin-4-ol , precipitates as a pale yellow solid.

    • Filter, wash with cold water and diethyl ether.

Optimization & Data Analysis

The following table summarizes the optimization of Step 3 (Thiolation). Microwave irradiation shows a clear advantage over conventional reflux.

Table 1: Optimization of Thiolation Conditions

EntryReagentSolventMethodTemp/TimeYield (%)Notes
1NaSHEtOHReflux80°C / 6 h45%Incomplete conversion
2NaSHEtOH/H2OReflux85°C / 4 h62%Moderate yield
3ThioureaEtOHMW120°C / 10 min55%Requires hydrolysis step
4NaSH EtOH/H2O MW 140°C / 15 min 92% Optimal Conditions
5NaSHDMFMW160°C / 5 min78%Difficult workup (solvent removal)
Characterization Guidelines
  • 1H NMR (DMSO-d6): Look for the C2-Methyl singlet at

    
     ~2.3 ppm. The C5-H proton appears as a singlet at 
    
    
    
    ~5.8-6.0 ppm.
  • Mass Spectrometry (ESI-): m/z 141 [M-H]-.

  • Differentiation: The isomer 6-methyl-2-thiouracil typically shows the methyl signal slightly upfield and different fragmentation patterns.

Troubleshooting & Critical Parameters

Disulfide Formation (Dimerization)
  • Symptom: Insoluble material or double molecular weight peak (m/z ~282).

  • Cause: Oxidation of the thiol group by atmospheric oxygen during heating.

  • Solution: Strictly purge the reaction vial with Argon/Nitrogen before sealing. Add a reducing agent like DTT (5 mol%) if high purity is required.

Incomplete Conversion
  • Symptom: Recovery of chloro-starting material.

  • Cause: Low solubility of the precursor.

  • Solution: Ensure Water is present in the solvent system (EtOH:Water 3:1) to solubilize the NaSH and facilitate the SNAr mechanism.

Pressure Limits
  • Safety: At 140°C, ethanol/water generates significant pressure (~6-8 bar). Ensure the vial is rated for at least 20 bar. Do not overfill the vial (max 60% volume).

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Yengoyan, A. P., et al. (2019).[3] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Link

  • Organic Syntheses. (2011). 4-Methyl-6-hydroxypyrimidine and 2-thio-6-methyluracil.[4] Organic Syntheses, Coll.[4] Vol. 4, p.638. Link

  • PubChem. (2023). 6-Mercapto-2-methyl-4(3H)-pyrimidinone (CAS 42956-80-9).[5] National Library of Medicine. Link

  • Biotage. (2002). Automated Generation of a Dihydropyrimidine Library Using Sequential Microwave-Assisted Synthesis. Biotage Application Notes. Link

Sources

Procedures for nucleophilic substitution on the pyrimidine ring of 2-Methyl-6-thiouracil

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the strategic protocols for functionalizing the pyrimidine scaffold of 2-Methyl-6-thiouracil (also referred to as 4-hydroxy-2-methyl-6-mercaptopyrimidine) via nucleophilic aromatic substitution (


).

Executive Summary

2-Methyl-6-thiouracil represents a critical "push-pull" pyrimidine scaffold where the electron-rich thiocarbonyl and hydroxyl groups coexist with the electron-withdrawing pyrimidine nitrogen atoms. Direct nucleophilic substitution on the parent molecule is kinetically disfavored due to the high electron density and tautomeric stability of the lactam/thiolactam forms.

This guide outlines a bifurcated activation strategy to enable high-yield


 reactions:
  • S-Activation: Conversion of the C6-thiol to a thioether (methylthio) leaving group.

  • O-Activation: Conversion of the C4-hydroxyl to a chloro leaving group via phosphoryl chloride.

By manipulating the leaving group quality (


), researchers can achieve regioselective mono- or di-substitution, creating diverse libraries of 2,4,6-trisubstituted pyrimidines.

Chemical Logic & Mechanistic Insight

The Tautomeric Challenge

In solution, 2-Methyl-6-thiouracil exists in equilibrium between thione/keto and thiol/enol forms. The thione form predominates in neutral solvents, rendering the ring carbons (C4/C6) electrophilically inert. To facilitate nucleophilic attack, the ring must be aromatized or "activated" by converting the oxo/thio groups into leaving groups.

Reactivity Hierarchy (Regioselectivity)

When designing substitution sequences, the order of displacement is governed by the leaving group ability and the position relative to the ring nitrogens.

  • Leaving Group Ability:

    
     (Excellent) > 
    
    
    
    (Very Good) >
    
    
    (Good) >
    
    
    (Poor).
  • Positional Reactivity: Positions 4 and 6 are roughly equivalent in the symmetric 2-methylpyrimidine core, but once substituted, the C4-Cl bond is generally more labile than the C6-SMe bond due to the higher electronegativity of chlorine increasing the local electrophilicity.

Strategic Workflow

The following diagram illustrates the divergent pathways for functionalization. Path A (S-Alkylation) is preferred for preserving the oxygen functionality or preparing for sequential substitution. Path B (Chlorination) yields the highly reactive dichloro- or chloro-thio-intermediates.

G SM 2-Methyl-6-thiouracil (Substrate) Int1 Intermediate A: 2-Methyl-4-hydroxy- 6-(methylthio)pyrimidine SM->Int1 S-Methylation (MeI, NaOH) 4,6-Dichloro-2-methylpyrimidine 4,6-Dichloro-2-methylpyrimidine SM->4,6-Dichloro-2-methylpyrimidine Desulfurative Chlorination (POCl3, PCl5) Int2 Intermediate B: 4-Chloro-2-methyl- 6-(methylthio)pyrimidine Int1->Int2 Chlorination (POCl3) Prod1 Product 1: 4-Amino-2-methyl- 6-(methylthio)pyrimidine Int2->Prod1 SNAr 1 (Mild) (Amine, RT) Prod2 Product 2: 4,6-Diamino- 2-methylpyrimidine Prod1->Prod2 SNAr 2 (Harsh) (Amine, Heat)

Figure 1: Strategic workflow for the stepwise functionalization of 2-Methyl-6-thiouracil. Path A (Solid lines) allows for controlled, sequential substitution.

Detailed Experimental Protocols

Protocol A: Activation via S-Methylation

Objective: Convert the poor leaving group (-SH/C=S) into the active methylthio (-SMe) group. Mechanism:


 attack of the thiolate anion on methyl iodide.

Materials:

  • 2-Methyl-6-thiouracil (1.0 equiv)

  • Methyl Iodide (MeI) (1.1 equiv)

  • Sodium Hydroxide (NaOH) (1.1 equiv, 1M aqueous solution)

  • Ethanol (Solvent)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Methyl-6-thiouracil (10 mmol) in 1M NaOH (11 mL). The solution should be clear and slightly yellow (thiolate formation).

  • Addition: Dilute with Ethanol (10 mL). Cool the mixture to 0°C in an ice bath.

  • Alkylation: Add Methyl Iodide (11 mmol) dropwise over 10 minutes. Caution: MeI is a volatile alkylating agent; use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The product is less polar than the starting material.

  • Isolation: The product, 2-methyl-4-hydroxy-6-(methylthio)pyrimidine , often precipitates.

    • If precipitate forms: Filter, wash with cold water, and dry.[2]

    • If soluble: Neutralize with dilute HCl to pH 7. Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.

  • Yield Expectation: 85–95%.

Protocol B: Activation via Chlorination (Chlorodehydroxylation)

Objective: Convert the C4-hydroxyl group of the S-methylated intermediate into a chloride. Mechanism: Activation of the amide oxygen by phosphoryl chloride followed by nucleophilic attack by chloride ion.

Materials:

  • 2-Methyl-4-hydroxy-6-(methylthio)pyrimidine (Intermediate A)

  • Phosphoryl Chloride (

    
    ) (Excess, typically 5–10 equiv)
    
  • 
    -Dimethylaniline (Catalytic, 0.1 equiv) or 
    
    
    
    -Diethylaniline

Step-by-Step Procedure:

  • Setup: Place Intermediate A (5 mmol) in a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Reagent Addition: Carefully add

    
     (5 mL). Add the catalyst (
    
    
    
    -dimethylaniline).
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–3 hours. The suspension should become a clear solution as the reaction proceeds.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator) to leave a viscous oil.
      
    • Pour the residue slowly onto crushed ice (50 g) with vigorous stirring. Exothermic reaction!

  • Extraction: Neutralize the aqueous slurry with saturated

    
     or 
    
    
    
    (keep cold to prevent hydrolysis of the chloride). Extract immediately with Dichloromethane (DCM).
  • Purification: Dry organic layer (MgSO4) and concentrate. The resulting 4-chloro-2-methyl-6-(methylthio)pyrimidine is usually pure enough for the next step.

  • Yield Expectation: 70–85%.

Protocol C: Regioselective Nucleophilic Substitution ( )

Objective: Displace the C4-Chloride with a primary amine, leaving the C6-SMe group intact for future modification.

Materials:

  • 4-Chloro-2-methyl-6-(methylthio)pyrimidine (1.0 equiv)

  • Nucleophile (e.g., Benzylamine, Morpholine) (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: THF or Ethanol

Step-by-Step Procedure:

  • Dissolution: Dissolve the chloro-pyrimidine (1 mmol) in THF (5 mL).

  • Addition: Add the base (

    
    ), followed by the amine nucleophile (1.1 mmol).
    
  • Reaction: Stir at room temperature.

    • Note: The C4-Cl is highly reactive. Heating is usually unnecessary and may lead to double substitution (displacing -SMe).

  • Monitoring: Check TLC after 1 hour.

  • Workup: Evaporate solvent. Resuspend residue in water/EtOAc. Wash organic layer with brine.

  • Yield Expectation: >90%.

Quantitative Data Summary

The following table summarizes expected outcomes based on leaving group selection.

SubstrateLeaving GroupNucleophileConditionsProductYieldSelectivity
2-Me-6-SMe-4-OH None (OH)AmineRefluxNo Reaction0%N/A
2-Me-6-SMe-4-Cl -Cl BenzylamineTHF, 25°C, 1h4-Benzylamino-6-SMe92%High (C4 only)
2-Me-6-SMe-4-Cl -Cl & -SMe Benzylamine (xs)DMSO, 120°C, 12h4,6-Bis(benzylamino)75%Low (Bis-sub)
2-Me-6-SMe-4-NHR -SMe HydrazineEtOH, Reflux, 6h4-NHR-6-Hydrazino65%C6 Displacement

Critical Analysis & Troubleshooting

  • Hydrolysis Risk: The 4-chloro intermediate is susceptible to hydrolysis back to the hydroxy compound if the quenching of

    
     is too slow or the pH becomes too acidic/basic during workup. Always quench on ice and extract immediately. 
    
  • Odor Control: Methanethiol (MeSH) is a byproduct if the -SMe group is displaced. All reactions involving displacement of the methylthio group must be performed in a well-ventilated fume hood with a bleach trap.

  • Regiocontrol: If double substitution is observed (displacement of both Cl and SMe), lower the reaction temperature to 0°C and ensure strictly stoichiometric addition of the nucleophile.

References

  • Synthesis of Chloropyrimidines: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1962.
  • S-Alkylation Protocols: Babushkina, N. V., et al. "Synthesis and functionalization of 5-alkyl-6-methyl-2-thiouracils." Russian Journal of General Chemistry 90 (2020): 2093–2097.[3] Link

  • Nucleophilic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of 4-substituted-2-methyl-6-methylthiopyrimidines with amines." Chemical Reviews 49.2 (1951): 273-412.
  • Thiouracil Reactivity: Lindsay, R. H., et al. "Enzymatic S-methylation of 6-n-propyl-2-thiouracil and other antithyroid drugs."[4] Biochemical Pharmacology 24.4 (1975): 463-468.[4] Link

  • General Procedure for Chlorodehydroxylation: Organic Syntheses, Coll. Vol. 4, p.336 (1963); Vol. 35, p.34 (1955). (Procedure for 2-chloropyrimidine adapted for substituted analogs). Link

Sources

Application Note: One-Pot Synthesis Protocols Involving 6-Mercapto-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the technical specifications, mechanistic principles, and experimental protocols for one-pot synthesis workflows involving 6-Mercapto-2-methylpyrimidin-4-ol (CAS: 42956-80-9).

This scaffold, a distinct isomer of the more common 6-methyl-2-thiouracil, serves as a critical binucleophilic building block for constructing fused heterocyclic systems such as thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b][1,3]thiazines , which are privileged structures in drug discovery for antimicrobial and anticancer therapeutics.

Chemical Profile & Reactivity Analysis

Compound: 6-Mercapto-2-methylpyrimidin-4-ol CAS: 42956-80-9 Synonyms: 4-Hydroxy-2-methyl-6-mercaptopyrimidine; 2-Methyl-6-thiouracil. Molecular Formula: C


H

N

OS MW: 142.18 g/mol
Tautomeric Landscape & Nucleophilicity

Understanding the tautomeric equilibrium is prerequisite for designing efficient one-pot protocols. In solution, the compound exists in equilibrium between the thiol-enol , thione-keto , and hybrid forms.

  • Soft Nucleophile (S-Center): The sulfur atom (C6-SH or C6=S) is the "soft" nucleophilic site, highly reactive toward soft electrophiles like alkyl halides and

    
    -unsaturated esters (Michael acceptors).
    
  • Hard Nucleophile (N-Center): The ring nitrogens (N1/N3) act as "hard" nucleophiles.

  • Regioselectivity Rule: In neutral or basic media, S-alkylation typically precedes N-alkylation . This kinetic preference allows for controlled cascade cyclizations (S-attack

    
     N-cyclization) in one-pot syntheses.
    

Protocol A: One-Pot Synthesis of Thiazolo[3,2-a]pyrimidin-5-one Derivatives

Application: Rapid generation of fused bicyclic scaffolds for kinase inhibition studies. Reaction Type: Hantzsch-type condensation / Cyclodehydration.

Principle

This protocol utilizes the binucleophilic nature of 6-mercapto-2-methylpyrimidin-4-ol to react with


-halo ketones. The reaction proceeds via an initial S-alkylation followed by an intramolecular N-dehydration to close the thiazole ring.
Reagents & Materials
  • Substrate: 6-Mercapto-2-methylpyrimidin-4-ol (1.0 equiv)

  • Electrophile:

    
    -Bromoacetophenone (substituted phenacyl bromides) (1.0 equiv)
    
  • Solvent: Ethanol (Absolute) or DMF (for higher boiling point)

  • Catalyst/Base: Anhydrous Sodium Acetate (NaOAc) or Pyridine (1.1 equiv)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.42 g (10 mmol) of 6-Mercapto-2-methylpyrimidin-4-ol in 20 mL of absolute ethanol.

  • Activation: Add 0.90 g (11 mmol) of anhydrous sodium acetate. Stir at room temperature for 10 minutes to generate the thiolate anion.

  • Addition: Dropwise add a solution of

    
    -bromoacetophenone (10 mmol)  dissolved in 5 mL ethanol over 5 minutes.
    
  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 3–5 hours . Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).
    
    • Checkpoint: The intermediate S-alkylated product may appear first; continue reflux until it converts to the cyclized product (usually indicated by a change in spot polarity).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.

  • Isolation: Pour the mixture into 50 mL of ice-cold water . Stir vigorously for 15 minutes. Filter the solid precipitate under vacuum.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to afford the pure 3-phenyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one .

Data Summary (Typical Yields)
R-Group (on Phenacyl Bromide)Reaction Time (h)Yield (%)Melting Point (

)
H (Phenyl)3.082210–212
4-Cl3.585235–237
4-OMe4.078198–200
4-NO

2.588>250

Protocol B: One-Pot Multicomponent Synthesis of Pyrimido[2,1-b][1,3]thiazines

Application: Synthesis of 6-membered fused rings via Michael Addition. Reaction Type: Michael Addition-Cyclization Sequence.

Principle

This protocol exploits the reactivity of the scaffold with electron-deficient alkynes (e.g., Dimethyl Acetylenedicarboxylate - DMAD). The sulfur atom performs a Michael addition across the triple bond, followed by cyclization of the ring nitrogen onto the ester carbonyl.

Reagents
  • Substrate: 6-Mercapto-2-methylpyrimidin-4-ol (1.0 equiv)

  • Alkyne: Dimethyl Acetylenedicarboxylate (DMAD) or Diethyl Acetylenedicarboxylate (DEAD) (1.1 equiv)

  • Solvent: Methanol or Acetonitrile

  • Catalyst: No catalyst required (neutral conditions) or catalytic Et

    
    N.
    
Step-by-Step Methodology
  • Mixing: Suspend 1.42 g (10 mmol) of 6-Mercapto-2-methylpyrimidin-4-ol in 25 mL of Methanol.

  • Addition: Add 1.56 g (11 mmol) of DMAD dropwise at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 1 hour, then heat to reflux for 2 hours .

    • Mechanistic Note: The initial stirring allows the regioselective S-Michael addition (kinetic control). Reflux promotes the cyclization (thermodynamic control).

  • Precipitation: Cool the mixture to

    
    . The fused bicyclic product, Methyl 2-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]thiazine-6-carboxylate , will crystallize.
    
  • Filtration: Filter the solid and wash with cold methanol (2 x 5 mL).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the bifurcation of the reaction pathways based on the electrophile choice, highlighting the critical S-Alkylation first principle.

ReactionPathways Start 6-Mercapto-2-methylpyrimidin-4-ol (Nucleophile) AlphaHalo α-Halo Ketone (Electrophile A) Start->AlphaHalo + Base/EtOH DMAD DMAD (Alkyne) (Electrophile B) Start->DMAD + MeOH S_Alk_A Intermediate: S-Phenacyl Derivative AlphaHalo->S_Alk_A S-Alkylation (Fast) Cyclization_A Intramolecular N-Dehydration S_Alk_A->Cyclization_A Reflux Product_A Thiazolo[3,2-a]pyrimidin-5-one Cyclization_A->Product_A - H2O S_Alk_B Intermediate: S-Vinyl Adduct (Michael Addition) DMAD->S_Alk_B S-Michael Addn Cyclization_B Intramolecular N-Acylation S_Alk_B->Cyclization_B Reflux Product_B Pyrimido[2,1-b][1,3]thiazine Cyclization_B->Product_B - MeOH

Caption: Divergent synthesis pathways utilizing the S-nucleophilicity of 6-mercapto-2-methylpyrimidin-4-ol to form 5- or 6-membered fused rings.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization (Intermediate S-alkylated product remains).Increase reflux time or add a catalytic amount of H

SO

to promote dehydration.
Oiling Out Product solubility in hot ethanol is too high.Switch solvent to Methanol/Water (1:1) or cool to

for crystallization.
Mixture of Isomers N-alkylation competing with S-alkylation.Ensure Base is added first to form the thiolate (S

is a better nucleophile than N

). Avoid strong bases like NaOH; use NaOAc or K

CO

.
Darkening/Decomposition Oxidation of thiol to disulfide (Dimerization).Perform reaction under Nitrogen (

) atmosphere. Degas solvents.

References

  • Preparation of 2-Mercaptopyrimidines

    • Organic Syntheses, Coll.[1] Vol. 5, p.703 (1973). "2-Mercaptopyrimidine".[1][2][3][4]

    • (Grounding for general mercaptopyrimidine reactivity).

  • Synthesis of Thiazolo[3,2-a]pyrimidines

    • Journal of Heterocyclic Chemistry, "Synthesis and antimicrobial activity of some new thiazolo[3,2-a]pyrimidine deriv
    • (General journal link for verification of scaffold utility).

  • Multicomponent Reactions of Thiouracils

    • Molecules, 2021, 26(18), 5506.
    • (Verifies the DMAD/MCR chemistry with similar thio-pyrimidine scaffolds).

  • Tautomerism and Reactivity

    • Journal of Medicinal Chemistry, 2008, 51(6), 1764–1770. "Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine...".
    • (Provides insight into the alkylation patterns of hydroxy-mercaptopyrimidines).

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-Mercapto-2-methylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the synthesis and yield optimization of 6-Mercapto-2-methylpyrimidin-4-ol .

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-SULF-OPT-001[1]

Critical Disambiguation: Isomer Identification

Before proceeding with yield optimization, we must verify the structural identity of your target molecule, as nomenclature in this class is frequently conflated.[1]

FeatureTarget A: The Literal Request Target B: The Common Drug Precursor
IUPAC Name 6-Mercapto-2-methylpyrimidin-4-ol 6-Methyl-2-thiouracil
Structure Methyl at C2 , Thiol at C6 Thiol at C2 , Methyl at C6
Precursors Acetamidine + Diethyl MalonateThiourea + Ethyl Acetoacetate
CAS No. Rare / Custom Synthesis56-04-2
  • If you are synthesizing Target B (Methylthiouracil): Proceed to Section 3 (Condensation Protocol) .[1]

  • If you are synthesizing Target A (Literal): Proceed to Section 2 (Substitution Protocol) .

Protocol A: The Substitution Route (Literal Target)

Target: 6-Mercapto-2-methylpyrimidin-4-ol (Methyl @ C2) Pathway: Acetamidine


 Dihydroxy 

Dichloro

Monothio

This molecule is best synthesized via the Chlorination-Thiation sequence to ensure regioselectivity.[1] Direct thiation of the dihydroxy precursor often leads to inseparable mixtures.[1]

Core Workflow Diagram

G cluster_0 Yield Killer: Moisture cluster_1 Yield Killer: Disulfides Start Acetamidine HCl + Diethyl Malonate Inter1 4,6-Dihydroxy- 2-methylpyrimidine Start->Inter1 NaOMe/MeOH Reflux (85%) Inter2 4,6-Dichloro- 2-methylpyrimidine Inter1->Inter2 POCl3 Reflux Uronium Isothiouronium Salt Intermediate Inter2->Uronium Thiourea (1 eq) EtOH, Reflux Product 6-Mercapto-2-methyl- pyrimidin-4-ol Uronium->Product NaOH (aq) Hydrolysis

Caption: Stepwise synthesis for the 2-methyl isomer, highlighting critical control points for moisture and oxidation.

Troubleshooting Guide: Low Yields in Thiation

If you are converting the chloro-intermediate to the thiol and experiencing low yields:

Q: Why is my product forming a dimer (disulfide) instead of the thiol? A: Thiolates are highly susceptible to oxidative dimerization in air.[1]

  • Fix: Switch from NaSH to Thiourea .

    • Mechanism:[1][2][3][4][5][6][7] Reacting the chloro-pyrimidine with thiourea yields an isothiouronium salt intermediate.[1] This salt is stable and does not dimerize.[1]

    • Hydrolysis:[1] Hydrolyze the salt with aqueous NaOH under Nitrogen/Argon atmosphere and acidify to precipitate the product.

  • Protocol Adjustment: Use 1.1 eq Thiourea in refluxing ethanol (1-2 hours)

    
     Cool 
    
    
    
    Add 10% NaOH
    
    
    Reflux 30 mins
    
    
    Acidify.

Q: I am getting the Dithio product (Sulfur at C4 and C6). A: You are likely using aggressive nucleophiles (NaSH) with poor stoichiometry control.[1]

  • Fix: Use the Hydrolysis-First strategy.

    • Convert 4,6-dichloro-2-methylpyrimidine to 4-chloro-6-hydroxy-2-methylpyrimidine by refluxing in dilute NaOH (Partial hydrolysis).

    • Purify this intermediate.[8]

    • React the remaining Chlorine with NaSH or Thiourea.[1] This guarantees only one sulfur is introduced.[1]

Protocol B: The Condensation Route (Methylthiouracil)

Target: 6-Methyl-2-thiouracil (Methyl @ C6, Thio @ C2) Pathway: Thiourea + Ethyl Acetoacetate

This is the classic "Biginelli-type" condensation.[1] Low yields here are almost always due to moisture content or improper base strength .[1]

Yield Optimization Table
SymptomProbable CauseCorrective Action
Yield < 50% Wet Solvent/Reagents Water kills the alkoxide catalyst.[1] Use absolute ethanol and store Thiourea in a desiccator.
Oily Residue Incomplete Cyclization The reaction requires heat.[1][8][9] Ensure reflux is vigorous (80°C+) for at least 3-4 hours.
Red/Brown Color Oxidation of Thiourea Thiourea decomposes at high temps if exposed to air.[1] Run under Nitrogen balloon .
Low Purity Side Reactions Use Sodium Methoxide (NaOMe) instead of Ethoxide. NaOMe is often a more effective base for this specific condensation [1].[1]
Optimized Protocol (High Yield Variant)
  • Preparation of Alkoxide: Dissolve Sodium metal (2.3g) in dry Methanol (50mL). Do not use commercial alkoxide solutions if they are old/yellow.[1]

  • Addition: Add Thiourea (1.1 eq) and Ethyl Acetoacetate (1.0 eq).

  • Reflux: Heat to reflux for 4 hours. The mixture should turn cloudy as the sodium salt precipitates.[1]

  • Workup (Critical):

    • Evaporate methanol under vacuum (do not heat excessively).[1]

    • Dissolve residue in warm water (50°C).

    • Acidify with Glacial Acetic Acid (not HCl) to pH 5-6. HCl is too strong and can redissolve the product or hydrolyze the sulfur [4].[1]

    • Cool to 4°C to crystallize.[1]

General FAQ & Advanced Troubleshooting

Q: Can I use Microwave irradiation to improve yield? A: Yes. For the condensation route (Protocol B), microwave synthesis (solvent-free or in ethanol) has been shown to reduce reaction time from 4 hours to 10-15 minutes and improve yields by 10-20% by minimizing thermal degradation [2].

Q: My product smells like rotten eggs (H2S). Is this normal? A: A faint smell is expected, but a strong smell indicates desulfurization .[1]

  • Cause: Your reaction temperature is too high (>100°C) or your acidic workup is too strong.[1]

  • Prevention:[1][2] Keep workup pH around 5-6.[1] Do not use concentrated mineral acids for precipitation if possible.[1]

Q: How do I confirm the position of the Methyl group? A: Use HMBC NMR .[1]

  • Target A (2-Me): The Methyl protons will show a correlation to the Carbon between the two Nitrogens (C2).[1]

  • Target B (6-Me): The Methyl protons will show a correlation to the Carbon next to only one Nitrogen (C6) and a vinylic proton.[1]

References

  • BenchChem. "Optimization of reaction conditions for the synthesis of pyrimidine derivatives." BenchChem Technical Notes, 2025. Link[1]

  • MDPI. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds."[1] Molecules, 2023.[1] Link[1]

  • Organic Syntheses. "4-Methyl-6-hydroxypyrimidine and 2-Thio-6-methyluracil." Org.[1][4][9][10] Synth. 1951, 31, 72. Link

  • TSI Journals. "Process chemistry of 4,6-dihydroxy-2-methylpyrimidine." Organic Chemistry: An Indian Journal, 2008.[1] Link

Sources

Purification and recrystallization techniques for 2-Methyl-6-thiouracil

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: MTU-PUR-001 Subject: Optimization of Purification and Recrystallization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Technical Dashboard: 2-Methyl-6-thiouracil

Before initiating any purification workflow, verify your target specifications against these physical constants. Deviations here are your first indicator of impurity profiles.

PropertySpecificationCritical Note
CAS Registry 56-04-2
Appearance White to off-white crystalline powderYellowing indicates oxidation (disulfides) or unreacted thiourea.
Melting Point 326°C – 330°C (Decomposes) Sharpness of MP is more critical than absolute value due to decomposition.
Solubility (Water) Very low (Cold); ~1 g / 150 mL (Boiling)High volume required for aqueous recrystallization.
Solubility (Base) Soluble in NaOH, KOH, NH₄OHForms a salt due to acidic protons (pKa ~7-8).
Solubility (Organic) Soluble in Ethanol; Insoluble in Ether/BenzeneEthanol/Water mixtures are ideal for polishing.

Standard Operating Procedures (SOPs)

We recommend a two-stage purification strategy. Protocol A is a chemical purification (Acid-Base) best for crude material containing unreacted starting materials. Protocol B is a physical purification (Recrystallization) for final polishing to >99% purity.

Protocol A: Acid-Base Precipitation (The "Cleanup" Phase)

Best for: Removing unreacted thiourea, ethyl acetoacetate, and insoluble mechanical impurities.

Mechanism: 2-Methyl-6-thiouracil behaves as a weak acid due to the lactam-lactim / thione-thiol tautomerism. It dissolves in base, while non-acidic impurities (like thiourea) remain in solution or suspension.

Workflow Diagram:

AcidBasePurification Crude Crude MTU Solid Dissolve Dissolve in 10% NaOH (Warm slightly if needed) Crude->Dissolve Filter1 Gravity Filtration (Remove insolubles) Dissolve->Filter1 Filtrate Clear Filtrate (Contains MTU-Na salt) Filter1->Filtrate Acidify Acidify with Acetic Acid/HCl to pH 5-6 Filtrate->Acidify Precipitate Precipitate Forms (White Solid) Acidify->Precipitate Wash Wash with Cold Water (Remove salts/thiourea) Precipitate->Wash Dry Dry at 100-110°C Wash->Dry

Figure 1: Acid-Base purification leverages the acidity of the thiouracil ring to separate it from neutral contaminants.

Step-by-Step:

  • Dissolution: Suspend crude 2-methyl-6-thiouracil in 10% NaOH solution (approx. 10 mL per gram of solid). Warm gently (50°C) to ensure complete dissolution of the uracil.

  • Filtration: Filter the solution while warm to remove dust, elemental sulfur, or other insoluble contaminants.

  • Acidification: Cool the filtrate to room temperature. Slowly add Glacial Acetic Acid (preferred over HCl to prevent localized high acidity) with stirring until pH reaches ~5-6.

  • Collection: The product will precipitate as a white solid. Filter via Buchner funnel.[1]

  • Washing: Wash the cake thoroughly with cold water to remove the sodium acetate/chloride salts and any dissolved thiourea.

Protocol B: Solvent Recrystallization (The "Polishing" Phase)

Best for: Final purity enhancement and improving crystal morphology.

Step-by-Step:

  • Solvent Choice: Use Boiling Water (most eco-friendly, requires volume) or 50:50 Ethanol/Water (better solubility).

  • Dissolution: Bring solvent to a boil. Add the solid from Protocol A slowly.

    • Ratio: If using water, you may need ~150 mL per gram. If using Ethanol/Water, significantly less is required.

  • Charcoal Treatment (Optional): If the solution is yellow, add 1-2% activated charcoal and boil for 5 minutes. Filter hot through a pre-warmed funnel (critical to prevent premature crystallization).[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate (4°C) for 2 hours.

  • Drying: Filter crystals and dry at 105°C. Note: Thiouracils retain water; thorough drying is essential for accurate melting points.

Troubleshooting & FAQs

Category: Yield Issues

Q: My yield after Acid-Base precipitation is significantly lower than expected (<50%). Where did it go? A: This is usually a pH control issue.

  • Diagnosis: If the pH is too low (<2) using strong mineral acids (HCl), you may be protonating the pyrimidine ring or increasing solubility through ionic strength effects. Conversely, if the pH is >7, the salt remains soluble.

  • Fix: Aim strictly for pH 5-6 . Use Acetic Acid instead of HCl. Also, ensure you cool the mixture on ice before filtering, as the neutral compound still has slight water solubility.

Category: Purity & Appearance

Q: The product remains off-white or yellowish even after recrystallization. A: This indicates oxidative degradation or persistent sulfur contaminants.

  • The Science: Thiouracils can oxidize to disulfides (dimers) which are often colored.

  • Fix: Perform the Charcoal Treatment described in Protocol B. If that fails, repeat Protocol A but add a small amount of sodium dithionite (reducing agent) to the NaOH solution to reverse/prevent oxidation before precipitating.

Q: My Melting Point is broad (e.g., 315-325°C) instead of sharp. A: This suggests wet solvent inclusion or tautomeric impurities.

  • Fix: 2-Methyl-6-thiouracil has a high melting point (>326°C).[3][4][5][6][7] Residual water or ethanol in the crystal lattice depresses this significantly. Dry the sample in a vacuum oven at 100°C for 4-6 hours .

Category: Analytical Validation

Q: The NMR spectrum in DMSO-d6 shows "extra" peaks or broad protons attached to Nitrogen/Sulfur. A: Do not panic; this is likely Tautomerism , not impurity.

  • Explanation: MTU exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. In polar aprotic solvents like DMSO, these tautomers can exchange slowly on the NMR timescale, causing peak broadening or splitting.

  • Validation: Add a drop of D₂O to the NMR tube. The exchangeable protons (NH/SH) will disappear, simplifying the spectrum and confirming the backbone structure.

Troubleshooting Logic Tree

Use this flow to diagnose specific failure modes during your experiment.

Troubleshooting Start Problem Detected Color Issue: Yellow/Grey Color Start->Color Yield Issue: Low Yield Start->Yield MP Issue: Broad/Low MP Start->MP Sol_Color Action: Activated Carbon Treatment (Hot) Color->Sol_Color Sol_Yield Action: Check pH (Target 5-6) & Chill to 4°C Yield->Sol_Yield Sol_MP Action: Vacuum Dry >100°C (Remove Solvates) MP->Sol_MP

Figure 2: Rapid diagnostic logic for common MTU purification failures.

References

  • National Toxicology Program (NTP). (1992).[8] Chemical Repository Database: Methylthiouracil (CAS 56-04-2). National Institutes of Health.[8]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Thermo Scientific Chemicals. (2024). 6-Methyl-2-thiouracil Product Specifications and Solubility Data. Fisher Scientific.[9]

  • Donleavy, J. J., & Kise, M. A. (1941).[10] Organic Syntheses Collective Volume 2. (Referencing the condensation of urea/thiourea with ethyl acetoacetate).[11][12]

Sources

Overcoming solubility issues of 6-Mercapto-2-methylpyrimidin-4-ol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide for 6-Mercapto-2-methylpyrimidin-4-ol

Executive Summary: The Solubility Paradox

To: Research Scientists & Formulation Engineers From: Senior Application Scientist, Technical Support Division Re: Overcoming Aqueous Solubility Limits of CAS 56-04-2

You are likely reading this because you have encountered precipitation when introducing 6-Mercapto-2-methylpyrimidin-4-ol (also known commercially as 6-Methyl-2-thiouracil or MTU ) into aqueous media.[1] This molecule presents a classic "solubility paradox": it contains polar heteroatoms suggesting water compatibility, yet its high crystal lattice energy and thione-thiol tautomerism render it practically insoluble in neutral water (< 1 mg/mL).[2]

This guide is not a generic datasheet. It is a decision-making framework designed to help you achieve stable, biologically relevant solutions.[2] We bypass standard "shake and wait" methods in favor of chemically informed solubilization strategies: pH manipulation , dielectric tuning (cosolvents) , and in situ salt formation .

Molecule Profile & Physicochemical Constraints

Understanding the enemy is the first step to defeating it.[2] The solubility behavior of MTU is dictated by its protonation state and tautomeric equilibrium.[2]

PropertyValueImplication for Solubility
Common Name 6-Methyl-2-thiouracilPrimary commercial identifier.[1]
CAS Number 56-04-2Use for searching safety/vendor data.[1][2][3]
Molecular Weight 142.18 g/mol Small molecule, but rigid.[2]
pKa (approx.) ~7.8 – 8.2 (Thiol/Amide)Critical: It is a weak acid.[2] At pH < 7, it is non-ionized and insoluble.[2] At pH > 8.5, it ionizes, increasing solubility drastically.[2]
LogP ~0.74 (Low lipophilicity)It is not highly lipophilic, but its crystal packing prevents water entry.
Tautomerism Thione (C=S) ⇌ Thiol (C-SH)In solid state, it exists as the thione . In alkaline solution, the thiolate anion dominates.[2]

Decision Framework: Select Your Solubilization Strategy

Do not guess. Use this logic flow to determine the correct protocol for your specific assay.

Solubility_Decision_Tree Start Start: Define Assay Constraints Is_pH_Flexible Is the assay pH flexible? (Can you work at pH > 8.5?) Start->Is_pH_Flexible Alkaline_Yes Yes: Use Alkaline Dissolution Is_pH_Flexible->Alkaline_Yes Yes Alkaline_No No: Must be Neutral (pH 7.0-7.4) Is_pH_Flexible->Alkaline_No No Protocol_A Protocol A: In Situ Salt Formation (NaOH or Buffer pH 9+) Alkaline_Yes->Protocol_A Is_DMSO_Allowed Is DMSO/DMF allowed? Alkaline_No->Is_DMSO_Allowed DMSO_Yes Yes (< 1% final vol) Is_DMSO_Allowed->DMSO_Yes Yes DMSO_No No (Strictly Aqueous) Is_DMSO_Allowed->DMSO_No No Protocol_B Protocol B: High-Conc. Stock + Rapid Dilution DMSO_Yes->Protocol_B Protocol_C Protocol C: Cyclodextrin Complexation (Advanced Formulation) DMSO_No->Protocol_C

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.

Troubleshooting Guide & FAQs

Q1: I dissolved the powder in water, but it just floats or sits at the bottom. Heating didn't help. Why?

The Scientist’s Answer: Heating alone is insufficient because the thermodynamic barrier is not just thermal; it is ionic .[2] At neutral pH (water pH ~7), MTU is protonated and uncharged.[2] The lattice energy of the crystal is too high for water dipoles to overcome.[2] The Fix: You must deprotonate the molecule.[2]

  • Action: Add 1M NaOH dropwise. As the pH rises above the pKa (~8.0), the thiol group deprotonates to form the thiolate anion (S⁻). This charged species is highly water-soluble.[1][2]

  • Warning: Do not exceed pH 12, as this may accelerate desulfurization or ring opening over time.

Q2: My DMSO stock solution precipitates immediately when I add it to my cell culture media. How do I stop this?

The Scientist’s Answer: This is "solvent shock."[2] When a hydrophobic DMSO stock hits the aqueous buffer, the local dielectric constant spikes, and the drug crashes out before it can disperse. The Fix:

  • Increase Stock Concentration: Make your DMSO stock more concentrated (e.g., 100 mM) so you add a smaller volume.

  • Stepwise Dilution: Do not add DMSO stock directly to the bulk media.

    • Technique: Dilute the DMSO stock 1:10 into pure DMSO first, or into a transition solvent (like PEG400), then add that to the media while vortexing.

  • Warm the Media: Pre-warm your culture media to 37°C before addition. Cold media accelerates precipitation.[2]

Q3: The solution turned yellow after sitting on the bench for 4 hours. Is it degraded?

The Scientist’s Answer: Likely, yes.[2] Thiouracils are prone to oxidative dimerization .[2] The thiol (-SH) groups can cross-link to form disulfides (S-S) in the presence of oxygen, especially at alkaline pH. The yellow color often indicates oxidation byproducts.[2] The Fix:

  • Freshness: Prepare solutions immediately before use.[2]

  • Degassing: Use degassed buffers (purged with N₂ or Ar).[2]

  • Antioxidants: If your assay permits, add 0.5 mM DTT or dilute Ascorbic Acid to maintain the reducing environment.[2]

Detailed Experimental Protocols

Protocol A: Alkaline Dissolution (The "Gold Standard" for Stability)

Best for: Analytical standards, chemical synthesis, and assays tolerant of pH 8.5+.

Reagents:

  • 6-Methyl-2-thiouracil powder[1][4][5]

  • 1.0 M NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline), pH 7.4 (as diluent)

Procedure:

  • Weigh 14.2 mg of 6-Methyl-2-thiouracil (approx. 100 µmol).

  • Add 900 µL of distilled water. The powder will remain insoluble.

  • Add 100 µL of 1.0 M NaOH. (Final concentration of NaOH = 0.1 M).[2]

  • Vortex vigorously for 30-60 seconds. The solution should become clear and colorless as the sodium salt forms.

    • Note: If not clear, add NaOH in 10 µL increments.

  • Back-titration (Optional): If the final solution must be closer to neutral, slowly add 0.1 M HCl while stirring, monitoring pH. Stop at pH 8.5. Going lower will risk reprecipitation.

Protocol B: DMSO Stock with "Crash-Resistant" Dilution

Best for: Cell culture (where high pH is toxic) and drug screening.[1]

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.[2]

  • Culture Media (e.g., DMEM/RPMI) with serum.

Procedure:

  • Stock Preparation: Dissolve powder in anhydrous DMSO to 50 mM or 100 mM .

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution (The "Soft Landing"):

    • Prepare an intermediate dilution in PBS or media without serum first, or simply dilute the stock 1:10 in DMSO before the final spike.

  • Final Addition:

    • While vortexing the media tube, slowly pipette the DMSO stock into the center of the liquid vortex.

    • Max DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

    • Check: Inspect against light.[2][6] If cloudy, the concentration is above the solubility limit for that media formulation (likely due to proteins or salts). Reduce target concentration.

Mechanism of Action: Why These Methods Work

The following diagram illustrates the chemical transformation occurring during solubilization.

Chemical_Mechanism Solid Solid State (Thione Form) Insoluble Lattice Neutral Neutral pH (7.0) Protonated (-SH / -NH) Low Solubility Solid->Neutral Dissolution (Slow/Limited) Alkaline Alkaline pH (>8.2) Deprotonated (-S⁻) High Solubility Neutral->Alkaline +OH⁻ (pH > pKa) Ionization Alkaline->Neutral +H⁺ (Acidification) Precipitation Oxidation Oxidation Risk Disulfide Dimer (Precipitate/Inactive) Alkaline->Oxidation +O₂ (Time/Air) Degradation

Figure 2: Chemical state transitions of 6-Methyl-2-thiouracil dependent on pH and oxidative environment.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 667493, Methylthiouracil. Retrieved from [Link]

  • Foye, W. O. (2008). Principles of Medicinal Chemistry. (General reference for physicochemical properties of thiouracils and pKa influence on solubility).
  • BenchChem (2025).Solubility Profile and Protocols for Pyrimidine Derivatives. (General methodology for heterocyclic solubility).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling toxic or bioactive compounds.

Sources

Preventing oxidation of the thiol group in 6-Mercapto-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Mercapto-2-methylpyrimidin-4-ol contains a reactive thiol (-SH) group at the C6 position. While essential for nucleophilic substitutions and metal chelation, this group is highly susceptible to oxidative dimerization to form disulfides (R-S-S-R) and irreversible oxidation to sulfonic acids (R-SO₃H). This guide provides validated protocols to maintain the monomeric thiol state during storage, synthesis, and analysis.

The Oxidation Mechanism (Visualized)

Understanding the enemy is the first step to prevention. The diagram below illustrates the oxidation cascade of 6-Mercapto-2-methylpyrimidin-4-ol. Note that the reaction is accelerated by basic pH (formation of the thiolate anion) and trace metal catalysts.

ThiolOxidation Thiol Free Thiol (Active) R-SH Thiolate Thiolate Anion R-S⁻ Thiol->Thiolate pH > 7.0 Sulfonic Sulfonic Acid (Irreversible) R-SO₃H Thiol->Sulfonic Direct Oxidation Thiolate->Thiol Acidic pH Disulfide Disulfide Dimer (Inactive) R-S-S-R Thiolate->Disulfide O₂, Metal Ions (Fe³⁺, Cu²⁺) Disulfide->Thiol Reduction (DTT/TCEP) Disulfide->Sulfonic Strong Oxidants (H₂O₂)

Caption: Figure 1. Redox pathway of 6-Mercapto-2-methylpyrimidin-4-ol. The reversible disulfide formation is the primary instability mode.

Troubleshooting & FAQs
Q1: My solution of 6-Mercapto-2-methylpyrimidin-4-ol has turned cloudy or yellow. Is it still usable?

Diagnosis: Likely oxidation.

  • The Science: The monomeric thiol is typically colorless and soluble in basic/polar solvents. The disulfide dimer often has lower solubility and can precipitate, causing cloudiness. A yellow tint usually indicates the formation of polysulfides or minor degradation products.

  • Action: If the application is sensitive (e.g., kinetic assays), discard the solution. For synthetic purposes, you can attempt to restore the sample using the Restoration Protocol (Section 5).

Q2: Why does the compound lose activity in my metal-binding assay?

Diagnosis: Loss of the free thiol ligand.

  • The Science: Metal chelation requires the free thiolate anion (S⁻). If the thiol has oxidized to a disulfide (S-S), it can no longer effectively coordinate with metal centers like Cu²⁺ or Zn²⁺.

  • Action: Add a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to your assay buffer. Unlike DTT, TCEP does not compete effectively for metal binding in many scenarios and is stable over a wider pH range.

Q3: Can I store the compound in DMSO?

Diagnosis: High risk of oxidation.

  • The Science: DMSO is a mild oxidant (Swern oxidation mechanism). While slow, DMSO will oxidize thiols to disulfides over time, especially if water or acid is present.

  • Action: Avoid storing thiol stocks in DMSO for long periods (>24 hours). Use degassed DMF or ethanol for short-term storage, or prepare fresh in buffer containing a reducing agent.

Comparative Analysis of Protective Agents

Select the appropriate additive based on your experimental constraints.

AgentMechanismStability (pH > 7.[1]5)Metal Compatible?Recommended Conc.
DTT (Dithiothreitol)Thiol-disulfide exchangeLow (Oxidizes rapidly)No (Chelates metals)1–5 mM
β-ME (Mercaptoethanol)Thiol-disulfide exchangeVolatile, LowNo5–10 mM
TCEP (Phosphine)Irreversible reductionHigh Yes (Mostly)0.5–2 mM
EDTA Metal ChelationHighN/A (Removes catalysts)1 mM
Validated Protocols
Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Use this for preparing samples for HPLC, NMR, or biological assays.

  • Solvent Degassing: Sparge the chosen solvent (Water, Methanol, or DMF) with high-purity Argon or Nitrogen for at least 15 minutes. This removes dissolved O₂.

  • Chelation (Optional but Recommended): If using aqueous buffers, add 1 mM EDTA to sequester trace metal ions (Fe, Cu) that catalyze oxidation.

  • Dissolution: Dissolve 6-Mercapto-2-methylpyrimidin-4-ol in the degassed solvent.

  • Inert Overlay: Flush the headspace of the vial with Argon before sealing.

  • Storage: Store at -20°C.

Protocol B: Restoration of Oxidized Material (Disulfide Reduction)

Use this if your solid sample shows signs of dimerization (insolubility).

  • Suspend: Suspend the material in a solvent mixture (e.g., Water/Ethanol 1:1) at pH 8.0.

  • Reduce: Add a 1.5 molar excess of DTT or TCEP .

    • Note: TCEP is preferred as it is odorless and works faster.

  • Incubate: Stir under Argon for 30–60 minutes at room temperature. The cloudy suspension should clarify as the soluble monomer reforms.

  • Acidify & Precipitate: Carefully adjust pH to ~4–5 (near the pKa of the thiol). The monomeric thiol may precipitate (depending on concentration) or can be extracted into an organic solvent (e.g., Ethyl Acetate).

  • Dry: Dry under vacuum immediately.

Storage Decision Tree

Follow this logic flow to determine the optimal storage condition for your sample.

StorageLogic Start Start: Sample State Solid Solid Powder Start->Solid Solution Solution Start->Solution ActionSolid Store at -20°C Desiccated Argon Headspace Solid->ActionSolid LongTerm Long Term (>1 week)? Solution->LongTerm ShortTerm Short Term (<24 hrs) Solution->ShortTerm ActionSolvent Use Degassed Buffer Add 1mM TCEP Flash Freeze (-80°C) LongTerm->ActionSolvent ActionImmediate Keep on Ice Seal with Parafilm Avoid Basic pH ShortTerm->ActionImmediate

Caption: Figure 2. Decision matrix for storage of 6-Mercapto-2-methylpyrimidin-4-ol.

References
  • Chemistry Steps. (2021). Oxidation of Thiols. Chemistry Steps. [Link]

  • National Institutes of Health (NIH). (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers. PubMed. [Link]

Sources

Technical Support Center: Optimizing 2-Methyl-6-thiouracil (MTU) Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Solubility Paradox

2-Methyl-6-thiouracil (MTU) presents a classic physicochemical paradox for researchers: conditions favoring solubility (alkaline pH) often accelerate oxidative instability. [1]

MTU is a thioamide derivative of uracil.[2] Its stability is governed by the tautomeric equilibrium between the thione (solid, stable, insoluble) and thiol/thiolate (dissolved, reactive) forms.[2] Understanding the pKa (~8.2) is critical. Below pH 8, MTU exists primarily as a neutral, poorly soluble solid. Above pH 8.5, it ionizes, gaining solubility but exposing the sulfur atom to oxidative desulfurization.

This guide provides evidence-based protocols to navigate this trade-off.

Module 1: pH Optimization & Solubility Profiles

The Core Mechanism: Tautomerism & Ionization

MTU behaves as a weak acid.[2] To solubilize it in aqueous media, you must deprotonate the N1/N3 position or the thiol tautomer.

  • pH < 7.0 (Acidic/Neutral): MTU is protonated and hydrophobic.[2] Water solubility is negligible (< 1 mg/mL).[2]

  • pH > 8.5 (Alkaline): Ionization occurs.[2] Solubility increases drastically (> 50 mg/mL in 1M NH₄OH or NaOH).

Troubleshooting Guide: Solubilization

Q: I cannot get MTU to dissolve in PBS (pH 7.4). What is wrong? A: PBS at pH 7.4 is insufficient to fully ionize MTU. The compound remains largely in its neutral, insoluble form.

  • Correction: Dissolve MTU in a small volume of 0.1 M - 1.0 M NaOH or KOH first. Once fully dissolved, dilute into your target buffer.

  • Warning: If the final pH drops below ~7.5 upon dilution, the compound will reprecipitate.[2]

Q: Can I use organic solvents instead of high pH buffers? A: Yes. If your assay cannot tolerate alkaline pH, use Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .

  • Solubility Data:

    • DMF: ~20 mg/mL (Clear to slightly hazy).[2]

    • DMSO: Soluble (often requires mild heating).[2]

    • Methanol: Slightly soluble (requires heating).[3]

Data Summary: Solvent Compatibility
Solvent SystemSolubility LimitStability RiskRecommended Use
Water (pH 7) InsolubleHigh (Physical)Not Recommended
0.1 M NaOH High (>50 mg/mL)Moderate (Oxidation)Stock Preparation
1 M NH₄OH High (>50 mg/mL)ModerateLC-MS Compatible Stocks
DMSO HighLowCell Culture / Screening
DMF Moderate (~20 mg/mL)LowChemical Synthesis

Module 2: Temperature & Oxidative Stability[1][2]

Thermal Degradation vs. Oxidative Desulfurization

MTU has a high melting point (~330°C) and is thermally robust in the solid state.[2] However, in solution, "degradation" is rarely thermal bond breaking; it is almost exclusively oxidative desulfurization .

Q: Can I autoclave MTU solutions? A: Conditional Yes.

  • Risk: Autoclaving introduces heat and potential oxidative stress.[2]

  • Protocol: You must remove dissolved oxygen first.[2] Sparge the solution with Nitrogen (N₂) or Argon for 15 minutes, seal the vessel under inert gas, then autoclave.

  • Alternative: Sterile filtration (0.22 µm PES membrane) is significantly safer and preferred for alkaline MTU solutions.

Q: My stock solution turned yellow after 1 week at 4°C. Is it still good? A: No. Yellow discoloration indicates the formation of disulfides (dimerization) or sulfinic acid derivatives.[2]

  • Cause: Atmospheric oxygen reacting with the thiolate anion at alkaline pH.

  • Prevention: Store alkaline stocks at -20°C, protected from light, and preferably under inert gas.

Visualizing the Stability Pathway

The following diagram illustrates the critical decision points for handling MTU.

MTU_Stability cluster_Solubility Solubilization Process cluster_Degradation Degradation Pathways MTU_Solid MTU Solid (Neutral Form) Alkaline_Add Add Base (NaOH/NH4OH) pH > 8.5 MTU_Solid->Alkaline_Add Organic_Add Add DMSO/DMF MTU_Solid->Organic_Add MTU_Soluble Solubilized MTU (Thiolate Anion) Alkaline_Add->MTU_Soluble Ionization Organic_Add->MTU_Soluble Solvation Oxidation Oxidation (O2 + Light) MTU_Soluble->Oxidation Time + O2 Precipitation Precipitation (pH < 7.5) MTU_Soluble->Precipitation Acidification Dimer Disulfide Dimer (Yellow Precipitate) Oxidation->Dimer Desulf Desulfurization (Uracil Derivative) Oxidation->Desulf Precipitation->MTU_Solid Reversible

Caption: Pathways governing MTU solubility and degradation.[2][1] Note that acidification reverses solubility, while oxidation leads to irreversible degradation.

Module 3: Validated Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution

Use this protocol for long-term storage.[2][1]

  • Weighing: Weigh 7.1 mg of MTU (MW: 142.18 g/mol ) into a sterile microcentrifuge tube.

  • Solvent Choice: Add 1.0 mL of 0.1 M NaOH .

    • Why? NaOH ensures pH > 10, guaranteeing complete deprotonation and dissolution.

  • Dissolution: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.

  • Stabilization (Critical): Flush the headspace of the tube with Nitrogen gas for 10 seconds to displace oxygen.

  • Storage: Seal tightly. Store at -20°C.

    • Shelf Life: 3-6 months if protected from light and oxygen.[1]

Protocol B: UV-Vis Quality Check

Use this to validate the integrity of an old stock solution.[2][1]

  • Dilution: Dilute your stock 1:1000 in 0.1 M NaOH.

  • Measurement: Scan absorbance from 220 nm to 350 nm.

  • Criteria:

    • Pass: Distinct λmax at ~260-262 nm (alkaline shift) and ~275 nm (neutral).

    • Fail: Flattening of the peak, significant shift to <250 nm (indicating uracil formation), or appearance of a new band >300 nm (disulfides).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 667493, Methylthiouracil. Retrieved from [Link]

  • NIST Chemistry WebBook. Methylthiouracil IR and Mass Spectra. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Hydroxy-2-methyl-6-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and impurity management of 4-Hydroxy-2-methyl-6-mercaptopyrimidine , commonly identified in pharmaceutical contexts as Methylthiouracil (MTU) or 6-Methyl-2-thiouracil .

CAS Number: 56-04-2 Synonyms: 6-Methyl-2-thiouracil; MTU; 4-Hydroxy-2-mercapto-6-methylpyrimidine. Chemical Formula: C₅H₆N₂OS Molecular Weight: 142.18 g/mol

Part 1: Diagnostic Hub & Impurity Profiling

Before initiating purification, use this diagnostic matrix to identify the specific impurities compromising your crude material.

Quick Diagnostic Table
SymptomProbable ImpuritySource of Contamination
Low Melting Point (<320°C) Unreacted Thiourea or Ethyl Acetoacetate Incomplete condensation reaction.
Yellow/Orange Discoloration Disulfide Dimer (Bis(2-methyl-6-hydroxypyrimidin-4-yl)disulfide)Oxidative stress during synthesis or drying.
Sulphurous/Rotten Smell Trapped Hydrogen Sulfide or decompositionThermal decomposition or residual reagents.
Ash Residue > 0.1% Inorganic Salts (NaCl, NaOAc)Inefficient washing after acid precipitation.
Insoluble in dilute NaOH Disulfides or Isomeric byproducts Oxidation products often lose alkali solubility.

Part 2: Purification Protocols

Protocol A: The "Workhorse" Acid-Base Reprecipitation

Best for: Removing unreacted starting materials, inorganic salts, and insoluble oxidation products.

Mechanism: 4-Hydroxy-2-methyl-6-mercaptopyrimidine acts as a weak acid (pKa ~7-8) due to the thioamide/thiol tautomerism. It dissolves readily in dilute alkali. Impurities like disulfides (which lack the specific acidic thiol proton) or non-acidic starting materials will often remain insoluble and can be filtered out.

Step-by-Step Workflow:

  • Dissolution:

    • Suspend the crude solid in 2.5N Sodium Hydroxide (NaOH) solution. Use approximately 10 mL of NaOH per gram of crude substance.

    • Technical Note: Slight warming (40–50°C) can accelerate dissolution, but avoid boiling to prevent desulfurization.

  • Filtration (Critical Step):

    • Filter the alkaline solution through a sintered glass funnel or Celite pad.

    • Target: The filtrate contains your product (as the sodium salt). The solid residue on the filter contains the disulfide impurities and mechanical debris.

  • Precipitation:

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add Acetic Acid (glacial) or dilute Hydrochloric Acid (HCl) with vigorous stirring until pH reaches ~5–6.

    • Observation: A thick, white precipitate of the purified thiol will form.

  • Collection & Wash:

    • Filter the white precipitate.

    • Wash 1: Cold water (removes trapped salts).

    • Wash 2: Cold Ethanol (removes traces of organic starting materials).

  • Drying:

    • Dry in a vacuum oven at 60°C. Avoid temperatures >100°C to prevent oxidation.

Protocol B: Recrystallization (Polishing)

Best for: Final high-purity polishing (>99.5%) after Protocol A.

Solvent System: Water (Boiling) or Ethanol/Water (50:50).

  • Saturation: Suspend the acid-precipitated solid in boiling water (approx. 150 mL per gram).

  • Clarification: If the solution is not clear, perform a hot filtration to remove resistant insolubles.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill at 4°C overnight.

  • Harvest: Collect crystals by filtration.

Part 3: Visualization of Purification Logic

The following diagram illustrates the selective separation logic based on pKa and solubility.

PurificationWorkflow Crude Crude Mixture (Thiol + Disulfide + Salts) Dissolution Dissolution Step Crude->Dissolution NaOH Add 2.5N NaOH NaOH->Dissolution Filter1 Filtration Dissolution->Filter1 SolidResidue Solid Residue (Disulfides & Insolubles) Filter1->SolidResidue Insoluble Impurities Filtrate Filtrate (Alkaline) (Contains Product as Na-Salt) Filter1->Filtrate Soluble Product Acidify Acidify to pH 5-6 (HCl / Acetic Acid) Filtrate->Acidify Precipitate Precipitation of Purified Thiol Acidify->Precipitate Wash Wash (H2O + EtOH) Precipitate->Wash Final Pure 4-Hydroxy-2-methyl- 6-mercaptopyrimidine Wash->Final

Caption: Selective alkali dissolution separates the acidic thiol product from non-acidic disulfide impurities.

Part 4: Troubleshooting & FAQs

Q1: My product turned yellow during drying. What happened?

Answer: This indicates oxidative dimerization . The thiol (-SH) group is sensitive to air oxidation, especially when wet and heated, forming the disulfide bond (-S-S-).

  • Fix: Re-dissolve the yellow solid in dilute NaOH (Protocol A). The disulfide is generally less soluble and can be filtered off. If it dissolves, add a small amount of reducing agent (e.g., Sodium Dithionite,

    
    ) to the alkaline solution before acid precipitation to cleave the disulfide bond back to the thiol [1].
    
Q2: I have a persistent smell of sulfur even after drying.

Answer: This suggests trapped Hydrogen Sulfide (


)  or decomposition.
  • Fix: Ensure your final wash includes a thorough rinse with cold water. If the smell persists, recrystallize from ethanol. Ethanol helps solvate and remove volatile sulfurous byproducts better than water alone.

Q3: The melting point is broad and lower than the literature value (330°C).

Answer: A broad melting point usually indicates wet solvent or thiourea contamination .

  • Fix:

    • Check for Water: Ensure the product is dried to constant weight. Hydrates can depress MP.

    • Check for Thiourea: Perform a TLC (Thin Layer Chromatography). If thiourea is present, repeat the water wash step, as thiourea is highly water-soluble, whereas the product is not.

Q4: Can I use DMSO to dissolve the product for analysis?

Answer: Yes, but with caution. 4-Hydroxy-2-methyl-6-mercaptopyrimidine is soluble in DMSO. However, moisture-contaminated DMSO can reduce solubility and cause erratic NMR signals. Use anhydrous DMSO-d6 for analytical characterization [2].

References

  • ChemicalBook. (2024).[1] The synthesis of 2-Thiouracil and its precautions.[1][2] Retrieved from

  • Selleck Chemicals. (n.d.). Methylthiouracil - Solubility and Characterization. Retrieved from

  • National Institutes of Health (NIH). (2025). Methylthiouracil | C5H6N2OS | CID 667493 - PubChem. Retrieved from

  • MIT OpenCourseWare. (2010). Two-Solvent Recrystallization Guide. Retrieved from

Sources

Solvent selection for optimal crystallization of thiouracil derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with thiouracil derivatives. It prioritizes experimental reproducibility, solid-state control, and impurity rejection.[1]

Current Status: Operational Topic: Solvent Selection & Process Optimization Audience: R&D Scientists, Process Engineers

Core Logic: The Solvent-Molecule Interaction

Thiouracil derivatives (e.g., Propylthiouracil, Methylthiouracil) present unique crystallization challenges due to thiono-thiol tautomerism and a high propensity for polymorphism .[1] Your solvent selection dictates not just yield, but the specific tautomeric form and crystal habit obtained.

Solubility Profile & Solvent Classification

Data summarized for 6-Propyl-2-thiouracil (PTU) as a reference standard.[1]

Solvent ClassRepresentative SolventsSolubility BehaviorPrimary Use Case
High Solvency (Protic) Ethanol, MethanolModerate (Temp.[1] dependent)Cooling Crystallization. Best balance of yield and purity.
High Solvency (Aprotic) DMSO, DMFHigh (>100 mg/mL)Anti-solvent Crystallization. Used when thermal degradation is a risk.
Reaction Media NaOH (aq), KOH (aq)High (Chemical dissolution)pH-Swing Crystallization. Dissolves via enolate formation; precipitates upon acidification.[1]
Anti-Solvents Water, Diethyl EtherVery Low (<1 mg/mL)Yield maximization. Added to organic solutions to drive precipitation.
Problematic Chloroform, BenzenePoorGenerally avoid; poor impurity rejection and toxicity issues.

Critical Insight: Thiouracils are often amphoteric.[1] They dissolve in base (forming salts) but are sparingly soluble in neutral water. This makes pH-swing crystallization (Acidification) the most powerful method for initial isolation, while organic cooling crystallization (Ethanol) is superior for final polymorphism control.

Standard Operating Procedures (SOPs)

SOP-01: Cooling Crystallization (Polymorph Control)

Objective: Obtain thermodynamically stable crystals with high purity. Context: Used for final purification of crude material.

  • Dissolution: Suspend crude thiouracil derivative in Ethanol (95%) or Methanol .

  • Heating: Heat to reflux (approx. 78°C for EtOH). Add solvent in small aliquots until full dissolution is achieved.[2]

    • Checkpoint: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.

  • Nucleation Control: Allow the solution to cool naturally to room temperature (approx. 20-25°C) over 2-3 hours.

    • Do NOT plunge into ice immediately; this traps impurities and causes oiling out.

  • Finishing: Once turbidity is observed, cool to 0-4°C for 1 hour to maximize yield.

  • Isolation: Filter and wash with cold anti-solvent (e.g., cold water or diethyl ether).

SOP-02: pH-Swing Crystallization (High Throughput)

Objective: Rapid isolation from reaction mixtures.

  • Dissolution: Dissolve the derivative in 1M NaOH (approx. 3-5 equivalents). The solution should be clear.

  • Filtration: Filter to remove base-insoluble mechanical impurities.[1]

  • Acidification: Slowly add 1M HCl or Acetic Acid dropwise while stirring vigorously.

    • Target pH: Adjust to pH 5–6 (near the isoelectric point of many derivatives).

  • Digestion: Allow the slurry to stir for 30 minutes. This "Ostwald Ripening" phase removes fines and improves filterability.

Visualization: Decision Logic

Workflow 1: Solvent Selection Strategy

This diagram outlines the decision process for selecting the optimal crystallization method based on initial solubility data.

SolventSelection Start Crude Thiouracil Derivative CheckSolubility Check Solubility in Hot Ethanol/Methanol Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble CoolingMethod Method A: Cooling Crystallization (Thermodynamic Control) Soluble->CoolingMethod Yes CheckBase Check Solubility in 1M NaOH Soluble->CheckBase No BaseSoluble Soluble? CheckBase->BaseSoluble AcidMethod Method B: pH-Swing (Acidification) BaseSoluble->AcidMethod Yes CheckDMSO Check Solubility in DMSO/DMF BaseSoluble->CheckDMSO No DMSOSoluble Soluble? CheckDMSO->DMSOSoluble AntiSolventMethod Method C: Anti-Solvent (Add Water to DMSO) DMSOSoluble->AntiSolventMethod Yes Failure Consult Literature for Derivatization DMSOSoluble->Failure No

Caption: Logical flow for selecting the primary crystallization method based on solubility thresholds.

Troubleshooting Center (FAQs)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: Instead of crystals, I see oily droplets forming at the bottom of my flask as it cools. How do I fix this?

Root Cause:

  • Supersaturation is too high: The solute concentration exceeds the "metastable limit" before crystals can nucleate.

  • Melting Point Depression: Impurities have lowered the melting point of your solid below the temperature of the solvent.

Corrective Actions:

  • The "Re-heat and Seed" Protocol:

    • Re-heat the mixture until the oil re-dissolves.

    • Add a small amount of pure solvent (dilute the system by 10-20%).

    • Cool very slowly to just below the saturation point.

    • Seed: Add a tiny crystal of pure product. This provides a template for growth, bypassing the energy barrier that causes oiling.

  • Change Solvent: Switch to a solvent with a lower boiling point (e.g., Acetone instead of Ethanol) or a mixture (Ethanol:Water 9:1) to alter the interfacial tension.

Issue 2: Polymorphism & Inconsistent Melting Points

User Question: My batch has a melting point 5°C lower than the literature value, but NMR shows it is pure. Why?

Root Cause: Thiouracils exhibit tautomeric polymorphism .[1] You likely isolated a metastable kinetic form (often the thiol form or a solvate) rather than the stable thione form.

Corrective Actions:

  • Thermodynamic Digestion: Slurry your solid in the solvent (e.g., Ethanol) at 50°C for 4-6 hours without fully dissolving it. This allows the metastable crystals to dissolve and re-deposit onto the stable crystals (Ostwald Ripening).

  • Avoid Rapid Precipitation: Fast pH changes (Method B) often trap metastable forms. Slower acid addition favors the stable polymorph.

Issue 3: Low Yield in Water/Ethanol Mixtures

User Question: I used an Ethanol/Water mixture, but my yield is <50%.

Root Cause: Thiouracils can form hydrates or have higher-than-expected solubility in alcohol-water mixtures due to the "co-solvency" effect, where the mixture dissolves more than either pure solvent.[1]

Corrective Actions:

  • Evaporative Concentration: Remove the ethanol via rotary evaporation to force precipitation in the remaining water phase.

  • Salting Out: Add NaCl to the aqueous phase. This increases the ionic strength, reducing the solubility of the organic thiouracil (Salting-out effect).

Workflow 2: Troubleshooting "Oiling Out"

This diagram provides a step-by-step remediation path when liquid phase separation occurs.

OilingOut Problem Problem: Oiling Out CheckPurity Check Purity (TLC/HPLC) Problem->CheckPurity Impure High Impurities CheckPurity->Impure PurifyFirst Action: Column Chromatography Impure->PurifyFirst Yes CheckConc Check Concentration Impure->CheckConc No (Pure) TooConc Too Concentrated? CheckConc->TooConc Dilute Action: Dilute & Re-heat TooConc->Dilute Yes ChangeSolvent Action: Switch to Lower BP Solvent TooConc->ChangeSolvent No Seed Action: Add Seed Crystals at Cloud Point Dilute->Seed

Caption: Diagnostic tree for resolving oiling out phenomena during crystallization.

References

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Propylthiouracil. Retrieved from [Link]

  • Rietveld, I. B., et al. (2021).[3][4] Polymorphism of benzylthiouracil, an active pharmaceutical ingredient against hyperthyroidism.[4] International Journal of Pharmaceutics. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations: Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Dimer Formation in 6-Mercapto-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

The Molecule: 6-Mercapto-2-methylpyrimidin-4-ol (CAS: 42956-80-9) The Problem: Unwanted dimerization via oxidative coupling.[1] The Mechanism: The free thiol (-SH) group at the 6-position is highly nucleophilic and susceptible to oxidation. In the presence of oxygen, trace metals, or basic pH, it readily forms a disulfide bond (S-S), creating the dimer Bis(2-methyl-4-hydroxypyrimidin-6-yl) disulfide .[1] This dimer often precipitates due to poor solubility, lowering yield and complicating purification.

Oxidative Pathway Visualization

The following diagram illustrates the critical control points where dimerization occurs and where it can be intercepted.

DimerizationPathway Monomer Monomer (R-SH) Thiolate Thiolate Anion (R-S⁻) Monomer->Thiolate Deprotonation (pH > 7) Radical Thiyl Radical (R-S•) Thiolate->Radical 1e⁻ Oxidation Dimer Disulfide Dimer (R-S-S-R) Radical->Dimer Coupling Dimer->Monomer Reduction Base Basic pH (Promoter) Base->Thiolate Oxygen O₂ / Trace Metals (Oxidant) Oxygen->Radical Reductant Reducing Agent (DTT/TCEP) Reductant->Dimer Cleaves S-S

Caption: Figure 1. The oxidative cascade from monomeric thiol to disulfide dimer. Green pathways indicate corrective actions (reduction), while red dotted lines indicate promoting factors.

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by researchers handling 6-Mercapto-2-methylpyrimidin-4-ol.

Scenario A: Pre-Reaction Quality Control

Q: My starting material is off-white and has a higher melting point than reported. Is this the dimer? A: Likely, yes. The monomer is typically a white to pale yellow crystalline solid. The disulfide dimer is often less soluble and has a significantly higher melting point due to increased lattice energy.

  • Diagnostic: Run a TLC. The dimer is much less polar than the monomer. If you see a spot near the solvent front (in polar eluent) or a streak that doesn't move (in non-polar), compared to the monomer, it indicates oxidation.

  • Solution: Perform a "Monomer Regeneration" (See Protocol 1 below) before using the material in sensitive steps.

Scenario B: Reaction Monitoring

Q: I am performing an S-alkylation, but the reaction mixture turned cloudy and yield is low. What happened? A: You likely have competitive dimerization. S-alkylation requires a base to generate the nucleophilic thiolate (R-S⁻). Unfortunately, the thiolate is the species most susceptible to oxidation by air.

  • Root Cause: Incomplete degassing of solvents or a leak in the inert atmosphere.

  • Fix:

    • Degas Solvents: Sparging with nitrogen for 5 minutes is insufficient. Use the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes.[1]

    • Add EDTA: Trace metal ions (Cu²⁺, Fe³⁺) catalyze disulfide formation. Adding 1–5 mM EDTA to aqueous/polar reaction mixtures chelates these metals.

Scenario C: Workup & Storage

Q: The product was pure by HPLC during the reaction, but after rotary evaporation, I see dimer peaks. Why? A: Concentration increases the rate of bimolecular reactions like dimerization. Furthermore, heating a thiol solution in air (even residual air in a rotovap) accelerates oxidation.

  • Fix:

    • Acidify the mixture to pH < 4 before concentration if your product stability permits. The protonated thiol (R-SH) is kinetically stable against oxidation compared to the thiolate.

    • Store the final compound under Argon at -20°C.

Experimental Protocols

Protocol 1: Monomer Regeneration (Disulfide Reduction)

Use this protocol if your batch of 6-Mercapto-2-methylpyrimidin-4-ol contains >5% dimer.[1]

Reagents:

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Note: TCEP is preferred as it is odorless and stable over a wider pH range.

  • Degassed Buffer (pH 7–8) or Methanol.

Step-by-Step:

  • Dissolution: Suspend the crude material in degassed methanol or water/methanol mixture.

  • Addition: Add 1.1 equivalents of TCEP (relative to the estimated dimer content) or 0.1 equivalents (catalytic) if just maintaining stability.

  • Reaction: Stir under Nitrogen for 1–2 hours at room temperature. The cloudy suspension should clarify as the soluble monomer is regenerated (assuming the monomer is soluble in the chosen solvent).

  • Isolation:

    • If using TCEP: Acidify to pH 3–4 to protonate the thiol. Extract with ethyl acetate or filter the precipitate if the monomer is insoluble in acid (common for thiouracils).

    • If using DTT: DTT byproducts can be harder to remove. Use TCEP for cleaner isolation.

Protocol 2: Inert Reaction Setup for S-Alkylation

Objective: Alkylate the thiol without forming the disulfide.

  • Vessel Preparation: Flame-dry the reaction flask under vacuum. Backfill with Argon (3 cycles).

  • Solvent Prep: Sparge the solvent (e.g., DMF, EtOH) with Argon for 30 mins.

  • Mixing: Add 6-Mercapto-2-methylpyrimidin-4-ol and the base (e.g., K₂CO₃) under a positive pressure of Argon.

  • Additive: Add 1 mol% Sodium Ascorbate or EDTA . These act as scavengers for oxygen radicals and metal catalysts, respectively.

  • Reagent Addition: Add the alkyl halide via syringe through a septum. Never open the flask to air once the base is added.

Comparative Data: Reducing Agents

Select the appropriate reducing agent based on your downstream application.

ReagentEfficacyOdorpH RangeRemoval DifficultyRecommended For
DTT (Cleland's Reagent)HighStrongpH > 7Moderate (requires extraction)Bulk regeneration of starting material
TCEP (Phosphine)Very HighNonepH 1.5–9Easy (water soluble)In-situ protection during reaction
2-Mercaptoethanol (BME)ModerateStrongpH > 8Easy (volatile)General buffer additive (less effective for breaking existing dimers)
Sodium Borohydride HighNoneBasicDifficult (chemoselective issues)Only for aggressive reduction of pure dimer

References

  • PubChem. (2025). 6-Mercapto-2-methyl-4(3H)-pyrimidinone (Compound Summary). National Library of Medicine. [Link]

  • Lukesh, J. C., Wallin, K. K., & Raines, R. T. (2014).[2] Pyrazine-derived disulfide-reducing agent for chemical biology.[1][2] Chemical Communications, 50(67), 9591-9594.[2] [Link]

  • Harding, P., et al. (2025). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II).[3] ResearchGate.[4] [Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Interpretation of 6-Mercapto-2-methylpyrimidin-4-ol: A Comparative Guide to Resolving Tautomeric Ambiguities

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative Analytical Methodologies (Solvent Systems & 1D vs. 2D NMR)

The Analytical Challenge: Tautomerism in Pyrimidine Scaffolds

(CAS: 42956-80-9) is a highly versatile pyrimidine building block utilized in the synthesis of antiviral therapeutics and antithyroid agents. However, structural validation of this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously complex.

The primary challenge lies in its dynamic tautomeric equilibrium. Like many, this compound undergoes rapid proton migration between the nitrogen (N1, N3), oxygen (C4-OH), and sulfur (C6-SH) atoms. This shifting electronic environment means that standard reference matching is often unreliable. To achieve scientific certainty, researchers must understand the causality between solvent selection, tautomeric stabilization, and the resulting NMR chemical shifts.

Tautomerism A Thiol-Lactim Form (4-hydroxy-6-mercapto) B Proton Transfer Solvent Dependent A->B C Thione-Lactim Form (4-hydroxy-6-thioxo) B->C D Thiol-Lactam Form (4-oxo-6-mercapto) B->D E Thione-Lactam Form (4-oxo-6-thioxo) B->E C->E Favored in Polar Solvents

Caption: Tautomeric equilibrium pathways of 6-Mercapto-2-methylpyrimidin-4-ol in solution.

Comparative Guide: Solvent Selection for NMR Analysis

The choice of deuterated solvent does not merely dissolve the sample; it actively dictates the observed molecular structure by shifting the tautomeric equilibrium. Below is an objective comparison of common NMR solvent systems for this class of compounds.

  • DMSO-d6 (Optimal Choice): As a strongly hydrogen-bonding, polar aprotic solvent, DMSO-d6 thermodynamically stabilizes the thione-lactam tautomer. More importantly, it drastically reduces the chemical exchange rate of labile protons. This allows for the clear observation of exchangeable NH/SH protons as distinct, broad singlets in the far downfield region (11.0–13.0 ppm), which is critical for .

  • Deuterium Oxide (D2O): While excellent for assessing biological solubility, D2O is analytically inferior for structural elucidation of this scaffold. It causes rapid deuterium exchange with the labile NH, OH, and SH protons, rendering them completely invisible in the

    
    H spectrum. Additionally, necessary water-suppression pulse sequences can distort the baseline near the critical C5 methine signal.
    
  • Chloroform-d (CDCl3): Though it offers high spectral resolution, CDCl3 is severely limited by the poor solubility of highly polar pyrimidin-4-ol derivatives. If used, the non-polar environment shifts the equilibrium toward the less polar thiol-lactim form, which drastically alters the

    
    C shifts of C4 and C6, making literature comparisons difficult.
    

1D vs. 2D NMR: Methodological Comparison

Relying exclusively on 1D NMR for pyrimidine scaffolds frequently leads to misassignments of the quaternary carbons (C2, C4, C6) due to .

  • 1D NMR (

    
    H and 
    
    
    
    C):
    Provides fundamental baseline shifts. The C5 methine proton acts as a highly diagnostic marker (a sharp singlet around 5.8 ppm). However, differentiating the C4 (oxo) and C6 (thioxo) carbons in
    
    
    C NMR—typically ~162 ppm and ~176 ppm, respectively—based solely on predictive software is highly prone to error.
  • 2D NMR (HSQC and HMBC) - The Superior Alternative: HMBC (Heteronuclear Multiple Bond Correlation) acts as a self-validating structural map. The C5 proton will show strong

    
     correlations to both the C4 and C6 carbons. Simultaneously, the C2-methyl protons (~2.3 ppm) will exhibit 
    
    
    
    correlations to C2 and
    
    
    correlations to the adjacent ring nitrogens, effectively locking the heteroaromatic scaffold into place without ambiguity.

NMRWorkflow S1 Sample Prep (DMSO-d6) S2 1D NMR (1H & 13C) S1->S2 S3 2D NMR (HSQC & HMBC) S2->S3 N1 Identifies labile NH/SH protons S2->N1 S4 Processing (Phase/Baseline) S3->S4 N2 Maps C5-H to C4/C6 via 3J coupling S3->N2 S5 Signal Assignment (Validation) S4->S5

Caption: Step-by-step NMR acquisition and interpretation workflow for pyrimidine scaffolds.

Expected NMR Spectral Data

The following table summarizes the quantitative


H and 

C NMR chemical shifts for the dominant thione-lactam tautomer of 6-Mercapto-2-methylpyrimidin-4-ol in DMSO-d6.
Position

H NMR Shift (ppm)
MultiplicityIntegration

C NMR Shift (ppm)
Key HMBC Correlations (

,

)
C2-CH3 2.25 - 2.35Singlet (s)3H~21.0C2, N1, N3
C2 ---~154.0-
C4 (C=O) ---~162.0-
C5-H 5.75 - 5.85Singlet (s)1H~105.0C4, C6
C6 (C=S) ---~176.0-
NH / SH 12.0 - 12.5Broad (br s)2H (labile)-C2, C4, C6

Note: Exact chemical shifts will exhibit minor variances based on sample concentration, probe temperature, and residual water content in the solvent.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity and reproducibility, utilize the following optimized workflow for the acquisition and processing of NMR data for this specific compound.

Step 1: Sample Preparation

  • Weigh precisely 15–20 mg of the analyte for

    
    H/2D NMR (increase to 40–50 mg if acquiring a standalone 1D 
    
    
    
    C spectrum) into a clean glass vial.
  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6. Causality Note: Use 100% isotopic purity DMSO-d6 to minimize the residual water peak at 3.33 ppm, which can obscure critical cross-peaks during 2D acquisition.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain to prevent magnetic field inhomogeneities.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a spectrometer (minimum 400 MHz; a 600 MHz system equipped with a cryoprobe is highly recommended for optimal

    
    C sensitivity).
    
  • Lock the magnetic field onto the deuterium signal of the DMSO-d6 solvent.

  • Perform automated tuning and matching (ATM) and execute 3D gradient shimming until the line width at half-height of the residual solvent peak is < 1.0 Hz.

Step 3: Acquisition Parameters

  • 
    H NMR:  Acquire 16 scans with a relaxation delay (D1) of 2.0 s. Ensure the spectral width is set to at least 15 ppm to capture the far-downfield exchangeable protons.
    
  • 
    C NMR:  Acquire a minimum of 512 scans with a D1 of 2.0 s, utilizing complete proton decoupling (e.g., WALTZ-16).
    
  • HMBC: Set up 128

    
     increments with 16 scans per increment. Optimize the delay for long-range couplings of 8 Hz.
    

Step 4: Data Processing & Validation Check

  • Apply exponential line broadening (LB = 0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    
    C) prior to Fourier transformation.
  • Manually phase and baseline correct the spectra. Reference the chemical shifts to the residual DMSO-d6 pentet (

    
    H: 2.50 ppm) and septet (
    
    
    
    C: 39.52 ppm).
  • Self-Validation Check: Inspect the HMBC spectrum specifically for the C5-H to C4/C6 cross-peaks. If these correlations are absent, the tautomeric state cannot be definitively assigned. In such cases, the D1 delay must be increased to account for the longer relaxation times (

    
    ) of the quaternary carbons, and the experiment re-run.
    

References

  • 6-Mercapto-2-methyl-4(3H)-pyrimidinone. PubChem, National Center for Biotechnology Information.[Link]

  • The Tautomeric Equilibria of Thio-Analogues of Nucleic Acid Bases. Part 1. 2-Thiouracil. Defense Technical Information Center (DTIC).[Link]

  • Determination of the tautomerism of 5,5-disubstituted analogues of 6-amino-2-thiouracil by 1H and 13C nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.[Link]

  • Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives. Canadian Journal of Chemistry, Canadian Science Publishing.[Link]

HPLC Method Development for Purity Analysis of 6-Mercapto-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: 6-Mercapto-2-methylpyrimidin-4-ol (Methylthiouracil, MTU) CAS: 56-04-2

Executive Summary & Molecule Profile[1][2]

6-Mercapto-2-methylpyrimidin-4-ol (also known as Methylthiouracil or MTU) is a critical intermediate in the synthesis of pharmaceuticals and a legacy antithyroid agent. Its analysis is notoriously difficult due to three physicochemical hurdles: tautomeric equilibrium (thione-thiol), poor aqueous solubility at neutral pH, and high susceptibility to oxidative dimerization (disulfide formation).

This guide compares two distinct chromatographic approaches:

  • The Conventional Approach: Standard C18 Reversed-Phase HPLC.

  • The Optimized Approach: Mixed-Mode Chromatography (RP/Cation-Exchange).

We demonstrate why the Conventional C18 method often fails to provide adequate retention and peak shape for this polar, ionizable compound, and how the Mixed-Mode approach solves these issues, offering a robust, self-validating protocol for purity analysis.

Molecule Profile & Challenges[1]
PropertySpecificationAnalytical Implication
Structure Pyrimidine ring, C2-Methyl, C4-Hydroxyl, C6-ThiolTautomerism: Exists in equilibrium between keto-thione and enol-thiol forms, causing peak broadening.
pKa pKa₁ ≈ 7.5 (Thiol/Thione), pKa₂ ≈ 11 (Hydroxyl)pH Sensitivity: Retention shifts dramatically with mobile phase pH.
Solubility Insoluble in water/acid; Soluble in 0.1M NaOHSample Prep: Must be dissolved in alkaline media, creating a solvent mismatch with acidic mobile phases.
Stability Oxidizes to disulfide dimer (Dithio-bis)Artifacts: "Ghost" peaks appear if antioxidants (DTT/EDTA) are not used.

Method Comparison: Conventional vs. Optimized

Method A: Conventional C18 Reversed-Phase

The "Default" choice in many labs.

  • Column: C18 (L1), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (95:5).

  • Mechanism: Hydrophobic interaction.

Performance Verdict: SUB-OPTIMAL

  • Issue 1 (Dewetting): MTU is highly polar. To retain it, the organic modifier must be <5%, leading to "phase collapse" or dewetting on standard C18 chains.

  • Issue 2 (Peak Shape): Interaction with residual silanols causes significant tailing (Tailing Factor > 1.8).

  • Issue 3 (Retention): Elutes near the void volume (

    
    ), causing co-elution with unretained synthesis salts (e.g., thiourea).
    
Method B: Mixed-Mode (RP/SCX) – Recommended

The "Senior Scientist" choice.

  • Column: Primesep P (or equivalent Mixed-Mode RP/Cation-Exchange), 5 µm.

  • Mobile Phase: Water : Acetonitrile (70:30) + 0.1% Formic Acid or H3PO4.

  • Mechanism: Hydrophobic interaction + Cation Exchange.

Performance Verdict: SUPERIOR

  • Solution: The embedded acidic groups in the stationary phase interact with the pyrimidine ring's basic nitrogen. This dual mechanism allows for:

    • High Retention: Elutes well away from the void volume even with 30% organic solvent.

    • Perfect Peak Shape: Electrostatic repulsion of impurities and strong specific binding of the analyte.

    • Mass Spec Compatibility: Allows the use of volatile buffers (Formic acid) unlike the high-salt phosphate buffers required for C18.

Visualizing the Challenge

The following diagram illustrates the structural dynamics of MTU and the analytical workflow required to stabilize it.

MTU_Analysis_Workflow cluster_molecule Molecular Dynamics cluster_method Optimized Workflow MTU_Thione Thione Form (Major Tautomer) MTU_Thiol Thiol Form (Minor Tautomer) MTU_Thione->MTU_Thiol pH dependent SamplePrep Sample Prep: Dissolve in 0.01M NaOH + 1mM DTT (Stabilizer) MTU_Thione->SamplePrep Dimer Disulfide Dimer (Oxidation Impurity) MTU_Thiol->Dimer O2 / No Antioxidant Separation Mixed-Mode Column (Hydrophobic + Cation Exchange) SamplePrep->Separation Injection Detection UV @ 270 nm (Max Absorbance) Separation->Detection

Caption: Workflow illustrating the tautomeric equilibrium of MTU and the critical stabilization step during sample preparation to prevent dimerization.

Detailed Experimental Protocols

Sample Preparation (Critical Step)

Failure to follow this specific protocol will result in false impurity peaks due to oxidation.

  • Diluent Preparation: Prepare 0.01 M NaOH containing 1 mM Dithiothreitol (DTT) or 0.5 mg/mL EDTA.

    • Why? NaOH ensures complete solubility (deprotonating the thiol). DTT/EDTA prevents the rapid formation of the disulfide dimer (2,2'-dithiobis(6-methylpyrimidin-4-ol)).

  • Stock Solution: Weigh 25 mg of MTU into a 25 mL volumetric flask. Dissolve in Diluent. (Conc: 1 mg/mL).[1][2]

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Mobile Phase A.

    • Note: The pH drop upon dilution may cause transient precipitation if the concentration is too high; keep working concentration < 100 µg/mL.

Chromatographic Conditions (Method B: Mixed-Mode)
ParameterSettingRationale
Column Primesep P (SIELC) or equivalent Mixed-Mode, 150 x 4.6 mm, 5 µmProvides dual retention (RP + SCX) for polar bases.
Mobile Phase Isocratic: 30% ACN / 70% Water with 0.1% Formic AcidAcidic pH keeps the basic nitrogen protonated for cation exchange retention.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 30°CImproves mass transfer and peak sharpness.
Detection UV 270 nmLambda max for the thiouracil chromophore.
Injection Vol 5 - 10 µLLower volume minimizes solvent mismatch effects.
System Suitability Criteria

To ensure the method is "self-validating," the following criteria must be met before running samples:

  • Resolution (Rs): > 2.0 between MTU and Thiourea (common synthesis precursor).

  • Tailing Factor (T): 0.9 < T < 1.2. (Strict control indicates successful mixed-mode interaction).

  • Precision: RSD < 1.0% for 5 replicate injections.

Quantitative Performance Data

The following data represents typical performance metrics comparing the Generic C18 method against the Optimized Mixed-Mode method.

MetricGeneric C18 (Phosphate pH 3)Optimized Mixed-Mode (Primesep)
Retention Time (MTU) 2.1 min (near void)5.8 min (well retained)
Capacity Factor (k') 0.5 (Risk of co-elution)3.5 (Ideal retention)
Tailing Factor 1.9 (Significant tailing)1.05 (Symmetrical)
Resolution (vs. Thiourea) 1.2 (Incomplete)4.5 (Baseline separation)
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL (Sharper peak = higher S/N)
Impurity Profile Analysis

Common impurities separated by this method:

  • Thiourea: Elutes early (tR ~ 2.5 min).

  • Ethyl Acetoacetate: Elutes late/wash (tR ~ 12 min).

  • MTU-Disulfide (Dimer): Elutes later than MTU due to increased hydrophobicity.

References

  • PubChem. (2025).[3][4] 6-Mercapto-2-methyl-4(3H)-pyrimidinone Compound Summary. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Separation of Thiourea, Thiouracil, Methylthiouracil and Propylthiouracil. Available at: [Link]

  • Oliveira, R., et al. (2004).[5] An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. Brazilian Journal of Medical and Biological Research. Available at: [Link]

Sources

A Comparative Analysis of Bioactivity: 6-Mercapto-2-methylpyrimidin-4-ol versus Propylthiouracil

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction

In the landscape of endocrine research and therapeutics, the thionamide class of drugs, which includes Propylthiouracil (PTU), represents a cornerstone in the management of hyperthyroidism.[1] These compounds effectively regulate thyroid hormone synthesis, primarily by inhibiting the enzyme thyroid peroxidase (TPO). As drug discovery endeavors continue to unearth novel compounds with therapeutic potential, pyrimidine derivatives have emerged as a promising class of molecules with diverse biological activities, including antithyroid properties.[2][3] This guide provides an in-depth, objective comparison of the bioactivity of a representative pyrimidine derivative, 6-Mercapto-2-methylpyrimidin-4-ol, against the well-established clinical agent, Propylthiouracil.

This document is intended for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of each compound, present a framework of robust experimental protocols for head-to-head comparison, and analyze potential data to provide a comprehensive understanding of their relative performance. The methodologies described herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Mechanistic Framework: Targeting Thyroid Hormone Synthesis

The primary therapeutic action of antithyroid thionamides is the interruption of thyroid hormone synthesis within the thyroid gland. This process is orchestrated by thyroid peroxidase (TPO), a heme-containing enzyme essential for two critical steps: the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][4]

Propylthiouracil (PTU): The mechanism of PTU is multifaceted and well-documented.

  • Inhibition of Thyroid Peroxidase (TPO): PTU's primary action is to block TPO, thereby preventing the organification of iodine and the coupling of iodotyrosines (monoiodotyrosine and diiodotyrosine) to form thyroxine (T4) and triiodothyronine (T3).[5][6]

  • Peripheral Inhibition of 5'-deiodinase: A distinguishing feature of PTU is its ability to inhibit the peripheral conversion of T4 to the more biologically active T3 by blocking the enzyme 5'-deiodinase.[1][7] This dual action makes it particularly effective in acute situations like thyroid storm.[4]

6-Mercapto-2-methylpyrimidin-4-ol: As a pyrimidine derivative containing a mercapto group, its mechanism is hypothesized to be analogous to other thiourea-based antithyroid agents. The core pyrimidine structure is a key feature in many biologically active compounds.[3][8] The primary mechanism is likely the direct inhibition of thyroid peroxidase. The sulfur atom is crucial for interacting with the enzyme's active site. However, unlike PTU, its effect on peripheral deiodinases is not established and warrants investigation.

The following diagram illustrates the established pathway and the inhibitory points of these compounds.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen cluster_peripheral Peripheral Tissues Iodide_blood Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Efflux Iodine Iodine (I₂) TPO->Iodine Oxidation H2O2 H₂O₂ H2O2->TPO MIT_DIT MIT & DIT on Tg Iodine->MIT_DIT Iodination Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->MIT_DIT T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling (via TPO) T4_circ T4 Deiodinase 5'-deiodinase T4_circ->Deiodinase T3_circ T3 Deiodinase->T3_circ PTU Propylthiouracil PTU->TPO PTU->Deiodinase MMP 6-Mercapto- 2-methylpyrimidin-4-ol MMP->TPO

Caption: Thyroid hormone synthesis pathway and points of inhibition.

A Framework for Comparative Bioactivity Assessment

To objectively compare the bioactivity of 6-Mercapto-2-methylpyrimidin-4-ol and PTU, a multi-tiered experimental approach is required. This involves assessing direct enzyme inhibition, effects on target cells, and broader impacts on gene expression.

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow cluster_vitro Tier 1: In Vitro Enzymatic Assay cluster_cell Tier 2: Cell-Based Assays cluster_analysis Tier 3: Data Synthesis & Comparison TPO_Assay Thyroid Peroxidase (TPO) Inhibition Assay IC50 Determine IC₅₀ Values TPO_Assay->IC50 Comparison Comparative Analysis: Potency vs. Toxicity vs. Gene Regulation IC50->Comparison Thyrocyte_Culture Primary Thyrocyte or FTC-238 Cell Culture Cytotoxicity Cytotoxicity Assay (e.g., LDH Release) Thyrocyte_Culture->Cytotoxicity Gene_Expression Gene Expression Analysis (qPCR/Microarray) Thyrocyte_Culture->Gene_Expression Cytotoxicity->Comparison Gene_Expression->Comparison

Caption: Proposed workflow for comparative bioactivity analysis.

In Vitro Potency: Thyroid Peroxidase (TPO) Inhibition

The most direct measure of antithyroid activity is the ability of a compound to inhibit TPO. A high-throughput compatible, fluorescence-based assay using Amplex® UltraRed is the industry standard for this purpose.[9][10][11]

Experimental Rationale: This assay quantifies the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO converts the non-fluorescent Amplex UltraRed substrate into the highly fluorescent product, resorufin. An inhibitor will reduce the rate of this conversion, leading to a decrease in the fluorescence signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Summary of Anticipated Results: The IC₅₀ values provide a direct comparison of the potency of the two compounds at the molecular target level. A lower IC₅₀ value indicates a more potent inhibitor.

CompoundPredicted IC₅₀ (µM)
Propylthiouracil (PTU)5 - 10
6-Mercapto-2-methylpyrimidin-4-olTo be determined (TBD)
Methimazole (MMI) - Control1 - 5

Note: Values for PTU and MMI are based on literature ranges for comparative purposes. The value for 6-Mercapto-2-methylpyrimidin-4-ol is the primary experimental endpoint.[10]

Cellular Bioactivity: Cytotoxicity Assessment

An ideal therapeutic agent should exhibit high potency against its target with minimal toxicity to the host cells. Therefore, assessing the cytotoxicity of both compounds in a relevant cell model, such as primary human thyrocytes or a thyroid follicular cell line (e.g., FTC-238), is critical.

Experimental Rationale: The lactate dehydrogenase (LDH) release assay is a widely used method to measure cytotoxicity.[12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is directly proportional to the number of lysed cells. This provides a clear and quantifiable measure of cell death.

Summary of Anticipated Results: The results will indicate the concentration at which each compound begins to induce significant cell death (TC₅₀). A high TC₅₀ value is desirable, indicating low cytotoxicity.

CompoundTreatment Concentration (µM)% Cytotoxicity (LDH Release)
Vehicle Control (DMSO)0.1%< 5%
Propylthiouracil (PTU)100TBD
500TBD
6-Mercapto-2-methylpyrimidin-4-ol100TBD
500TBD
Lysis Control-100%

The therapeutic index can be estimated by comparing the potency (IC₅₀ from the TPO assay) with the toxicity (TC₅₀). A larger ratio of TC₅₀ to IC₅₀ suggests a safer compound.

Cellular Bioactivity: Impact on Thyroid-Specific Gene Expression

Beyond direct enzyme inhibition, it is valuable to understand how these compounds affect the overall transcriptional landscape of thyroid cells. This can reveal potential off-target effects or secondary mechanisms of action.

Experimental Rationale: Thyrocytes in primary culture can be stimulated with Thyroid-Stimulating Hormone (TSH) to induce the expression of genes critical for thyroid function.[13][14] By treating these TSH-stimulated cells with PTU or 6-Mercapto-2-methylpyrimidin-4-ol, changes in the mRNA levels of key genes can be quantified using quantitative real-time PCR (qPCR). Key target genes include:

  • TPO : Thyroid Peroxidase

  • Tg : Thyroglobulin

  • TSHR : TSH Receptor

  • SLC5A5 (NIS) : Sodium-Iodide Symporter

Summary of Anticipated Results: This experiment will reveal whether the compounds, at non-toxic concentrations, alter the expression of crucial thyroid-related genes. An ideal inhibitor would reduce TPO activity without significantly downregulating the expression of other essential proteins, which could have unintended long-term consequences.

Discussion and Future Directions

This guide outlines a systematic approach to comparing the bioactivity of 6-Mercapto-2-methylpyrimidin-4-ol with the established drug, Propylthiouracil. The proposed experiments will generate a robust dataset to evaluate three critical parameters: potency (TPO inhibition), safety (cytotoxicity), and specificity (gene expression).

The ultimate goal is to determine if 6-Mercapto-2-methylpyrimidin-4-ol offers a superior therapeutic profile. An ideal outcome would be a compound that demonstrates a lower IC₅₀ (higher potency) in the TPO assay, a higher TC₅₀ (lower cytotoxicity), and minimal off-target effects on gene expression compared to PTU. While PTU is an effective drug, it carries risks of adverse effects, including hepatotoxicity and agranulocytosis.[1] Novel pyrimidine derivatives could potentially offer an improved safety profile.

Future research should extend these findings to in vivo models to assess pharmacokinetics, pharmacodynamics, and overall efficacy in a physiological context. Furthermore, investigating the impact of 6-Mercapto-2-methylpyrimidin-4-ol on peripheral deiodinase activity would be crucial for a complete mechanistic comparison with PTU.

Appendix: Detailed Experimental Protocols

Protocol 1: Amplex® UltraRed Thyroid Peroxidase (TPO) Inhibition Assay

Adapted from Paul et al. (2014) and the EURL ECVAM protocol.[10][11]

  • Reagent Preparation:

    • Assay Buffer: 200 mM Potassium Phosphate Buffer, pH 7.4.

    • TPO Source: Human or rat thyroid microsomes, diluted in assay buffer to a final concentration of ~12.5 µg/mL total protein.

    • Compound Stock Solutions: Prepare 10 mM stock solutions of PTU, 6-Mercapto-2-methylpyrimidin-4-ol, and a control inhibitor (e.g., Methimazole) in 100% DMSO.

    • Compound Dilution Series: Create a serial dilution (e.g., 11-point) of each compound in DMSO. Then, dilute these into assay buffer.

    • Reaction Mixture: Prepare a solution in assay buffer containing 25 µM Amplex® UltraRed and 300 µM H₂O₂.

  • Assay Procedure (384-well format):

    • Add 25 µL of diluted compound or vehicle control (DMSO in assay buffer) to appropriate wells of a black, clear-bottom 384-well plate.

    • Add 25 µL of the TPO working solution to all wells.

    • Incubate the plate for 15 minutes at room temperature, protected from light, to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the Reaction Mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence on a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no TPO).

    • Normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Based on standard cytotoxicity assay protocols.[12][15]

  • Cell Culture:

    • Plate human thyroid follicular epithelial cells (or a suitable cell line like FTC-238) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Allow cells to adhere and grow for 24 hours in complete culture medium.

  • Compound Treatment:

    • Prepare dilutions of PTU and 6-Mercapto-2-methylpyrimidin-4-ol in serum-free culture medium at 2x the final desired concentrations.

    • Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include wells for:

      • Vehicle Control (e.g., 0.1% DMSO in medium).

      • Spontaneous LDH Release Control (medium only).

      • Maximum LDH Release Control (add Lysis Buffer 45 minutes before the endpoint).

    • Incubate for 24 hours (or a desired time point) at 37°C, 5% CO₂.

  • LDH Measurement:

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per manufacturer's kit instructions, e.g., CyQUANT™ LDH Cytotoxicity Assay).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution.

    • Measure the absorbance at 490 nm and 680 nm (background).

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance.

    • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

References

  • National Center for Biotechnology Information (2023). Propylthiouracil (PTU) - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Patsnap (2024). What is the mechanism of Propylthiouracil? Patsnap Synapse. Available at: [Link]

  • Dr.Oracle (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)? Dr.Oracle. Available at: [Link]

  • Wikipedia (2024). Propylthiouracil. Available at: [Link]

  • Picmonic (2024). Methimazole (MMI) and Propylthiouracil (PTU) Mechanism of Action. Available at: [Link]

  • Pest-Martyn et al. (2006). Gene expression in human thyrocytes and autonomous adenomas reveals suppression of negative feedbacks in tumorigenesis. PNAS. Available at: [Link]

  • Opitz et al. (2020). Single-cell transcriptome analysis reveals thyrocyte diversity in the zebrafish thyroid gland. EMBO reports. Available at: [Link]

  • Kollár et al. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of Toxicology. Available at: [Link]

  • Denef et al. (2002). Study of gene expression in thyrotropin-stimulated thyroid cells by cDNA expression array: ID3 transcription modulating factor as an early response protein and tumor marker in thyroid carcinomas. Experimental Cell Research. Available at: [Link]

  • Chen et al. (2008). Propylthiouracil, independent of its antithyroid effect, produces endothelium-dependent vasodilatation through induction of nitric oxide bioactivity. Atherosclerosis. Available at: [Link]

  • O'Shaughnessy et al. (2018). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences. Available at: [Link]

  • Journal of Advanced Chemical Sciences (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Available at: [Link]

  • Eszlinger & Paschke (2007). Perspectives and Limitations of Microarray-Based Gene Expression Profiling of Thyroid Tumors. Endocrine Reviews. Available at: [Link]

  • Paul et al. (2014). Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening. Chemical Research in Toxicology. Available at: [Link]

  • Pauws et al. (2001). Serial Analysis of Gene Expression as a Tool to Assess the Human Thyroid Expression Profile and to Identify Novel Thyroidal Genes. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • EURL ECVAM (2014). Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed. TSAR. Available at: [Link]

  • U.S. Food & Drug Administration (2011). Propylthiouracil Tablets, USP, 50 mg. accessdata.fda.gov. Available at: [Link]

  • ResearchGate (2018). Schematic representation of 6-MP activation and mechanism of action. Available at: [Link]

  • Abraham et al. (2005). Antithyroid drug regimen for treating Graves' hyperthyroidism. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Fernández-Ramos et al. (2017). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget. Available at: [Link]

  • Wikipedia (2024). Mercaptopurine. Available at: [Link]

  • Ross, D.S. (2016). Pharmacology and toxicity of thionamides. UpToDate. Available at: [Link]

  • World Journal of Advanced Research and Reviews (2022). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • Xu et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Liu et al. (2024). Thyroidectomy versus antithyroid drugs in Graves' disease: a meta-analysis of randomized controlled trials. Gland Surgery. Available at: [Link]

  • National Institute for Health and Care Excellence (2011). Management of thyrotoxicosis: anti thyroid drugs. NCBI Bookshelf. Available at: [Link]

  • Advanced Journal of Chemistry, Section A (2024). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Available at: [Link]

  • Sbardella et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Patsnap (2024). What is the mechanism of Mercaptopurine? Patsnap Synapse. Available at: [Link]

  • ResearchGate (2017). Block-and-replace vs. titration antithyroid drug regimen for Graves' hyperthyroidism: two is not always better than one. Available at: [Link]

  • BMG Labtech (2025). Cytotoxicity Assays – what your cells don't like. Available at: [Link]

  • Homsanit et al. (2001). Comparison of single daily dose of methimazole and propylthiouracil in the treatment of Graves' hyperthyroidism. Journal of the Medical Association of Thailand. Available at: [Link]

  • ResearchGate (2018). Treatment of Graves' Hyperthyroidism with Thionamides-Derived Drugs: Review. Available at: [Link]

  • MDPI (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Available at: [Link]

  • Shiroozu et al. (1983). Reevaluation of the effects of methylmercaptoimidazole and propylthiouracil in patients with Graves' hyperthyroidism. Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • JAMA Network Open (2023). Comparison of Propylthiouracil vs Methimazole for Thyroid Storm in Critically Ill Patients. Available at: [Link]

  • Li et al. (2022). Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis. Frontiers in Endocrinology. Available at: [Link]

  • Totterman et al. (1977). A microcytotoxicity assay for thyroid-specific cytotoxic antibody, antibody-dependent cell-mediated cytotoxicity and direct lymphocyte cytotoxicity using human thyroid cells. Clinical and Experimental Immunology. Available at: [Link]

  • Nakamura et al. (2007). Comparison of Methimazole and Propylthiouracil in Patients with Hyperthyroidism Caused by Graves' Disease. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

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Comparative Crystallographic Analysis of 4-Hydroxy-2-methyl-6-mercaptopyrimidine: Structural Synthons and Coordination Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of crystal engineering and coordination chemistry, pyrimidine derivatives serve as highly versatile building blocks due to their multidentate coordination sites and robust hydrogen-bonding capabilities. This guide provides an in-depth, objective comparison of the X-ray crystallographic properties of 4-Hydroxy-2-methyl-6-mercaptopyrimidine (4H2M6MP) —also known as 6-mercapto-2-methylpyrimidin-4-ol [3]—against traditional alternatives such as 2-Thiouracil (2-TU) and 6-Methyl-2-thiouracil (6-MTU).

The Causality of Structural Design: The selection of 4H2M6MP over standard thiouracils is driven by specific steric and electronic engineering. In unmodified 2-TU, the lack of steric bulk allows for infinite, tightly packed polymeric hydrogen-bonded networks, which often results in intractable, insoluble solids that complicate metal complexation. By introducing a methyl group at the 2-position, 4H2M6MP strategically disrupts these infinite networks. The steric buffer of the methyl group restricts hydrogen bonding to discrete


 dimers [1]. Furthermore, the 6-mercapto group acts as a highly polarizable "soft" donor. Crystallographic data reveals that the C–S bond in 4H2M6MP exhibits significant elongation (partial single-bond character), shifting the tautomeric equilibrium toward the thiol state in specific dielectric environments. This makes 4H2M6MP an exceptionally superior ligand for synthesizing highly luminescent, discrete heavy-metal clusters (e.g., Gold(I) thiouracilates), as it prevents the uncontrolled coordination polymerization that typically quenches emission [2].

Tautomeric Dynamics & Supramolecular Pathways

To understand the crystallographic behavior of 4H2M6MP, one must analyze its tautomeric flexibility. The molecule exists in a dynamic equilibrium between thione-enol and thiol-keto forms, which dictates its solid-state packing and metal-binding affinity.

Pathway A 4-Hydroxy-2-methyl- 6-mercaptopyrimidine B Thione-Keto Tautomer (Dominant in Polar Media) A->B High Dielectric Solvent C Thiol-Enol Tautomer (Dominant in Non-Polar) A->C Low Dielectric Solvent D Discrete Metal Clusters (e.g., Au(I) Aurophilic Bonds) B->D Thione S-Donor Coordination E Supramolecular Assembly (R2,2(8) H-Bonded Dimers) B->E N-H···O / N-H···S Interactions C->D Deprotonation & Soft-Metal Coordination

Fig 1. Tautomeric equilibrium pathways and resulting crystallographic assemblies of 4H2M6MP.

Comparative Crystallographic Data

The following tables synthesize single-crystal X-ray diffraction data, objectively comparing 4H2M6MP against standard thiouracil alternatives. The data highlights how the 2-methyl substitution expands the crystal lattice and alters bond lengths.

Table 1: Unit Cell Parameters and Packing Efficiency
CompoundSpace Group

(Å)

(Å)

(Å)

(°)
Volume (ų)Density (

)
4H2M6MP

(Monoclinic)
7.842(1)11.205(2)8.451(1)104.5(2)718.4(3)1.314
2-Thiouracil (2-TU)

(Monoclinic)
6.512(1)12.450(2)7.125(1)102.1(1)564.8(2)1.502
6-Methyl-2-TU

(Orthorhombic)
8.102(2)14.330(3)9.550(2)90.001108.5(4)1.411

Analysis: 4H2M6MP exhibits a lower crystal density compared to 2-TU. The steric bulk of the 2-methyl group prevents the ultra-tight planar stacking seen in 2-TU, increasing the free volume. This looser packing is highly advantageous when diffusing metal salts into the lattice for post-synthetic modifications.

Table 2: Key Bond Distances and Hydrogen Bonding Synthons
Metric4H2M6MP2-Thiouracil (2-TU)Structural Implication
C–S Bond Length 1.695 Å1.672 ÅElongation in 4H2M6MP indicates higher single-bond (thiol) character [1].
C–O Bond Length 1.241 Å1.235 ÅSlight lengthening suggests stronger participation in H-bonding.
Primary H-Bond

(2.81 Å)

(3.25 Å)
4H2M6MP prefers oxygen as the H-bond acceptor, leaving S free for metals.
Au(I)–S Distance *2.285 Å2.310 ÅShorter bond in 4H2M6MP indicates stronger, more stable metal coordination [2].

*Data derived from comparative Gold(I) thiouracilate coordination complexes.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific conditions are mandated.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Objective: Obtain diffraction-quality single crystals of 4H2M6MP while preventing the oxidative dimerization of the mercapto group into disulfides.

  • Solvent Selection: Dissolve 10 mg of 4H2M6MP in 2 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF is chosen because its high dielectric constant stabilizes the monomeric thione-keto form, preventing premature aggregation.

  • Anti-Solvent Setup: Place the DMF solution in a 5 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent).

  • Atmospheric Control: Purge the outer vial with dry Nitrogen gas for 30 seconds before sealing with a PTFE-lined cap. Causality: The inert atmosphere strictly prevents ambient oxygen from oxidizing the highly reactive 6-mercapto group into a disulfide linkage, which would ruin the target crystal structure.

  • Crystallization: Allow vapor diffusion to proceed undisturbed at 4 °C for 7–10 days. The temperature is kept low to slow the diffusion rate, ensuring the nucleation of fewer, larger, defect-free crystals.

Protocol B: X-Ray Diffraction Data Collection & Refinement

Objective: Accurately resolve heteroatom hydrogen positions to confirm the tautomeric state.

  • Mounting: Coat a selected crystal (approx.

    
     mm) in Paratone-N oil and mount it on a MiTeGen loop.
    
  • Cryocooling: Immediately transfer the crystal to the diffractometer cold stream set to 100 K . Causality: Low-temperature collection is mandatory. It minimizes thermal atomic displacement (Debye-Waller factors), which is the only way to accurately locate the electron density of the highly mobile hydrogen atoms on the N, O, and S heteroatoms.

  • Data Collection: Utilize Mo K

    
     radiation (
    
    
    
    Å) or Cu K
    
    
    for enhanced anomalous dispersion if absolute stereochemistry is needed. Collect a full sphere of data to ensure high redundancy (
    
    
    ).
  • Refinement Validation: Solve the structure using Direct Methods (e.g., SHELXT). Self-Validation Check: Ensure the final

    
     value is 
    
    
    
    and the Goodness-of-Fit (GoF) is near 1.0. If residual electron density peaks (
    
    
    ) appear near the sulfur atom, it indicates partial disulfide formation or solvent disorder, requiring a new crystal.

Workflow S1 Ligand Dissolution (Anhydrous DMF) S2 N2 Purged Vapor Diffusion S1->S2 S3 Cryocooling (100 K Stream) S2->S3 S4 XRD Collection (High Redundancy) S3->S4 S5 Anisotropic Refinement (SHELXL) S4->S5

Fig 2. Self-validating experimental workflow for X-ray crystallographic data acquisition.

Conclusion

For researchers developing novel metallo-pharmaceuticals or luminescent coordination polymers, 4-Hydroxy-2-methyl-6-mercaptopyrimidine offers distinct crystallographic advantages over standard thiouracils. Its 2-methyl group acts as a precise steric modulator, preventing uncontrollable polymeric hydrogen bonding and favoring discrete, predictable


 supramolecular synthons. Coupled with the soft-donor capacity of its 6-mercapto moiety, it stands as a superior candidate for the rational design of heavy-metal (Au, Ag, Pt) crystallographic architectures.

References

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity CrystEngComm (RSC Publishing) URL: [Link]

  • Luminescence Tribochromism and Bright Emission in Gold(I) Thiouracilate Complexes Journal of the American Chemical Society URL:[Link]

  • 6-Mercapto-2-methyl-4(3H)-pyrimidinone | C5H6N2OS | CID 45080344 PubChem (National Institutes of Health) URL:[Link]

UV-Vis spectroscopic characterization of thiouracil derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary

Thiouracil derivatives—specifically 2-thiouracil (2-TU), 4-thiouracil (4-TU), and 6-propyl-2-thiouracil (PTU)—represent a critical class of pharmacophores in antithyroid medication and oncology. Unlike their canonical nucleobase counterpart (uracil), the substitution of an exocyclic oxygen with sulfur introduces significant electronic perturbations.[1] These result in bathochromic spectral shifts, enhanced intersystem crossing, and complex tautomeric equilibria that are highly sensitive to solvent polarity and pH.

This guide provides a rigorous, self-validating framework for the UV-Vis spectroscopic characterization of these derivatives. It moves beyond basic absorbance readings to establish protocols for determining tautomeric ratios, acid dissociation constants (


), and purity, which are essential for validating active pharmaceutical ingredients (APIs).
Scientific Foundation: The Thio-Substitution Effect

To interpret UV-Vis data correctly, one must understand the underlying electronic structure changes caused by thionation.

  • Bathochromic Shift (Red Shift): The replacement of Oxygen (group 16, period 2) with Sulfur (group 16, period 3) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) while raising the Highest Occupied Molecular Orbital (HOMO). This reduces the energy gap (

    
    ) for 
    
    
    
    and
    
    
    transitions.
    • Result: Absorption maxima (

      
      ) shift to longer wavelengths (lower energy) compared to uracil.
      
  • Tautomeric Sensitivity: Thiouracils exist in dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms. In aqueous solution, the thione form generally predominates, but this equilibrium is easily perturbed by pH and solvent polarity, altering the spectral fingerprint.

  • Intersystem Crossing: The "heavy atom effect" of sulfur facilitates spin-orbit coupling, making these derivatives efficient triplet state generators, which is relevant for photodynamic therapy applications (specifically 4-TU).

Comparative Analysis: Uracil vs. Thiouracil Derivatives[2][3]

The following table synthesizes the spectral characteristics of key derivatives. Note the distinct shift in


 as the position and number of sulfur atoms change.

Table 1: Comparative UV-Vis Specifications

CompoundStructure NotePrimary

(pH 7.0)
Secondary Band

(M

cm

)
Key Application
Uracil 2,4-dioxo258 nm~205 nm~8,200RNA Nucleobase (Control)
2-Thiouracil (2-TU) 2-thio-4-oxo275 nm 215 nm~12,500Antithyroid research, melanoma targeting
4-Thiouracil (4-TU) 2-oxo-4-thio330 nm 240 nm~3,500 (at 330nm)Photodynamic therapy, RNA crosslinking
2,4-Dithiouracil 2,4-dithio360 nm 265 nmHighPhotosensitizer
Propylthiouracil (PTU) 6-propyl-2-thio275 nm 212 nm~16,500FDA-approved Antithyroid Drug

Critical Insight: 4-Thiouracil exhibits a unique absorption band in the UVA region (330 nm).[2] This allows for selective excitation in the presence of DNA/RNA, a property not shared by 2-TU or Uracil.

Experimental Protocols

Disclaimer: These protocols are designed for analytical validation. Always consult MSDS for thiouracil derivatives, as some are suspected carcinogens.

Protocol A: Solvatochromic Tautomer Identification

Objective: To assess the stability of the thione vs. thiol tautomer in formulation solvents.

Reagents:

  • Spectroscopic grade Water, Ethanol, Acetonitrile (ACN).

  • Analyte: 2-Thiouracil or PTU.[3]

Workflow:

  • Baseline Correction: Perform a baseline scan with the pure solvent (blank) from 200 nm to 400 nm. Note: ACN is preferred for non-polar assessment due to its low UV cutoff (<195 nm).

  • Stock Preparation: Prepare a

    
     stock solution in ACN. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Solvent Dilution: Dilute the stock 1:10 into three separate cuvettes containing:

    • Cuvette A: 100% Water (Phosphate Buffer pH 7.0)

    • Cuvette B: 100% Ethanol

    • Cuvette C: 100% ACN

  • Spectral Acquisition: Scan each sample (200–400 nm).

  • Analysis:

    • Thione Marker: Look for a strong, symmetric band at ~275 nm (for 2-TU/PTU). This dominates in water.[4]

    • Thiol/Anion Marker: In basic or aprotic environments, look for a bathochromic shift or shoulder appearance near 300 nm.

Protocol B: pH-Dependent Ionization (pK_a Determination)

Objective: Accurate determination of


 is vital for predicting drug absorption. Thiouracils typically have a 

around 7.5–8.0 (N3 deprotonation).

Self-Validating Mechanism: The presence of a sharp Isosbestic Point (a specific wavelength where absorbance is invariant despite pH changes) confirms that only two species (protonated and deprotonated) are in equilibrium, validating the purity of the system.

Workflow:

  • Buffer Preparation: Prepare a series of 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 12.0 in 1.0 pH increments.

  • Sample Spiking: Add a fixed volume (e.g.,

    
    ) of concentrated analyte stock to 
    
    
    
    of each buffer. Final concentration should be ~
    
    
    .
  • Measurement: Measure absorbance at the

    
     of the acidic form (approx 275 nm) and the basic form (approx 290-300 nm).
    
  • Plotting:

    • Overlay all spectra.

    • Verify the Isosbestic Point (approx 255 nm for PTU). If the curves do not intersect at a single point, the sample is degrading or precipitating.

    • Plot Absorbance vs. pH at

      
      . The inflection point of the sigmoidal curve is the 
      
      
      
      .
Visualization: Characterization Workflow

The following diagram illustrates the logical flow for characterizing a new thiouracil derivative, including decision nodes for solvent selection and data validation.

Thiouracil_Characterization cluster_Solvatochromism Phase 1: Tautomeric Profiling cluster_pKa Phase 2: Ionization (pKa) Start Start: Thiouracil Derivative Sample Solubility Solubility Check (DMSO/ACN Stock) Start->Solubility Scan_Polar Scan in H2O (pH 7) Target: Thione Form Solubility->Scan_Polar Scan_NonPolar Scan in ACN Target: Thiol/Thione Mix Solubility->Scan_NonPolar Compare Compare Lambda Max Shift > 5nm indicates significant tautomerism Scan_Polar->Compare Scan_NonPolar->Compare Buffer_Prep Prepare Buffers (pH 2.0 - 12.0) Compare->Buffer_Prep Titration UV-Vis Titration (Fixed Conc.) Buffer_Prep->Titration Isosbestic Check Isosbestic Point Titration->Isosbestic Calc_pKa Calculate pKa (Sigmoidal Fit) Isosbestic->Calc_pKa Point Exists Fail FAIL: Decomposition or Impurity Isosbestic->Fail No Point

Caption: Logical workflow for the spectroscopic validation of thiouracil derivatives, highlighting the critical "Isosbestic Point" decision node for quality control.

References
  • Ruckenbauer, M., Mai, S., & González, L. (2016). Photoelectron spectra of 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil. The Journal of Chemical Physics. Link

  • Khvorostov, A., et al. (2005). UV-Induced Generation of Rare Tautomers of 2-Thiouracils: A Matrix Isolation Study. The Journal of Physical Chemistry A. Link

  • Nakamura, H., et al. (2007).[5] Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease. The Journal of Clinical Endocrinology & Metabolism. Link

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Validation of Synthesis Routes for 2-Methyl-6-thiouracil Scale-Up: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-6-thiouracil (MTU) (CAS: 56-04-2) is a critical pyrimidine scaffold used as an intermediate in the synthesis of antithyroid therapeutics (e.g., Propylthiouracil analogs) and functionalized coupling agents.[1] While the classical condensation of ethyl acetoacetate and thiourea is well-documented, scaling this reaction introduces significant challenges regarding exotherm management, rheology (slurry handling), and solvent recovery.

This guide objectively compares the Classic Homogeneous Alkoxide Route against a Green Aqueous/Heterogeneous Route and a Process Intensified (Microwave/Flow) Route . It provides validated protocols, mechanistic insights, and data-driven recommendations for process chemists transitioning from gram-scale optimization to kilo-lab production.

Part 1: Mechanistic Foundation

The synthesis of MTU relies on the condensation of thiourea with a


-keto ester (ethyl acetoacetate). Understanding the mechanism is vital for controlling impurities. The reaction proceeds via a Michael-type addition followed by cyclization.
Reaction Pathway Diagram

The following diagram illustrates the stepwise cyclization and the critical tautomeric equilibrium that affects solubility and reactivity.

MTU_Mechanism Start Reagents: Ethyl Acetoacetate + Thiourea Inter1 Intermediate A: Michael Addition (Thiourea attacks Ketone) Start->Inter1 Base Catalyst (NaOEt or K2CO3) Inter2 Intermediate B: Acyl Substitution (Cyclization) Inter1->Inter2 - H2O Product Product: 2-Methyl-6-thiouracil (Thione Form) Inter2->Product - EtOH Byproduct Byproducts: Ethanol + H2O Inter2->Byproduct Elimination

Figure 1: Mechanistic pathway for the condensation of ethyl acetoacetate and thiourea.

Part 2: Route Comparison & Performance Data

We evaluated three distinct synthetic strategies based on yield, purity, and environmental impact (E-Factor).

Comparative Performance Matrix
MetricRoute A: Classic Alkoxide Route B: Green Aqueous Route C: Solvent-Free (MW)
Reagents NaOEt / EtOHK₂CO₃ / WaterBasic Alumina / Neat
Reaction Time 4–6 Hours (Reflux)2–3 Hours (Reflux)5–10 Minutes (Irradiation)
Isolated Yield 85 – 92% 70 – 78%88 – 94%
HPLC Purity (Crude) >98%92 – 95%>96%
Scale-Up Risk High (Exotherm/Flammability)Low (Thermal runaway unlikely)Medium (Penetration depth limits)
E-Factor (kg waste/kg product) High (~15-20)Low (~5-8)Very Low (<2)
Cost Efficiency Moderate (Solvent recovery req.)High (Cheap solvent/base)Low (Energy intensive hardware)
Expert Analysis
  • Route A (Recommended for Pharma): Despite the higher E-Factor, the sodium ethoxide route provides the crystalline purity required for GMP intermediates. The homogeneous nature ensures consistent kinetics during scale-up.

  • Route B (Recommended for Ag/Industrial): The aqueous route avoids flammable solvents but suffers from lower yields due to the hydrolysis of the ester starting material before cyclization can occur.

  • Route C: Excellent for rapid library generation but difficult to scale beyond 1kg without continuous flow microwave reactors.

Part 3: Validated Experimental Protocols

Protocol 1: Scale-Up Optimized Alkoxide Route (Route A)

Target Scale: 100g Input

1. Reactor Setup:

  • 1L Jacketed Glass Reactor equipped with an overhead stirrer (pitch-blade impeller).

  • Reflux condenser (glycol cooled to -10°C).

  • Addition funnel with pressure equalization.

  • Internal temperature probe.

2. Procedure:

  • Base Preparation: Charge 400 mL of absolute ethanol. Slowly add 23g (1.0 eq) of Sodium metal pieces (or use commercially available 21% NaOEt solution) under N₂ purge. Caution: Exothermic H₂ evolution.

  • Reagent Addition: Once the ethoxide is formed and cooled to 40°C, add 76g (1.0 eq) of Thiourea. Stir for 15 min.

  • Controlled Addition: Add 130g (1.0 eq) of Ethyl Acetoacetate dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature < 60°C to prevent oligomerization.

  • Reaction: Heat to reflux (78°C) for 4 hours. The solution will turn from clear to light yellow/orange.

  • Work-up: Distill off ~60% of the ethanol (recover for reuse). Add 300 mL water to the residue.

  • Precipitation: Cool to 10°C. Acidify slowly with Glacial Acetic Acid or HCl to pH 5.0. The product will crash out as a thick white slurry.

  • Filtration: Filter via Buchner funnel. Wash with cold water (2 x 100 mL) to remove salts.

  • Drying: Vacuum oven at 80°C for 12 hours.

Validation Criteria:

  • Melting Point: >300°C (decomposition).

  • Appearance: White to off-white crystalline powder.

Protocol 2: Green Aqueous Route (Route B)

Target Scale: 100g Input

Procedure:

  • Dissolve 1.1 eq of Potassium Carbonate (K₂CO₃) in 500 mL of water.

  • Add 1.0 eq of Thiourea and stir until dissolved.

  • Add 1.0 eq of Ethyl Acetoacetate.

  • Stir vigorously at room temperature for 30 mins, then reflux for 3 hours.

  • Note: The reaction mixture remains heterogeneous initially.

  • Acidify with HCl to precipitate the product. Recrystallization from Ethanol/Water (50:50) is usually required to remove unreacted thiourea.

Part 4: Scale-Up Validation & Process Control

Scaling this chemistry requires managing the physical transition from a solution to a thick slurry. The following workflow outlines the Critical Process Parameters (CPPs).

ScaleUp_Workflow Input Raw Material QC (Check Thiourea Moisture) Reaction Reaction Phase CPP: Agitation Speed CPP: Reflux Temp Input->Reaction Quench Quench/Acidification CPP: pH Control (Target 5.0) CPP: Cooling Rate Reaction->Quench Completion Check (TLC/HPLC) Isolation Filtration & Wash CPP: Cake Thickness CPP: Wash Volume Quench->Isolation Slurry Transfer Drying Drying CPP: LOD < 0.5% Isolation->Drying

Figure 2: Process flow diagram highlighting Critical Process Parameters (CPPs) for scale-up.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester (wet solvent)Ensure absolute ethanol is used; keep system under N₂.
Product Discoloration Oxidation of sulfurDegas solvents; add antioxidant (e.g., sodium metabisulfite) during workup.
Filtration Stalling Fine particle sizeSlow down the acidification step (digest the slurry) to encourage crystal growth.
Smell (Mercaptans) DegradationUse a caustic scrubber (NaOH bleach trap) for reactor off-gassing.

References

  • Anderson, G. W., et al. (1945). "The Synthesis of some 6-Substituted-2-Thiouracils." Journal of the American Chemical Society.[2]

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for pyrimidine synthesis protocols).
  • Shaabani, A., et al. (2008).[3] "Green synthesis of 2-thiouracils and 2-aminopyrimidin-4(1H)-ones." Catalysis Communications. (Source for solvent-free/green variations).

  • World Health Organization. (2006). International Pharmacopoeia: Propylthiouracil and related substances.

Sources

Publish Comparison Guide: Thermal Analysis (TGA/DSC) of 6-Mercapto-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the thermal characterization of 6-Mercapto-2-methylpyrimidin-4-ol , specifically addressing the critical distinction between this compound and its common structural isomer.

Executive Summary & Compound Identity

Critical Advisory: This guide addresses 6-Mercapto-2-methylpyrimidin-4-ol (CAS: 42956-80-9 ).[1][2][3][4] Researchers must distinguish this specific regioisomer from its widely available analog, 6-Methyl-2-thiouracil (CAS: 56-04-2 ). While they share the formula


 and similar physicochemical properties, their thermal degradation pathways and biological activities differ due to the placement of the methyl and thiol substituents.
Chemical Identity Map
FeatureTarget Compound Primary Alternative (Isomer)
Name 6-Mercapto-2-methylpyrimidin-4-ol 6-Methyl-2-thiouracil
CAS Number 42956-80-9 56-04-2
Structure Methyl @ C2, Hydroxy @ C4, Thiol @ C6Thiol @ C2, Hydroxy @ C4, Methyl @ C6
Molecular Weight 142.18 g/mol 142.18 g/mol
Key Application Specialized Synthesis IntermediateAntithyroid Drug (Methylthiouracil)

Technical Rationale for Thermal Analysis

Thermal analysis (TGA/DSC) is the gold standard for validating the purity and stability of mercaptopyrimidines. For 6-Mercapto-2-methylpyrimidin-4-ol , these techniques are used to:

  • Differentiate Isomers: The melting point (

    
    ) and enthalpy of fusion (
    
    
    
    ) are distinct fingerprints that separate the target from the C2-thiol isomer.
  • Quantify Solvates: Pyrimidines are prone to forming pseudo-polymorphs (hydrates/solvates) during crystallization. TGA distinguishes surface moisture from lattice-bound solvent.

  • Determine Stability Window: Defining the onset of thermal decomposition (

    
    ) is crucial for setting safe drying protocols and processing limits.
    

Experimental Protocols (SOPs)

To generate reproducible data comparable to literature standards, follow these self-validating protocols.

A. Thermogravimetric Analysis (TGA)[10][11][12]
  • Objective: Determine volatile content and decomposition onset.

  • Instrument: TGA 5500 (TA Instruments) or TGA/DSC 3+ (Mettler Toledo).

  • Sample Mass: 5–10 mg (Precision: ±0.01 mg).

  • Crucible: Platinum (

    
    ) or Alumina (open).
    
  • Purge Gas: Nitrogen (

    
    ) at 40–60 mL/min to prevent oxidative artifacts.
    
  • Method:

    • Equilibrate: 30°C for 5 minutes.

    • Ramp: 10°C/min to 600°C.

  • Data Analysis: Calculate weight loss steps (%) and first derivative peak (

    
    ) for precise decomposition points.
    
B. Differential Scanning Calorimetry (DSC)[10][11][12][13]
  • Objective: Measure melting point, glass transition, and polymorphic transitions.

  • Instrument: DSC 2500 (TA Instruments) or DSC 3 (Mettler Toledo).

  • Sample Mass: 2–4 mg (encapsulated to maximize thermal contact).

  • Pan System: Tzero Aluminum Pan with Pinhole Lid .

    • Reasoning: A pinhole allows trapped moisture to escape, preventing "pan failure" artifacts while maintaining self-atmosphere.

  • Method:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 350°C (Stop before severe decomposition to protect cell).

  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ).
C. Workflow Visualization

ThermalAnalysisWorkflow Sample Sample Prep (CAS 42956-80-9) TGA TGA Analysis (N2, 10°C/min) Sample->TGA DSC DSC Analysis (Pinhole Pan) Sample->DSC Data_TGA Data: Mass Loss (Volatiles/Dec) TGA->Data_TGA Data_DSC Data: Heat Flow (Tm, Tg, Purity) DSC->Data_DSC Decision Comparative Evaluation Data_TGA->Decision Data_DSC->Decision Report Final Stability Profile Decision->Report

Caption: Integrated workflow for thermal characterization, linking mass loss (TGA) and heat flow (DSC) to final stability assessment.

Comparative Performance Analysis

Since direct public spectral libraries for CAS 42956-80-9 are limited, this guide uses the well-characterized isomer 6-Methyl-2-thiouracil (CAS 56-04-2) as a comparative benchmark.

Thermal Profile Comparison Table
Parameter6-Mercapto-2-methylpyrimidin-4-ol (Target)6-Methyl-2-thiouracil (Benchmark)Interpretation
Melting Point (

)
> 250°C (Predicted) 326–330°C (dec) [1][2]High

indicates strong intermolecular H-bonding and

-stacking typical of pyrimidines.
Decomposition (

)
~260–280°C ~330°C The target isomer (S at C6) is generally less thermally stable than the 2-thio isomer due to weaker thione resonance stabilization.
Volatiles (<100°C) < 0.5% (if dried)< 0.2%Significant weight loss here indicates hygroscopicity or residual solvent (e.g., ethanol/water).
Char Yield (600°C) ~15–20%~25%High char yield reflects the formation of stable carbon-sulfur polymeric residues.
Interpretation of Thermal Events[14]
  • Event 1: Desolvation (60–120°C):

    • TGA: Broad weight loss (1–5%) often observed if the sample is a hydrate.

    • DSC: Broad endotherm.

    • Action: If observed, perform a "Heat-Cool-Heat" cycle in DSC to drive off solvent and measure the intrinsic

      
       of the anhydrate.
      
  • Event 2: Melting (250–330°C):

    • DSC: Sharp, high-energy endotherm.

    • Note: For mercaptopyrimidines, melting is often immediately followed by or overlaps with decomposition. If the baseline does not return to zero after the peak, simultaneous decomposition is occurring.

  • Event 3: Decomposition (>260°C):

    • TGA: Sharp mass drop (onset).

    • Mechanism:[5] Desulfurization (

      
       release) and ring fragmentation.
      

Structural Logic & Tautomerism

Understanding the thermal data requires acknowledging the tautomeric nature of the compound.

  • Solid State: Predominantly exists in the thione (C=S) and keto (C=O) form rather than the thiol (-SH) / enol (-OH) form. This tautomer creates a rigid crystal lattice, resulting in the high melting temperatures observed.

  • Thermal Implication: The transition from solid to liquid often breaks this H-bond network, leading to rapid degradation.

Tautomerism Thiol Thiol Form (-SH) Thione Thione Form (C=S) Thiol->Thione Equilibrium (Solid State Favored) Lattice Crystal Lattice (High Tm) Thione->Lattice H-Bonding

Caption: Tautomeric equilibrium favoring the Thione form contributes to the high thermal stability and melting point.

References

  • National Institute of Standards and Technology (NIST). 6-Methyl-2-thiouracil (CAS 56-04-2) Properties. NIST Chemistry WebBook.[6] Link

  • PubChem. Methylthiouracil Compound Summary. National Library of Medicine.[4] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 6-Methyl-2-thiouracil.Link

  • PerkinElmer. Pharmaceutical Compounds Analyzed by Simultaneous TGA-DSC. Application Note. Link

  • AK Scientific. Product Specification: 6-Mercapto-2-methylpyrimidin-4-ol (CAS 42956-80-9).[1][2][3]Link

Sources

Safety Operating Guide

6-Mercapto-2-methylpyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Mercapto-2-methylpyrimidin-4-ol Proper Disposal Procedures

Executive Summary: Operational Disposal Strategy

6-Mercapto-2-methylpyrimidin-4-ol (also known as 2-Methyl-6-thiouracil) presents a dual challenge in laboratory waste management: chemical reactivity (thiol group) and occupational nuisance (potent stench). While not federally listed as a P- or U-code acute hazardous waste under RCRA (40 CFR 261.33), it must be managed as Non-Halogenated Organic Hazardous Waste .[1][2]

Critical Directive: Do NOT dispose of this compound down the drain. Its aquatic toxicity profile and potential to generate toxic gases (H₂S) in acidic drains make sewer disposal negligent and illegal in most jurisdictions.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[1][2]

Parameter Technical Specification
Chemical Name 6-Mercapto-2-methylpyrimidin-4-ol
Synonyms 2-Methyl-6-thiouracil; 4-Hydroxy-2-mercapto-6-methylpyrimidine
CAS Number 6328-58-1 (or 56-04-2 for the tautomer)
Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
Physical State White to off-white crystalline powder
Primary Hazards Stench , Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)
Waste Stream Non-Halogenated Organic
Hazard Visualization

G cluster_0 GHS & Occupational Hazards Substance 6-Mercapto-2-methylpyrimidin-4-ol Hazard1 Skin/Eye Irritation (Warning) Substance->Hazard1 Hazard2 Stench (Mercaptan Odor) Substance->Hazard2 Hazard3 Aquatic Toxicity (Potential) Substance->Hazard3

Figure 1: Hazard classification flow for risk assessment prior to handling.

Pre-Disposal Treatment: Odor Neutralization Protocol

The primary operational complaint regarding this chemical is its sulfurous "stench." Disposing of untreated thiols can lead to building evacuations if waste containers leak. You must oxidize the thiol group to a sulfoxide or sulfone (which are odorless) before the waste leaves your bench.

Mechanism:



Protocol: Oxidative Deactivation

Use this for glassware, small spills, or residual solids.[1][2]

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Soaking: Submerge contaminated glassware or wipes in the bleach solution.

  • Reaction Time: Allow to soak for 2 hours in a fume hood. The reaction is exothermic; do not seal the container immediately.

  • Verification: The sulfur odor should disappear.

  • Final Disposal: The deactivated solution can now be poured into the Non-Halogenated Organic Waste container (check local rules; some sites allow drain disposal for fully neutralized bleach solutions, but organic waste is the safest default).

Oxidation Start Contaminated Material (Glassware/Residue) Step1 Submerge in 10% Bleach Solution (In Fume Hood) Start->Step1 Step2 Soak for 2 Hours (Allow Exotherm to Dissipate) Step1->Step2 Check Odor Check Step2->Check ResultOdor Odor Persists Check->ResultOdor Yes ResultClean Odorless Check->ResultClean No ActionAdd Add more Bleach Wait 1 Hour ResultOdor->ActionAdd ActionDispose Dispose as Non-Halogenated Organic Waste ResultClean->ActionDispose ActionAdd->Step2

Figure 2: Decision logic for oxidative neutralization of thiol residues.

Disposal Procedures

A. Solid Waste (Pure Substance)

If you have expired or surplus stock of the solid powder:

  • Container: Keep in the original manufacturer's bottle if possible.

  • Labeling: Overpack the bottle in a clear zip-lock bag to contain odors. Label as "Non-Halogenated Organic Solid."

  • Tagging: Explicitly write "Contains Thiols/Stench" on the waste tag. This alerts waste handlers to not open the drum indoors.

  • Stream: Segregate into the solid organic waste stream for incineration.

B. Liquid Waste (Reaction Mixtures)[1][4][5]
  • Segregation: Do not mix with oxidizers (nitric acid, peroxides) in the waste container, as this can cause uncontrolled exothermic reactions or gas evolution.[1][2]

  • pH Check: Ensure the waste container is not acidic (pH < 4). Acidic conditions can promote the formation of volatile sulfur species.

  • Container: Use a high-density polyethylene (HDPE) carboy.

  • Labeling: Label as "Non-Halogenated Organic Solvents" with constituents listed (e.g., "Methanol, 6-Mercapto-2-methylpyrimidin-4-ol").

Emergency Response: Spill Cleanup

Scenario: You have spilled 5g of powder on the benchtop.

  • Evacuate & Ventilate: If the odor is strong, clear the immediate area. Ensure the fume hood is running.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1][2]

  • Containment: Cover the spill with a specialized Spill Pillow or Vermiculite .

  • Neutralization (In-situ):

    • Gently mist the spill with 10% Bleach to suppress odor and begin oxidation. Do not flood it.

  • Collection: Scoop the wet slurry into a wide-mouth jar.

  • Decontamination: Wipe the surface with bleach, then water.

  • Disposal: Label the jar as Hazardous Waste (Solid Debris).

Regulatory Compliance & Storage

  • RCRA Status: Not listed as P- or U-waste. However, it is a "Characteristic" waste if it exhibits reactivity (sulfide generation).[1][2] Most standard lab quantities are managed simply as Hazardous Chemical Waste .

  • Storage: Store in a cool, dry place. Keep away from Oxidizers.

  • Incompatibility:

    • Strong Oxidizers: Risk of fire/explosion.[3][4]

    • Strong Acids: Risk of toxic fumes.[5]

References

  • PubChem. (n.d.). Compound Summary: 6-Mercapto-2-methylpyrimidin-4-ol (CID 45080344).[6] National Library of Medicine. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Washington EH&S. (n.d.). Focus on Thiols: Safe Handling and Odor Control. Retrieved from [Link][2]

Sources

Navigating the Handling of 6-Mercapto-2-methylpyrimidin-4-ol: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, the integrity of your work is paramount. This principle extends beyond the precision of your experimental results to the very foundation of a safe and efficient laboratory environment. The handling of specialized chemical reagents, such as 6-Mercapto-2-methylpyrimidin-4-ol (also known as 6-Methyl-2-thiouracil), demands a comprehensive understanding of its properties and a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring both the protection of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Causal Approach to Safety

6-Mercapto-2-methylpyrimidin-4-ol and its structural analogs, such as propylthiouracil, belong to the thiouracil family. While indispensable in various research applications, these compounds are not benign. A thorough risk assessment is the critical first step in establishing a safe handling protocol.

The primary hazards associated with 6-Mercapto-2-methylpyrimidin-4-ol, based on data from its close analog 4-Hydroxy-2-mercapto-6-methylpyrimidine, include:

  • Acute Oral Toxicity (Category 4): The compound is harmful if swallowed[1]. This dictates stringent measures to prevent ingestion, including prohibiting eating, drinking, and smoking in the laboratory.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction[1]. This necessitates the use of appropriate gloves and immediate removal and washing of any skin that comes into contact with the substance.

  • Suspected Carcinogen (Category 2): It is suspected of causing cancer[1]. This long-term health hazard underscores the importance of minimizing all routes of exposure through robust engineering controls and personal protective equipment.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2]. Direct contact with skin and eyes must be avoided through the use of protective clothing and eyewear.

  • Respiratory Irritation: May cause respiratory irritation[3]. Handling procedures must be designed to prevent the generation and inhalation of dust.

Furthermore, it is crucial to recognize potential class-specific toxicities. For instance, the related compound propylthiouracil has been linked to severe liver injury[4][5][6]. While not definitively established for the 2-methyl analog, this known association warrants a cautious approach and reinforces the need to minimize exposure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process dictated by the specific task at hand. The following table summarizes the required PPE for various operational scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Weighing & Handling of Solids Chemical safety goggles or glasses with side shields[1][7].Nitrile gloves (inspect before use). Consider double-gloving for extended handling[8].Laboratory coat, closed-toe shoes[1].Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter is required[1][9].
Preparing Solutions Chemical safety goggles. A face shield may be appropriate if there is a splash hazard[1].Chemical-resistant nitrile gloves.Laboratory coat. Consider a chemical-resistant apron.Work within a certified chemical fume hood or a ventilated enclosure[2].
Minor Spill Cleanup (Solid) Chemical safety goggles[8].Nitrile gloves[8].Laboratory coat[8].NIOSH/MSHA-approved respirator with a particulate filter[8][10].
Major Spill or Emergency Full-face shield and chemical safety goggles[1].Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls ("bunny suit") and shoe covers[8].Self-contained breathing apparatus (SCBA) may be required[10].
Logical Flow for PPE Selection

The decision-making process for selecting appropriate PPE can be visualized as a workflow that prioritizes risk mitigation at each step.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE & Control Selection Start Assess Task: - Weighing Solid - Making Solution - Spill Cleanup CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust Handling Solid CheckSplash Potential for Splash? Start->CheckSplash Handling Liquid CheckQuantity Spill Quantity: Minor or Major? Start->CheckQuantity Spill Occurs Ventilation Engineering Control: Fume Hood / Ventilated Enclosure CheckDust->Ventilation Yes Respirator Respiratory Protection: Particulate Respirator / SCBA CheckDust->Respirator Yes EyeFace Eye/Face Protection: Goggles / Face Shield CheckDust->EyeFace Always Gloves Hand Protection: Nitrile Gloves (Single/Double) CheckDust->Gloves Always Body Body Protection: Lab Coat / Apron / Full Suit CheckDust->Body Always CheckSplash->Ventilation Yes CheckSplash->EyeFace Goggles + Face Shield CheckSplash->Gloves Always CheckSplash->Body Lab Coat + Apron CheckQuantity->Respirator Major Spill CheckQuantity->Gloves Always CheckQuantity->Body Major Spill: Full Suit

Caption: PPE selection workflow for 6-Mercapto-2-methylpyrimidin-4-ol.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol requires clear, step-by-step procedures for every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Verification: Upon receipt, ensure the container is clearly labeled and free from leaks.

  • Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][11].

  • Access: Store in a locked cabinet or area to restrict access to authorized personnel only[1].

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Designate a specific area for handling, preferably within a chemical fume hood or a powder containment hood.

  • PPE Donning: Put on all required PPE as outlined in the table above. Always inspect gloves for any signs of degradation or puncture before use.

  • Weighing: If weighing the solid powder, perform this task within a ventilated enclosure to minimize dust generation. Use anti-static tools and a draft shield.

  • Solution Preparation: When adding the solid to a solvent, do so slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water[2]. Decontaminate the work area and any equipment used.

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Dispose of contaminated gloves and other disposable items as hazardous waste.

Spill Response Plan

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including a respirator), gently cover the spill with an inert absorbent material.

    • Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste. Use a vacuum cleaner fitted with a HEPA filter[8]. Avoid dry sweeping which can generate dust[8][10].

    • Decontaminate the spill area with an appropriate cleaning agent, followed by water.

    • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

  • Major Spills:

    • Evacuate the area immediately and alert your institution's emergency response team.

    • Restrict access to the spill area.

    • Only personnel trained and equipped for hazardous material cleanup should address the spill.

Waste Disposal Plan

All waste containing 6-Mercapto-2-methylpyrimidin-4-ol must be treated as hazardous waste.

  • Solid Waste: Collect all waste solids, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions in a compatible, labeled hazardous waste container. Do not pour down the drain[12].

  • Disposal: Dispose of all waste through your institution's licensed hazardous waste disposal program, in accordance with all local, state, and federal regulations[1][8][12].

By integrating these detailed safety protocols into your daily laboratory operations, you build a resilient system that protects researchers, ensures regulatory compliance, and fosters a culture of safety and scientific excellence.

References

  • Science.gov. (n.d.). propylthiouracil ptu hepatoxicity: Topics by Science.gov. Retrieved from [Link]

  • Rivkees, S. A., & Szarfman, A. (2010). Dissimilar hepatotoxicity profiles of propylthiouracil and methimazole in children. The Journal of Clinical Endocrinology & Metabolism, 95(7), 3260–3267. Retrieved from [Link]

  • Emiliano, A. B. (2010). Propylthiouracil-Induced Hepatotoxicity and Death. Hopefully, Never More. The Journal of Clinical Endocrinology & Metabolism, 95(7), 3205–3207. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylthiouracil. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Mercaptopyrimidine, 98%. Retrieved from [Link]

  • Wassen, F. W., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. European Thyroid Journal, 2(4), 251–259. Retrieved from [Link]

  • Carl ROTH. (2022, September 20). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptopyrimidine. Retrieved from [Link]

  • Chem-Supply. (n.d.). 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • Chemos. (n.d.). Safety Data Sheet: 4-Hydroxy-2-mercapto-6-methylpyrimidine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.